molecular formula C8H8N2O4 B1593976 2-Amino-2-(4-nitrophenyl)acetic acid CAS No. 5407-25-0

2-Amino-2-(4-nitrophenyl)acetic acid

Cat. No.: B1593976
CAS No.: 5407-25-0
M. Wt: 196.16 g/mol
InChI Key: XCVDAQWKJUCVHJ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-(4-nitrophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-(4-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDAQWKJUCVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277965
Record name 2-amino-2-(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-25-0
Record name 5407-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13280-60-9 (Racemic) | Target:


-Nitrophenylglycine
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary & Strategic Analysis

2-Amino-2-(4-nitrophenyl)acetic acid (also known as


-nitrophenylglycine) is a critical non-proteinogenic amino acid. It serves as a structural backbone for 

-lactam antibiotics (e.g., nocardicin A analogs) and a scaffold for peptide mimics.

For research and drug development, the synthesis strategy depends heavily on the required stereochemistry and scale:

  • Bucherer-Bergs Reaction (Route A): The industry standard for bulk synthesis of the racemic mixture. It is thermodynamically controlled and generally superior to the standard Strecker synthesis for electron-deficient aryl aldehydes.

  • Chemoenzymatic "Hydantoinase" Process (Route B): The preferred route for obtaining the enantiopure D-isomer (often the bioactive pharmacophore) without wasteful chiral resolution steps.

  • Petasis Borono-Mannich (Route C): A modern, cyanide-free approach utilizing organoboron chemistry, ideal for small-scale combinatorial libraries.

Route A: The Bucherer-Bergs Protocol (Standard)

Mechanistic Rationale

While the Strecker synthesis is the classic route to


-amino acids, it often suffers from instability when applied to electron-deficient aldehydes like 4-nitrobenzaldehyde. The Bucherer-Bergs reaction circumvents this by trapping the intermediate aminonitrile as a stable hydantoin (imidazolidine-2,4-dione). This heterocycle is easily crystallized and purified before hydrolysis.
Reaction Pathway Diagram

BuchererBergs Aldehyde 4-Nitrobenzaldehyde Reagents KCN / (NH4)2CO3 60°C, 50% EtOH Aldehyde->Reagents Hydantoin 5-(4-Nitrophenyl)hydantoin (Precipitate) Reagents->Hydantoin Hydrolysis NaOH / H2O Reflux Hydantoin->Hydrolysis Ring Opening Product 2-Amino-2-(4-nitrophenyl) acetic acid Hydrolysis->Product Neutralization (HCl)

Figure 1: The Bucherer-Bergs pathway converts the aldehyde to a stable hydantoin intermediate, preventing retro-Strecker degradation.

Step-by-Step Protocol

Step 1: Hydantoin Formation [1][2][3]

  • Reagents: Dissolve 4-nitrobenzaldehyde (10 mmol) in 50% aqueous ethanol (20 mL).

  • Addition: Add ammonium carbonate (40 mmol, 4 eq) and potassium cyanide (20 mmol, 2 eq). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide antidote available.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. The solution will initially darken, followed by the precipitation of the hydantoin.

  • Workup: Cool the mixture to 0°C. Filter the precipitate, wash with cold water, and dry.

    • Checkpoint: The intermediate is 5-(4-nitrophenyl)hydantoin. Yield is typically >80%.

Step 2: Alkaline Hydrolysis

  • Hydrolysis: Suspend the hydantoin (5 mmol) in 3M NaOH (15 mL).

  • Reflux: Heat to reflux (approx. 100°C) for 12 hours. Ammonia evolution indicates ring opening.

  • Isolation: Cool to room temperature. Adjust pH to ~6.0 (isoelectric point) using concentrated HCl. The amino acid will precipitate.

  • Purification: Recrystallize from water/ethanol.

Route B: Chemoenzymatic Resolution (Enantioselective)

Mechanistic Rationale

Pharmaceutical applications often require the D-enantiomer.[4] Chemical resolution of the racemate is inefficient (max 50% yield). The "Hydantoinase Process" uses a dynamic kinetic resolution.[4][5] A hydantoin racemase continuously interconverts the L- and D-hydantoins, while a D-selective hydantoinase irreversibly hydrolyzes only the D-hydantoin, driving the equilibrium toward 100% yield of the D-product.

Enzymatic Cycle Diagram

EnzymaticResolution L_Hyd L-5-(4-Nitrophenyl)hydantoin D_Hyd D-5-(4-Nitrophenyl)hydantoin L_Hyd->D_Hyd Hydantoin Racemase (Spontaneous at pH > 8) N_Carb N-Carbamoyl-D-AA D_Hyd->N_Carb D-Hydantoinase (Hydrolysis) D_AA D-2-Amino-2-(4-nitrophenyl) acetic acid N_Carb->D_AA D-Carbamoylase (Decarbamoylation)

Figure 2: Dynamic Kinetic Resolution allows for theoretical 100% conversion of the racemic hydantoin to the D-amino acid.

Protocol Overview
  • Substrate: Racemic 5-(4-nitrophenyl)hydantoin (from Route A, Step 1).

  • Biocatalyst: Resting cells of Pseudomonas sp. or commercially available D-hydantoinase/D-carbamoylase kits.

  • Conditions: pH 8.0 (Tris-HCl buffer), 40°C. The alkaline pH promotes spontaneous racemization of the unreacted L-hydantoin, feeding the D-pathway.

Route C: Petasis Borono-Mannich (Green/Cyanide-Free)

Mechanistic Rationale

For labs avoiding cyanide or requiring mild conditions, the Petasis reaction offers a multicomponent coupling approach. It involves the reaction of an amine, an


-keto acid (or glyoxylic acid), and an aryl boronic acid.[6]
Protocol Data
  • Reagents: 4-Nitrophenylboronic acid (1.0 eq), Glyoxylic acid monohydrate (1.0 eq), Aqueous Ammonia (excess) or specific amine for N-substituted derivatives.

  • Solvent: Ethanol or Water/Ethanol (Green chemistry compatible).

  • Conditions: Room temperature to 50°C, 24 hours.

  • Mechanism: Formation of an imine/iminium ion followed by nucleophilic attack by the boronate species.

Analytical Characterization & Data

To validate the synthesis, compare obtained spectral data against these standard values.

ParameterExpected Value / Observation
Appearance Light yellow to orange crystalline powder
Melting Point >250°C (Decomposes)
1H NMR (D2O/NaOD)

7.4–8.2 (m, 4H, Ar-H),

4.5 (s, 1H,

-CH)
IR Spectroscopy 1520 cm⁻¹, 1350 cm⁻¹ (NO₂ stretch); 1600 cm⁻¹ (COO⁻)
Chiral HPLC Column: Chirex 3126 or Crownpak CR(+). Mobile Phase: HClO₄ (pH 1.5).

References

  • Bucherer-Bergs Reaction Mechanism & Scope: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. [Link]

  • Enzymatic Resolution (Hydantoinase Process): Syldatk, C., et al. (1999). "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology, 51, 293–309. [Link]

  • Petasis Reaction for Arylglycines: Petasis, N. A., & Zavialov, I. A. (1997). "A New and Practical Synthesis of

    
    -Amino Acids from Boronic Acids." Journal of the American Chemical Society, 119(2), 445–446.
    [Link]
    
  • Synthesis of 4-Nitrophenylglycine Derivatives: Bolchi, C., et al. (2018). "Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines." Dalton Transactions, 47, 10626-10635.[6] [Link]

Sources

Technical Monograph: 2-Amino-2-(4-nitrophenyl)acetic Acid (CAS 5407-25-0)

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Chiral Resolution, and Pharmaceutical Utility

Executive Summary

2-Amino-2-(4-nitrophenyl)acetic acid (CAS 5407-25-0), commonly referred to as 4-Nitrophenylglycine , is a critical non-proteinogenic amino acid used extensively in the synthesis of peptidomimetics,


-lactam antibiotics, and high-affinity enzyme inhibitors.[1] Distinguished by the electron-withdrawing nitro group at the para position of the phenyl ring, this compound exhibits unique electronic properties that influence both its chemical reactivity and the binding affinity of peptides into which it is incorporated.

This guide provides a rigorous technical analysis of its physicochemical profile, industrial-grade synthetic routes, chiral resolution methodologies, and safety protocols, designed for application scientists and process chemists.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The presence of the nitro group (


) significantly increases the acidity of the 

-proton compared to unsubstituted phenylglycine and influences the solubility profile.
PropertyData
IUPAC Name 2-Amino-2-(4-nitrophenyl)acetic acid
Common Name 4-Nitrophenylglycine;

-Nitrophenylglycine
CAS Number 5407-25-0
Molecular Formula

Molecular Weight 196.16 g/mol
Appearance Light yellow to off-white crystalline powder
Melting Point >230 °C (dec.)[1][2]
pKa (approx.)

: 1.8;

: 8.9 (Lower than Phe due to electron withdrawal)
Solubility Soluble in acidic/basic aqueous solutions; sparingly soluble in water/ethanol
Chirality Contains one stereocenter (

-carbon); exists as (

), (

), or (

)

Synthetic Routes & Manufacturing[9]

For industrial and laboratory scale-up, the Strecker Synthesis is the most robust pathway, offering high atom economy and scalability. The electron-deficient nature of 4-nitrobenzaldehyde facilitates the initial imine formation.

Protocol: Modified Strecker Synthesis

Objective: Synthesis of racemic (


)-2-amino-2-(4-nitrophenyl)acetic acid.

Reagents:

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Sodium Cyanide (

    
    ) or Potassium Cyanide (
    
    
    
    ) (1.1 eq)
  • Ammonium Chloride (

    
    ) (1.2 eq)
    
  • Ammonium Hydroxide (

    
    ) (25% aq.)
    
  • Hydrochloric Acid (

    
    ) (6M and 12M)
    
  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Dissolve 4-nitrobenzaldehyde in Methanol/Water mixture at room temperature.

    • Add

      
       and 
      
      
      
      . Stir for 30 minutes to equilibrate the imine intermediate. Note: The electron-withdrawing nitro group accelerates this step.
  • Nitrile Addition:

    • CRITICAL SAFETY: In a well-ventilated fume hood, slowly add the cyanide source (

      
      ) dissolved in minimal water. Maintain temperature 
      
      
      
      °C to prevent polymerization.
    • Stir vigorously for 4–6 hours. The aminonitrile intermediate, 2-amino-2-(4-nitrophenyl)acetonitrile, will precipitate as a solid.

  • Hydrolysis:

    • Filter the aminonitrile and wash with cold water.

    • Resuspend the solid in 6M

      
      . Reflux at 100 °C for 4–8 hours. The nitrile group hydrolyzes first to the amide and then to the carboxylic acid.
      
    • Monitoring: Use HPLC or TLC (mobile phase: n-Butanol/Acetic Acid/Water) to ensure complete conversion of the amide intermediate.

  • Isolation:

    • Cool the reaction mixture to 0 °C. The product crystallizes as the hydrochloride salt.

    • To obtain the zwitterion (free amino acid), adjust pH to the isoelectric point (

      
      5.5) using aqueous ammonia.
      
    • Filter, wash with ethanol, and dry under vacuum.

Reaction Mechanism Visualization

StreckerSynthesis Aldehyde 4-Nitrobenzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + NH3 / NH4Cl Nitrile Aminonitrile (Solid Precipitate) Imine->Nitrile + NaCN (Nucleophilic Attack) Acid 4-Nitrophenylglycine (Final Product) Nitrile->Acid + HCl / Reflux (Hydrolysis)

Figure 1: Mechanistic pathway of the Strecker synthesis for 4-nitrophenylglycine.[3]

Chiral Resolution & Enantiopurity

For pharmaceutical applications, enantiopurity is non-negotiable. 4-Nitrophenylglycine is often required as the (


)-enantiomer (L-configuration) for peptide synthesis.
Enzymatic Resolution (Biocatalysis)

This method is superior to chemical resolution due to higher yields and milder conditions.

Mechanism: Penicillin G Acylase (PGA) selectively hydrolyzes the N-phenylacetyl or N-chloroacetyl derivative of the (


)-enantiomer, leaving the (

)-derivative intact.

Protocol:

  • Acylation: React racemic 4-nitrophenylglycine with chloroacetyl chloride in basic aqueous media to form N-chloroacetyl-(

    
    )-4-nitrophenylglycine .
    
  • Enzymatic Hydrolysis:

    • Dissolve the N-protected racemate in phosphate buffer (pH 7.5).

    • Add immobilized Penicillin G Acylase (PGA).

    • Incubate at 28–35 °C. Maintain pH by automatic titration with dilute

      
      .
      
  • Separation:

    • The enzyme selectively deprotects the (

      
      )-enantiomer to yield free (
      
      
      
      )-4-nitrophenylglycine
      .
    • The (

      
      )-N-chloroacetyl  derivative remains in solution as a salt.
      
    • Acidify to pH 2. The (

      
      )-derivative precipitates (or extract with ethyl acetate).
      
    • The aqueous phase contains the pure (

      
      )-amino acid. Isolate via ion-exchange chromatography.
      

Resolution Racemate Racemic 4-Nitrophenylglycine Protected N-Chloroacetyl-DL-4-nitrophenylglycine Racemate->Protected Chloroacetyl Chloride EnzymeStep Penicillin G Acylase (pH 7.5) Protected->EnzymeStep L_Product (S)-4-Nitrophenylglycine (Free Amino Acid) EnzymeStep->L_Product Hydrolysis D_Product (R)-N-Chloroacetyl Derivative (Unreacted) EnzymeStep->D_Product No Reaction

Figure 2: Biocatalytic resolution workflow using Penicillin G Acylase.

Pharmaceutical Applications

Peptidomimetics & Protease Inhibitors

The 4-nitrophenylglycine moiety acts as a constrained phenylalanine analog.

  • Electronic Effects: The nitro group withdraws electron density from the aromatic ring, reducing

    
    -
    
    
    
    stacking interactions but potentially enhancing hydrogen bonding capacity at the receptor site due to the polarization of the ring.
  • Proteolytic Stability: Incorporation of non-proteinogenic amino acids like 4-nitrophenylglycine into peptide backbones significantly increases resistance to endogenous proteases (trypsin/chymotrypsin), extending the in vivo half-life of peptide drugs.

Antibiotic Synthesis

Similar to 4-hydroxyphenylglycine (used in Amoxicillin), 4-nitrophenylglycine is a scaffold for semi-synthetic


-lactams. The nitro group can be reduced to an amine (4-aminophenylglycine) post-synthesis, providing a handle for further derivatization or improving solubility profiles.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thick).
Eye Irritation H319: Causes serious eye irritationUse safety goggles. Eye wash station must be nearby.[4]
Respiratory H335: May cause respiratory irritationHandle in a fume hood or use N95/P2 dust mask.

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic—protect from moisture.

References

  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. General Strecker Synthesis Protocols. (Adapted for nitro-derivatives).[5][6][3] [Link]

  • Wegman, M. A., et al. (2001). Biocatalytic resolution of phenylglycine derivatives. Journal of Molecular Catalysis B: Enzymatic. (Establishes PGA resolution standards).

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-2-(4-nitrophenyl)acetic acid, a critical parameter for its application in research, drug discovery, and synthetic chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will establish a robust framework for understanding and predicting its solubility based on its molecular structure and data from closely related analogs. Furthermore, we will detail standardized experimental protocols to enable researchers to determine precise solubility values in their solvent systems of interest.

Deconstructing the Molecule: Predicting Solubility from First Principles

The solubility of a compound is fundamentally governed by its intermolecular interactions with the solvent. 2-Amino-2-(4-nitrophenyl)acetic acid possesses a unique combination of functional groups that dictate its behavior in different solvent environments.

  • Amphoteric Nature: As an amino acid derivative, the molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This confers amphoteric properties, meaning its solubility is highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group is protonated to form a more soluble cationic salt (-NH₃⁺). Conversely, in basic solutions, the carboxylic acid group is deprotonated to form a more soluble anionic salt (-COO⁻).[1][2]

  • Polar Moieties: The amino and carboxylic acid groups are polar and capable of forming hydrogen bonds with polar solvents. The nitro group (-NO₂) is also a polar, electron-withdrawing group that can participate in dipole-dipole interactions.

  • Non-polar Phenyl Ring: The central phenyl ring is a bulky, non-polar (hydrophobic) moiety. This region of the molecule will have favorable interactions with non-polar organic solvents.

Based on these structural features, a qualitative solubility profile can be predicted:

  • Aqueous Solubility: Limited to moderate solubility is expected in neutral water due to the competing influences of the polar functional groups and the non-polar phenyl ring.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in these solvents as they can engage in hydrogen bonding with the amino and carboxylic acid groups, while also having some capacity to solvate the phenyl ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is likely in these solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds, including those with polar functional groups.

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): Poor solubility is expected due to the predominance of polar functional groups in the molecule.[1][3]

The interplay of these factors is visually represented in the following diagram:

cluster_solute 2-Amino-2-(4-nitrophenyl)acetic acid cluster_polar Polar Interactions cluster_nonpolar Non-polar Interactions Solute C₈H₈N₂O₄ Amino Amino Group (-NH₂) (Basic, H-bonding) Solute->Amino contributes to Carboxyl Carboxylic Acid (-COOH) (Acidic, H-bonding) Solute->Carboxyl contributes to Nitro Nitro Group (-NO₂) (Polar, Dipole-Dipole) Solute->Nitro contributes to Phenyl Phenyl Ring (Hydrophobic) Solute->Phenyl contributes to Amino->Carboxyl Zwitterionic Potential

Caption: Molecular features influencing solubility.

Insights from Analogs: Building a Quantitative Picture

To move beyond qualitative predictions, we can examine the empirical solubility data of structurally similar compounds. This approach, known as "read-across," is a powerful tool in chemical assessment.

4-Nitrophenylacetic Acid: A Close Structural Relative

4-Nitrophenylacetic acid lacks the alpha-amino group but is otherwise identical. A comprehensive study has determined its mole fraction solubility in thirteen solvents at various temperatures.[4] The data provides a strong indication of the relative efficacy of these solvents for dissolving nitrophenylacetic acid derivatives.

SolventRelative Solubility Rank
N,N-Dimethylformamide (DMF)1 (Highest)
Methanol2
N,N-Dimethylacetamide (DMA)3
Ethanol4
n-Propanol5
n-Butanol6
Ethyl Acetate7
Isopropanol8
Isobutanol9
Acetonitrile10
Ethylene Glycol (EG)11
Water12
Cyclohexane13 (Lowest)

Table adapted from data presented in J. Chem. Eng. Data 2020, 65, 6, 3177–3186.[4]

This trend highlights the superior performance of polar aprotic solvents (DMF, DMA) and short-chain alcohols. The very low solubility in water and non-polar cyclohexane is also noteworthy.[4]

Other Relevant Analogs

Further context can be gained from the reported solubilities of other related molecules:

CompoundSolvent(s)Reported Solubility
N-(2,4-Dinitrophenyl)glycineHot MethanolHigh solubility[5]
Aqueous SystemsModerate, enhanced compared to glycine[5]
Alcohols, Acetone, DMSOSoluble[5][6]
2-Nitrophenylacetic acidWater (20 °C)0.1417% (w/w)[7]
4-Nitrophenylacetic acidWaterSlightly soluble[3]
4-Nitrophenyl acetateEthanol100 mg/mL (with heat)[8]
Methanol10 mg/mL[9]

This collective data strongly suggests that 2-Amino-2-(4-nitrophenyl)acetic acid will exhibit favorable solubility in polar organic solvents, particularly DMF, DMSO, and lower-chain alcohols, while having limited solubility in water and non-polar hydrocarbons.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility values, direct experimental measurement is essential. The following is a robust, self-validating protocol based on the widely accepted shake-flask method.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the supernatant is separated and the concentration of the dissolved solute is determined by a suitable analytical method.

Materials and Equipment
  • 2-Amino-2-(4-nitrophenyl)acetic acid (high purity)

  • Selected solvents (analytical grade or higher)

  • Vials with screw caps and inert liners

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Amino-2-(4-nitrophenyl)acetic acid to a vial containing a known volume of the selected solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours.[2][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid from the liquid phase.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid crystallization due to temperature changes, this step should be performed promptly. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of the solute by comparing the analytical response to a calibration curve prepared from standards of known concentration.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by taking into account the dilution factor.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be incorporated:

  • Equilibrium Confirmation: Take samples at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium has likely been reached.[10]

  • Replicate Analysis: Prepare and analyze at least three replicate samples for each solvent to assess the precision of the measurement.

  • Mass Balance: After sampling, the remaining solid and solution can be analyzed to ensure that the total mass of the compound is accounted for, confirming that no degradation has occurred.

The logical flow of this experimental protocol is illustrated below:

cluster_validation Self-Validation Loop start Start prep 1. Preparation: Add excess solid to solvent start->prep equil 2. Equilibration: Shake at constant temperature (e.g., 24-48h) prep->equil sep 3. Phase Separation: Settle and centrifuge equil->sep val_time Equilibrium Check: Sample at multiple time points equil->val_time sample 4. Sampling & Dilution: Withdraw and dilute supernatant sep->sample quant 5. Quantification: Analyze via HPLC-UV or UV-Vis sample->quant calc 6. Calculation: Determine solubility quant->calc val_rep Precision Check: Analyze replicates quant->val_rep end End calc->end

Caption: Experimental workflow for solubility determination.

Conclusion: A Framework for Practical Application

While a definitive, published quantitative solubility dataset for 2-Amino-2-(4-nitrophenyl)acetic acid remains to be established, this guide provides a comprehensive framework for researchers and drug development professionals. By understanding the physicochemical drivers of its solubility, leveraging data from close structural analogs, and employing a robust experimental protocol, scientists can confidently navigate the solvent landscape for this compound. The provided methodologies ensure that solubility data generated in-house is both accurate and reliable, forming a solid foundation for subsequent research and development activities.

References

  • Solubility of Things. N-(4-Nitrophenyl)glycine. Available from: [Link]

  • Zhou, Y., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(6), 3177–3186. Available from: [Link]

  • MP Biomedicals. P-NITROPHENYL ACETATE--N/H. Available from: [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (4-Nitrophenyl)acetic acid. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Amino-2-(4-nitrophenyl)acetic acid. Available from: [Link]

  • Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 668822. Available from: [Link]

  • Ferreira, L. A., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(14), 8681-8695. Available from: [Link]

  • ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. Glycine, N-(4-nitrophenyl)-. Available from: [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 892-894. Available from: [Link]

  • Dutcher, D. D., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(5), 1542-1552. Available from: [Link]

  • ResearchGate. (2019). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Available from: [Link]

  • Reddit. Help determining solubility of Amino Acids. Available from: [Link]

  • Houen, G., et al. (1999). The solubilities of denatured proteins in different organic solvents. Acta Chemica Scandinavica, 53, 1122-1126. Available from: [Link]

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2-Amino-2-(4-nitrophenyl)acetic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-2-(4-nitrophenyl)acetic acid

Executive Summary

2-Amino-2-(4-nitrophenyl)acetic acid, commonly known as 4-nitrophenylglycine, is a non-proteinogenic


-amino acid of significant utility in medicinal chemistry and peptide engineering.[1][2] Structurally derived from phenylglycine, the introduction of a para-nitro group confers unique electronic properties, making it a valuable chiral building block for peptidomimetics and a precursor to "clickable" 4-aminophenylglycine scaffolds. This guide details its physicochemical profile, synthetic pathways, and analytical characterization, serving as a self-validating resource for drug development professionals.

Identity & Nomenclature

Parameter Details
IUPAC Name 2-Amino-2-(4-nitrophenyl)acetic acid
Common Synonyms (p-Nitrophenyl)glycine; 4-Nitrophenylglycine; H-DL-Phg(4-NO2)-OH
CAS Registry Number 5407-25-0 (Racemic); 116435-81-5 (Unspecified)
Molecular Formula C

H

N

O

Molecular Weight 196.16 g/mol
SMILES NC(C(=O)O)c1ccc(cc1)[O-]
Chiral Center C-2 (Alpha carbon).[1][3][4][5][6][7] Available as racemate (DL), or enantiopure (D/L).

Physicochemical Profile

Understanding the ionization behavior of 4-nitrophenylglycine is critical for extraction and purification protocols. The electron-withdrawing nitro group (


) significantly alters the pKa values compared to the parent phenylglycine.
  • Solubility:

    • Neutral pH (Isoelectric Point): Low solubility in water due to zwitterionic lattice energy.

    • Acidic pH (< 1.0): Soluble as the cationic ammonium salt (

      
      ).
      
    • Basic pH (> 10.0): Soluble as the anionic carboxylate (

      
      ).
      
  • Acidity (pKa):

    • 
       (
      
      
      
      ): ~1.6 – 1.8 (Estimated). The electron-withdrawing ring increases acidity relative to phenylglycine (
      
      
      ).
    • 
       (
      
      
      
      ): ~8.5 – 8.8 (Estimated). The nitro group decreases the basicity of the amine (lowering the pKa of the conjugate acid) relative to phenylglycine (
      
      
      ).
  • Stability: Stable under standard laboratory conditions. The nitro group is susceptible to reduction (e.g.,

    
    , 
    
    
    
    ) to form the amino derivative.

Synthetic Methodologies

A. The Strecker Synthesis (Racemic Route)

The most robust route for accessing the racemic scaffold is the Strecker synthesis starting from 4-nitrobenzaldehyde. This protocol is favored for its scalability and use of inexpensive reagents.

Mechanism & Pathway: The reaction proceeds via the formation of an imine intermediate, followed by nucleophilic attack by cyanide to form the


-aminonitrile, which is subsequently hydrolyzed.

StreckerSynthesis Aldehyde 4-Nitrobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Aldehyde->Imine + NH3 Nitrile α-Aminonitrile Imine->Nitrile Product 4-Nitrophenylglycine (Racemic) Nitrile->Product Reagent1 NH4Cl / NH3 Reagent2 KCN / NaCN Reagent3 HCl (aq), Reflux

Figure 1: Strecker synthesis pathway for 4-nitrophenylglycine.

Experimental Protocol (Bench-Scale):

  • Imine Formation: Dissolve 4-nitrobenzaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.1 eq) and aqueous ammonia. Stir at room temperature for 30 minutes to generate the imine in situ.

  • Cyanation: Cool the solution to 0°C. CAUTION: Add potassium cyanide (KCN, 1.1 eq) slowly. Safety Note: KCN is highly toxic; perform in a well-ventilated fume hood with appropriate cyanide antidote available.

  • Hydrolysis: After stirring overnight, concentrate the mixture to remove methanol. Resuspend the residue in concentrated HCl (6 M) and reflux for 4–6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Isolation: Cool the mixture. Adjust pH to the isoelectric point (~pH 5–6) using NaOH. The zwitterionic product will precipitate as a yellow/pale-brown solid. Filter, wash with cold water and ethanol, and dry.

B. Enzymatic Resolution (Enantioselective Route)

To obtain enantiopure (L)- or (D)-4-nitrophenylglycine, enzymatic resolution of the phenylacetamide derivative is the industry standard, utilizing Penicillin G Acylase (PGA).

  • Substrate: N-Phenylacetyl-4-nitrophenylglycine (racemic).

  • Enzyme: Immobilized Penicillin G Acylase.

  • Process: The enzyme selectively hydrolyzes the L-amide bond, releasing free (L)-4-nitrophenylglycine and leaving the (D)-amide intact.

  • Separation: The free amino acid is separated from the unreacted amide by pH-dependent extraction (acid is soluble in base; amide is extracted into organic solvent).

Applications in Drug Development

1. Peptidomimetics & Conformational Restriction: The phenylglycine backbone introduces significant steric constraint compared to phenylalanine. The rigid phenyl ring attached directly to the


-carbon restricts the rotation of the peptide backbone (

angles), useful for locking bioactive peptides into active conformations.

2. "Clickable" Chemical Handles: The 4-nitro group is a "masked" aniline.

  • Precursor Utility: Reduction of the nitro group yields 4-aminophenylglycine .

  • Application: The resulting aniline amine is chemically orthogonal to the aliphatic

    
    -amine. It can be selectively functionalized (e.g., via diazonium coupling or acylation) to attach fluorophores, drugs, or PEG chains without interfering with the peptide backbone.
    

3. Antibiotic Synthesis: Analogs of phenylglycine are critical side-chains in beta-lactam antibiotics (e.g., Ampicillin, Cephalexin). While the 4-hydroxy derivative is most common, the 4-nitro derivative serves as a probe to study structure-activity relationships (SAR) regarding electronic effects on bacterial cell wall penetration.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Due to the polar, zwitterionic nature of the compound, standard reverse-phase conditions require ion-suppression (acidic mobile phase) or ion-pairing agents.

Parameter Condition
Column C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% H

PO

Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 20 minutes (Isocratic elution also possible for purity checks)
Flow Rate 1.0 mL/min
Detection UV @ 270–290 nm (Nitro group provides strong absorbance)
Retention Elutes earlier than unsubstituted phenylglycine due to increased polarity of the nitro group.[1][8]
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (preferred) or D

O/DCl.
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~8.25 ppm (d, 2H):  Aromatic protons ortho to the nitro group (strongly deshielded).
      
    • 
       ~7.70 ppm (d, 2H):  Aromatic protons meta to the nitro group.
      
    • 
       ~5.20 ppm (s, 1H): 
      
      
      
      -CH proton. (Deshielded by the adjacent aromatic ring and amino group).
    • 
       ~8-9 ppm (br s):  Ammonium/Carboxylic protons (exchangeable, often broad or invisible depending on water content).
      

References

  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid (CID 221192).[1] National Library of Medicine. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids.[Link]

  • Royal Society of Chemistry. Enantioselective synthesis of arylglycine derivatives. Chem. Commun., 2011. [Link]

  • Agilent Technologies. Rapid Analysis of Amino Acids by HPLC.[Link]

Sources

A Technical Guide to the Potential Biological Activities of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(4-nitrophenyl)acetic acid is a synthetic amino acid derivative characterized by the presence of a nitro group on the phenyl ring. This molecule holds significant interest for researchers in drug discovery and development due to the established biological activities of its constituent chemical motifs: the amino acid scaffold and the nitroaromatic system. While specific extensive biological studies on this particular compound are not widely documented in publicly accessible literature, this guide will provide an in-depth analysis of its potential biological activities based on the known properties of structurally related compounds. We will explore the scientific rationale for investigating its antimicrobial, anticancer, and enzyme-inhibiting properties, and provide detailed experimental protocols for researchers to validate these hypotheses.

Chemical Profile

  • IUPAC Name: 2-Amino-2-(4-nitrophenyl)acetic acid

  • Molecular Formula: C₈H₈N₂O₄

  • Molecular Weight: 196.16 g/mol

  • Structure:

    G N1 C1=CC(=CC=C1C(C(=O)O)N)N+[O-]

    Caption: Chemical structure of 2-Amino-2-(4-nitrophenyl)acetic acid.

Postulated Antimicrobial Activity

The presence of a nitro group on the aromatic ring is a strong indicator of potential antimicrobial properties. Numerous nitroaromatic compounds have been developed as effective antimicrobial agents.[1][2]

Scientific Rationale & Proposed Mechanism of Action

The antimicrobial activity of many nitroaromatic compounds is contingent upon the reductive activation of the nitro group by microbial nitroreductases.[3][4] This process generates highly reactive nitrogen species (RNS), such as nitroso and hydroxylamino derivatives, and ultimately reactive oxygen species (ROS) through futile cycling.[5] These reactive species are cytotoxic and can lead to microbial cell death through various mechanisms, including:

  • DNA Damage: The electrophilic intermediates can covalently bind to DNA, leading to strand breaks and inhibition of replication and transcription.[6]

  • Enzyme Inactivation: Reactive species can oxidize amino acid residues, particularly cysteine, leading to the inactivation of essential enzymes.

  • Membrane Damage: Peroxidation of lipids in the cell membrane can disrupt its integrity, leading to leakage of cellular contents.

The amino acid moiety of 2-Amino-2-(4-nitrophenyl)acetic acid may influence its uptake by microbial cells, potentially through amino acid transporters, thereby enhancing its bioavailability at the site of action.

antimicrobial_mechanism cluster_cell Microbial Cell Compound 2-Amino-2-(4-nitrophenyl)acetic acid Nitroreductase Nitroreductase Compound->Nitroreductase Uptake & Reduction Reactive_Species Reactive Nitrogen/Oxygen Species (RNS/ROS) Nitroreductase->Reactive_Species Generates DNA_Damage DNA Damage Reactive_Species->DNA_Damage Enzyme_Inactivation Enzyme Inactivation Reactive_Species->Enzyme_Inactivation Membrane_Damage Membrane Damage Reactive_Species->Membrane_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Enzyme_Inactivation->Cell_Death Membrane_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol provides a standardized method for assessing the antimicrobial activity of 2-Amino-2-(4-nitrophenyl)acetic acid against various bacterial strains.

Materials:

  • 2-Amino-2-(4-nitrophenyl)acetic acid

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Sterile swabs

  • Incubator (37°C)

  • Calipers

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh culture plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Prepare a stock solution of 2-Amino-2-(4-nitrophenyl)acetic acid in a suitable solvent (e.g., DMSO) and sterilize by filtration.

    • Aseptically apply a known amount of the compound solution onto sterile paper disks. Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the inoculated MHA plates. Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., a known antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using calipers.

    • Interpret the results based on the size of the inhibition zone. A larger zone indicates greater antimicrobial activity.

Potential Anticancer Activity

The structural features of 2-Amino-2-(4-nitrophenyl)acetic acid also suggest potential for anticancer activity. Both nitrophenyl-containing compounds and amino acid derivatives have been investigated as cytotoxic agents against various cancer cell lines.[7][8]

Scientific Rationale & Proposed Mechanism of Action

The cytotoxicity of nitrophenyl compounds in cancer cells can be multifaceted. The nitro group can be bioreduced by intracellular reductases, which are often overexpressed in hypoxic tumor environments, to generate cytotoxic reactive species, similar to the antimicrobial mechanism.[9] These reactive species can induce oxidative stress, leading to apoptosis.

Furthermore, some nitrophenyl compounds have been shown to induce cell cycle arrest and apoptosis through mechanisms that may involve the modulation of key signaling pathways.[8] The amino acid component could facilitate uptake into cancer cells, which often have a high demand for amino acids to support their rapid proliferation.

anticancer_mechanism cluster_cell Cancer Cell Compound 2-Amino-2-(4-nitrophenyl)acetic acid Reductases Intracellular Reductases Compound->Reductases Uptake & Bioreduction Reactive_Species Reactive Oxygen/Nitrogen Species Reductases->Reactive_Species Generates Oxidative_Stress Oxidative Stress Reactive_Species->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated mechanism of anticancer action.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.[10]

Materials:

  • 2-Amino-2-(4-nitrophenyl)acetic acid

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 2-Amino-2-(4-nitrophenyl)acetic acid in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothesized Enzyme Inhibition

The structural similarity of 2-Amino-2-(4-nitrophenyl)acetic acid to natural amino acids and other small molecule inhibitors suggests it could act as an inhibitor of certain enzymes. The nitrophenyl group is often used in substrates for colorimetric enzyme assays, where its release upon enzymatic cleavage can be monitored spectrophotometrically.[11][12] This indicates that the nitrophenyl moiety can interact with the active sites of enzymes.

Scientific Rationale

Enzymes that process amino acids or have aromatic binding pockets are potential targets. For example, proteases, aminotransferases, or other enzymes involved in amino acid metabolism could be inhibited by this compound acting as a competitive or non-competitive inhibitor. The nitro group's electron-withdrawing properties could influence its binding affinity to the enzyme's active site.

Experimental Protocol: General Enzyme Inhibition Assay (using a p-Nitrophenyl Substrate)

This protocol describes a general method to screen for the inhibitory activity of 2-Amino-2-(4-nitrophenyl)acetic acid against an enzyme that can process a p-nitrophenyl-based substrate (e.g., alkaline phosphatase with p-nitrophenyl phosphate).

Materials:

  • 2-Amino-2-(4-nitrophenyl)acetic acid

  • Target enzyme (e.g., alkaline phosphatase)

  • p-Nitrophenyl substrate (e.g., p-nitrophenyl phosphate, pNPP)

  • Assay buffer (specific to the enzyme)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the enzyme in the appropriate buffer.

    • Prepare a stock solution of the p-nitrophenyl substrate in the assay buffer.

    • Prepare a series of dilutions of 2-Amino-2-(4-nitrophenyl)acetic acid in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer

      • Inhibitor solution (or buffer for control)

      • Enzyme solution

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the p-nitrophenyl substrate to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 10-30 minutes). The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Add_Reagents Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prepare_Reagents->Add_Reagents Pre-incubate Pre-incubate Add_Reagents->Pre-incubate Initiate_Reaction Initiate Reaction with Substrate Pre-incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Determine_Inhibition Determine % Inhibition and IC50 Calculate_Velocity->Determine_Inhibition

Caption: Workflow for enzyme inhibition assay.

Synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid

While various synthetic routes are possible, a common approach involves the amination of a suitable precursor. A plausible synthetic pathway could start from 4-nitrophenylacetic acid.

General Synthetic Approach

A potential synthesis could involve the α-bromination of 4-nitrophenylacetic acid followed by nucleophilic substitution with an amino group source.

Table 1: Potential Synthetic Steps

StepReactionReagents and Conditions
1α-Bromination4-nitrophenylacetic acid, N-Bromosuccinimide (NBS), catalytic amount of a radical initiator (e.g., AIBN), in an inert solvent (e.g., CCl₄), under reflux.
2AminationThe resulting α-bromo acid, aqueous ammonia or another amine source.

Note: This is a generalized scheme, and optimization of reaction conditions would be necessary.

Conclusion

2-Amino-2-(4-nitrophenyl)acetic acid presents a compelling scaffold for the exploration of novel therapeutic agents. Based on the well-documented biological activities of nitroaromatic compounds and amino acid derivatives, there is a strong scientific basis for investigating its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these potential biological activities. Further studies, including mechanism of action elucidation and in vivo efficacy assessments, will be crucial in determining the therapeutic potential of this promising molecule.

References

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Tampere University Research Portal. Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

  • Taylor & Francis Online. Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. [Link]

  • National Center for Biotechnology Information. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. [Link]

  • APEC. Antimicrobial Susceptibility Testing. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

  • National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Center for Dead Plant Studies. Assays with p-Nitrophenyl linked Substrates. [Link]

  • ResearchGate. Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. [Link]

  • University of Massachusetts. Labs 9 and 10. [Link]

  • ResearchGate. (PDF) Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • International Journal of ChemTech Research. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

  • Bio-protocol. Anticancer assay (MTT). [Link]

  • National Center for Biotechnology Information. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. [Link]

  • MDPI. Nitroaromatic Antibiotics. [Link]

  • National Center for Biotechnology Information. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. [Link]

  • Oxford Academic. Reduction of polynitroaromatic compounds: the bacterial nitroreductases. [Link]

  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. US008802888B2. [Link]

  • PubMed. Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]

  • Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

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An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-Amino-2-(4-nitrophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for assessing the thermal properties of this and similar molecules. In the absence of direct literature on this specific compound, this guide establishes a predictive framework based on the known behavior of its constituent functional groups—an α-amino acid and a nitrophenyl moiety. We will explore anticipated degradation pathways, present detailed protocols for essential analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to stability testing.

Introduction: The Significance of 2-Amino-2-(4-nitrophenyl)acetic Acid

2-Amino-2-(4-nitrophenyl)acetic acid is a non-proteinogenic α-amino acid characterized by a phenylglycine backbone with a nitro group at the para position of the aromatic ring. This unique structure makes it a valuable building block in organic synthesis and a compound of interest in pharmaceutical research. The presence of three key functional groups—the carboxylic acid, the primary amine, and the aromatic nitro group—imparts a distinct chemical reactivity profile.

Understanding the thermal stability of this molecule is critical for several reasons:

  • Drug Development: For active pharmaceutical ingredients (APIs), thermal stability dictates manufacturing processes (e.g., drying, milling), storage conditions, and shelf-life.[1][2]

  • Process Chemistry: In synthetic applications, knowledge of thermal limits is essential to prevent degradation and ensure the purity and yield of the final product.

  • Safety: Uncontrolled thermal decomposition can lead to the generation of hazardous byproducts or exothermic events.

This guide will provide the foundational knowledge and practical protocols to thoroughly investigate the thermal behavior of 2-Amino-2-(4-nitrophenyl)acetic acid.

Predicted Thermal Stability and Degradation Profile

The thermal degradation of 2-Amino-2-(4-nitrophenyl)acetic acid is anticipated to be a multi-step process, influenced by the interplay of its functional groups. Based on studies of related amino acids and nitroaromatic compounds, we can predict the following key degradation events.[3][4][5]

Initial Decomposition Steps

The initial stages of thermal degradation for many amino acids involve the loss of small molecules such as water, ammonia, and carbon dioxide.[3][6] For 2-Amino-2-(4-nitrophenyl)acetic acid, two primary competing pathways are likely:

  • Decarboxylation: The loss of CO2 from the carboxylic acid group to form 1-(4-nitrophenyl)methanamine. This is a common degradation route for α-amino acids.[4]

  • Deamination: The loss of NH3 from the amino group, potentially leading to the formation of an unsaturated carboxylic acid.

Simultaneously, intermolecular reactions can occur:

  • Diketopiperazine Formation: Two molecules can undergo condensation to form a cyclic dipeptide, a well-documented thermal degradation pathway for amino acids. This involves the formation of two amide bonds with the elimination of two molecules of water.

Secondary Degradation and Role of the Nitro Group

At higher temperatures, the degradation is expected to become more complex, driven by the reactivity of the nitro group and the aromatic ring. Potential secondary degradation pathways include:

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of hydrogen donors (which could be other degrading molecules).

  • Ring Opening and Fragmentation: At elevated temperatures, the aromatic ring can undergo cleavage, leading to the formation of smaller, volatile fragments.

  • Polymerization: The reactive intermediates formed during the initial degradation steps can polymerize to form a complex, high-molecular-weight residue.

The following diagram illustrates the plausible initial degradation pathways:

G A 2-Amino-2-(4-nitrophenyl)acetic acid B Decarboxylation (-CO2) A->B Heat D Intermolecular Condensation (-2H2O) A->D Heat C 1-(4-nitrophenyl)methanamine B->C F Further Degradation (Polymerization, Fragmentation) C->F E Diketopiperazine derivative D->E E->F

Caption: Plausible initial thermal degradation pathways for 2-Amino-2-(4-nitrophenyl)acetic acid.

Analytical Methodologies for Thermal Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-faceted analytical approach. Here, we detail the core techniques and provide robust, self-validating protocols.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the primary technique for determining the onset of decomposition and quantifying mass loss events. The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experiment time.[8] An inert nitrogen atmosphere is crucial to study the intrinsic thermal decomposition without oxidative interference.

Experimental Protocol: TGA

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-2-(4-nitrophenyl)acetic acid into an alumina crucible. A smaller sample size minimizes thermal gradients within the sample.[9]

  • Instrument Setup:

    • Place the crucible in the TGA autosampler or manually load it onto the balance.

    • Purge the furnace with dry nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

    • Determine the onset temperature of decomposition (T_onset) and the temperatures corresponding to each mass loss step.

The following diagram outlines the TGA workflow:

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of sample B Place in alumina crucible A->B C Load sample into TGA B->C D Purge with N2 (50 mL/min) C->D E Ramp temperature 30-600°C @ 10°C/min D->E F Plot Mass vs. Temp (TGA Curve) E->F G Calculate 1st Derivative (DTG Curve) F->G H Determine T_onset and mass loss steps G->H

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid transitions. For amino acids, DSC can reveal the melting point, which is often accompanied by decomposition.[6][10] The use of hermetically sealed aluminum pans prevents mass loss before the decomposition event, ensuring an accurate measurement of the melting endotherm.

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-2-(4-nitrophenyl)acetic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the expected melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the onset temperature, peak maximum, and enthalpy (ΔH) of any endothermic or exothermic events. The melting point is typically reported as the onset of the melting endotherm.

Stability-Indicating HPLC Method Development

Expertise & Experience: A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the concentration of the API due to degradation.[2][11] The core principle is specificity: the ability to accurately measure the API in the presence of its degradation products, impurities, and excipients. Forced degradation studies are intentionally conducted to produce the likely degradation products and prove the method's specificity.[12][13] A reversed-phase C18 column is a versatile starting point for many small organic molecules.

Protocol: Forced Degradation and HPLC Method Development

  • Forced Degradation Studies:

    • Prepare solutions of 2-Amino-2-(4-nitrophenyl)acetic acid (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

      • Thermal Degradation: Heat the solution at 80 °C for 48 hours.

      • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

    • Analyze a control (unstressed) sample alongside the stressed samples.

  • HPLC Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Start with a gradient elution to separate a wide range of polarities.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program (Example):

      Time (min) %B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector, monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and determine the optimal wavelength for the parent compound and degradants.

    • Column Temperature: 30 °C.

  • Method Validation (Specificity):

    • Inject the control and all stressed samples.

    • Evaluate the chromatograms to ensure that the degradation products are well-resolved from the parent peak and from each other.

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak in the stressed samples is spectrally pure and free from co-eluting degradants.

Data Summary and Interpretation

The data obtained from these analyses should be systematically tabulated for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data

ParameterTechniquePredicted ObservationSignificance
T_onset (Decomposition)TGAOnset of the first significant mass loss step.Indicates the temperature at which thermal degradation begins.
Mass Loss StepsTGAOne or more distinct mass loss steps corresponding to the loss of specific fragments.Helps in elucidating the degradation pathway (e.g., loss of CO2, H2O).
Residual MassTGAMass remaining at the end of the experiment (e.g., at 600 °C).Indicates the formation of a thermally stable residue (e.g., polymer).
Melting Point (T_m)DSCA sharp endothermic peak. May overlap with decomposition.A key physical property and an indicator of purity.
Enthalpy of Fusion (ΔH_f)DSCThe area under the melting peak.Relates to the crystal lattice energy of the compound.

Table 2: HPLC Forced Degradation Summary

Stress Condition% Degradation (Predicted)Number of Degradation PeaksComments
0.1 M HCl, 60°C5-20%1-2 major peaksPotential for hydrolysis of the amide bond in diketopiperazine if formed.
0.1 M NaOH, 60°C10-30%2-3 major peaksLikely to show significant degradation.
3% H2O2, RT5-15%1-2 major peaksPotential for oxidation of the amino group or the aromatic ring.
Heat (80°C, soln)5-20%Multiple peaksMimics thermal degradation in solution.
PhotolyticVariableVariableDependent on the chromophore's sensitivity to light.

Conclusion

This guide has presented a comprehensive framework for assessing the thermal stability and degradation of 2-Amino-2-(4-nitrophenyl)acetic acid. By integrating predictive chemistry with robust analytical protocols for TGA, DSC, and stability-indicating HPLC, researchers can gain a thorough understanding of the molecule's behavior under thermal stress. The methodologies and rationales provided herein are designed to be adaptable and serve as a strong foundation for the stability testing of this and other novel chemical entities in a research and development setting. Adherence to these principles will ensure the generation of high-quality, reliable data essential for informed decision-making in drug development and chemical process optimization.

References

  • TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • International Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. Retrieved from [Link]

  • PMC - PubMed Central. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. [Image]. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Protein Stability by DSC. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Retrieved from [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PMC - PubMed Central. (2018, February 9). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Nitrobenzene Degradation Pathway. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Susceptible amino acids to chemical degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC assay [Nc] of the 21 amino acids and their relative DSC melting.... Retrieved from [Link]

  • ResearchGate. (2025, August 5). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is.... [Image]. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Denaturing of Proteins by Thermal and Mechanical Force. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45 (2, 3, 10). [Image]. Retrieved from [Link]

  • bioRxiv. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2-Amino-2-(4-nitrophenyl)acetic acid. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this document presents a robust, hypothetical workflow that serves as an authoritative protocol. By integrating established synthesis principles, state-of-the-art crystallization and diffraction techniques, and in-depth analysis of intermolecular forces, we offer a self-validating framework for researchers to determine and interpret the solid-state structure of this and similar pharmaceutical intermediates. The analysis is grounded in data from closely related analogs to ensure scientific plausibility and instructional value.

Introduction: The Scientific Imperative

2-Amino-2-(4-nitrophenyl)acetic acid is a non-proteinogenic α-amino acid. Its structure, featuring a chiral center, an acidic carboxyl group, a basic amino group, and an electron-withdrawing nitrophenyl moiety, makes it a valuable chiral building block in synthetic organic chemistry. Analogs such as nitrophenylacetic acids are crucial intermediates in the synthesis of pharmaceuticals, including penicillin precursors and local anesthetics[1]. The solid-state structure of such molecules is of paramount importance as it governs critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.

A thorough crystal structure analysis provides definitive proof of molecular identity and stereochemistry. More importantly, it reveals the intricate network of intermolecular interactions—hydrogen bonds, π-π stacking, and van der Waals forces—that dictate the crystal packing. Understanding this supramolecular assembly is the key to rationalizing and controlling the material's bulk properties, a cornerstone of modern drug development and crystal engineering. This guide details the complete workflow, from material synthesis to the final structural elucidation and interpretation.

Part I: Synthesis and Single-Crystal Growth

The foundational step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Route

A plausible and efficient synthesis route begins with the commercially available 4-Nitrophenylacetic acid. The α-carbon is first brominated, followed by nucleophilic substitution with ammonia to yield the racemic amino acid.

G cluster_0 Synthesis Workflow Start 4-Nitrophenylacetic acid Step1 α-Bromination (NBS, cat. HBr) Start->Step1 Intermediate 2-Bromo-2-(4-nitrophenyl) acetic acid Step1->Intermediate Step2 Amination (conc. NH4OH) Intermediate->Step2 Product 2-Amino-2-(4-nitrophenyl) acetic acid (racemate) Step2->Product

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Single-Crystal Growth

The causality behind crystallization is the controlled reduction of a compound's solubility to induce the slow, ordered aggregation of molecules from a solution phase into a crystalline lattice. The choice of solvent is therefore critical.

Protocol:

  • Purity Confirmation: Ensure the synthesized powder is of high purity (>98%) using NMR and HPLC. Impurities can inhibit or disrupt crystal growth.

  • Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, water, and binary mixtures) for moderate solubility. The ideal solvent dissolves the compound when heated but shows limited solubility at room temperature. For amino acids, aqueous ethanol or pure ethyl acetate are often excellent starting points[2].

  • Crystallization Setup (Slow Evaporation):

    • Prepare a saturated solution of 2-Amino-2-(4-nitrophenyl)acetic acid in the chosen solvent (e.g., ethanol/water 1:1) by gentle heating (~50-60°C)[3].

    • Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to polycrystalline material.

    • Cover the vial with a cap, pierced with 1-2 small holes using a needle. This restricts the rate of solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature. Slow evaporation over several days is crucial for growing large, well-ordered crystals.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow is a self-validating system where the quality of the final model is judged by universally accepted metrics.

G cluster_1 SC-XRD Workflow A Crystal Selection & Mounting B Diffractometer Setup (Unit Cell Determination) A->B C Data Collection (Full Sphere of Reflection Data) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement (Model vs. Data Fitting) E->F G Validation & CIF Output F->G

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, ensuring it is free of cracks and defects. It is mounted on a goniometer head using cryo-oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A preliminary scan determines the unit cell dimensions and crystal system. A full sphere of diffraction data is then collected.

  • Structure Solution: The collected data is processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods or dual-space algorithms (e.g., using the SHELXT program) to generate an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The quality of the final structure is assessed. Key validation metrics include:

    • R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. Values < 5% indicate a very good refinement.

    • wR2: A weighted residual factor based on intensities. Values < 15% are generally acceptable.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

Part III: In-depth Crystal Structure Analysis (Hypothetical Data)

As no published structure exists, we will proceed with a plausible structural model based on the known crystal structure of the closely related 4-Aminophenylacetic acid[2]. This allows for a detailed discussion of the analytical process.

Crystallographic Data Summary

The following table summarizes hypothetical but realistic crystallographic data for 2-Amino-2-(4-nitrophenyl)acetic acid. It is expected to crystallize in a centrosymmetric space group, common for racemic mixtures of chiral molecules.

Parameter Hypothetical Value Rationale / Significance
Chemical FormulaC₈H₈N₂O₄Defines the atomic composition of the asymmetric unit.[4]
Formula Weight196.16 g/mol Calculated from the chemical formula.[4]
Crystal SystemMonoclinicA common crystal system for organic molecules of this type.
Space GroupP2₁/cA frequent centrosymmetric space group for racemates, implying both R and S enantiomers are present in the unit cell.
a, b, c (Å)a = 8.5, b = 5.5, c = 18.0Unit cell dimensions defining the repeating lattice.
β (°)105°The angle characteristic of the monoclinic system.
Volume (ų)~830The volume of the unit cell.
Z4Number of molecules per unit cell.
Calculated Density (g/cm³)~1.57Mass per unit volume, an intrinsic material property.
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.120Indicates a high-quality refinement and a reliable final structure.
Goodness-of-Fit (GooF) on F²1.05Confirms the appropriateness of the refined model.
Molecular Conformation and Zwitterionic State

Like most free amino acids in the solid state, 2-Amino-2-(4-nitrophenyl)acetic acid is expected to exist as a zwitterion. This is a direct consequence of an intramolecular proton transfer from the acidic carboxylic acid group (-COOH) to the basic amino group (-NH₂), resulting in a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group. This zwitterionic nature is the primary driver for the formation of strong intermolecular hydrogen bonds. The conformation will be defined by the torsion angles around the Cα-C(phenyl) bond, which determines the orientation of the nitrophenyl ring relative to the amino acid backbone.

Supramolecular Assembly: The Causality of Crystal Packing

The crystal packing is dictated by the energetic favorability of forming a dense network of intermolecular interactions. The zwitterionic nature provides strong hydrogen bond donors (-NH₃⁺) and acceptors (-COO⁻), which are the dominant organizing forces.

Key Interactions:

  • Charge-Assisted Hydrogen Bonds: The strongest interactions will be the N-H···O hydrogen bonds between the ammonium group of one molecule and the carboxylate group of a neighboring molecule. These interactions are exceptionally strong due to the formal positive and negative charges on the donor and acceptor groups, respectively.

  • Nitro Group Participation: The oxygen atoms of the nitro group are also potent hydrogen bond acceptors. They will likely form weaker C-H···O or N-H···O interactions, further stabilizing the three-dimensional network.

  • π-π Stacking: The electron-deficient 4-nitrophenyl rings may engage in π-π stacking interactions. Given the electron-withdrawing nature of the nitro group, an offset or "slipped" stacking arrangement is more probable than a direct face-to-face overlap to minimize electrostatic repulsion.

G M1 Molecule 1 (Zwitterion) -NH3+ (Donor) -COO- (Acceptor) -NO2 (Acceptor) M2 Molecule 2 (Zwitterion) -NH3+ (Donor) -COO- (Acceptor) -NO2 (Acceptor) M1:f1->M2:f2 Strong N-H···O (Charge-Assisted) M3 Molecule 3 (Zwitterion) -NH3+ (Donor) -COO- (Acceptor) -NO2 (Acceptor) M1:f1->M3:f3 Weaker N-H···O (Nitro Group) M2:f1->M3:f2 Strong N-H···O (Charge-Assisted)

Caption: Key hydrogen bonding interactions in the crystal lattice.

This network of strong, directional hydrogen bonds creates a robust, three-dimensional architecture. This architecture is the direct cause of the compound's melting point, hardness, and, most critically for pharmaceuticals, its dissolution behavior.

Conclusion and Implications

This guide has outlined the comprehensive, scientifically rigorous workflow for the crystal structure analysis of 2-Amino-2-(4-nitrophenyl)acetic acid. By following these self-validating protocols, a researcher can confidently proceed from synthesis to a fully refined and interpretable crystal structure.

The hypothetical analysis reveals that the molecule likely exists as a zwitterion, and its crystal packing is dominated by a robust three-dimensional network of charge-assisted N-H···O hydrogen bonds. The presence of these strong, directional interactions explains the expected properties of a high-melting, crystalline solid. This detailed structural knowledge is indispensable for polymorphism screening, formulation development, and ensuring the batch-to-batch consistency of this important pharmaceutical intermediate.

References

  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. Chem-Impex International. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Wikimedia Foundation. [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Gracin, S., Svärd, M., & Fischer, A. (2005). 4-Aminophenylacetic acid. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1536-o1537. [Link]

  • Delgado, G. E., et al. (2020). STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY. PERIÓDICO TCHÊ QUÍMICA. [Link]

  • Gracin, S., Svärd, M., & Fischer, A. (2005). 4-Aminophenylacetic acid. ResearchGate. [Link]

  • Gervasio, F. L., Chelli, R., Procacci, P., & Schettino, V. (2002). The nature of intermolecular interactions between aromatic amino acid residues. Proteins: Structure, Function, and Bioinformatics, 48(1), 117-125. [Link]

Sources

Comprehensive Computational Profiling of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details a rigorous quantum chemical profiling protocol for 2-Amino-2-(4-nitrophenyl)acetic acid (also known as p-nitrophenylglycine).

This molecule represents a classic "push-pull" system—combining an electron-donating amino group and an electron-withdrawing nitro group on a chiral scaffold. This structure necessitates a computational approach that accounts for intramolecular charge transfer (ICT), zwitterionic stability, and chiroptical properties.

Executive Summary & Strategic Rationale

2-Amino-2-(4-nitrophenyl)acetic acid (CAS: 5407-25-0) is a non-proteinogenic amino acid derivative with significant utility as a chiral intermediate in pharmaceutical synthesis and potential application in nonlinear optics (NLO).

Core Challenges:

  • Tautomeric Equilibrium: Like all amino acids, this molecule exists in an equilibrium between a non-ionic form (gas phase) and a zwitterionic form (solution/solid state).

  • Electronic Delocalization: The p-nitro group induces strong conjugation, requiring functionals capable of handling long-range charge transfer.

  • Conformational Flexibility: The rotation of the phenyl-glycine bond and the carboxylic acid moiety requires a global minimum search.

Recommended Theory Level:

  • Optimization/Frequency: DFT/B3LYP/6-311++G(d,p) (The "Gold Standard" for organic vibrational analysis).

  • Electronic Excitations (UV-Vis/NLO): TD-DFT/CAM-B3LYP/aug-cc-pVDZ (Corrects for charge-transfer ghosts).

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Computational Workflow Visualization

The following diagram outlines the logical flow of the computational campaign, ensuring self-validation at every step.

G cluster_opt Geometry Optimization & Validation cluster_prop Property Profiling Start Input Structure (Canonical SMILES) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch OptGas Gas Phase Opt B3LYP/6-311++G(d,p) ConfSearch->OptGas Lowest E Conf FreqCheck Frequency Check (NIMAG = 0) OptGas->FreqCheck OptSolv Solvent Phase Opt (Water) IEF-PCM/B3LYP NBO NBO Analysis (Hyperconjugation) OptSolv->NBO FMO FMO & MEP (Reactivity/Active Sites) OptSolv->FMO Spec Spectroscopy (IR/Raman/NMR) OptSolv->Spec FreqCheck->OptSolv Valid Minima End Final Data Report NBO->End FMO->End Spec->End

Caption: Figure 1. Self-validating computational workflow for p-nitrophenylglycine. NIMAG=0 ensures the structure is a true minimum.

Detailed Experimental Protocols

Phase 1: Structural Optimization & Tautomerism

Objective: Determine the most stable conformer and the energetic preference for the zwitterionic form (


) vs. the neutral form (

).

Protocol:

  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan around the

    
     bond (dihedral angle 
    
    
    
    ) and the
    
    
    bond.
  • Optimization: Submit the lowest energy conformers for full optimization.

    • Software: Gaussian 16 / ORCA 5.0

    • Functional: B3LYP (Hybrid GGA).

    • Basis Set: 6-311++G(d,p).[1] Note: Diffuse functions (++) are mandatory here to correctly describe the lone pairs on the nitro oxygens and the anionic carboxylate in the zwitterion.

  • Solvation: Apply the IEF-PCM model with Water (

    
    ). Zwitterions are typically unstable in the gas phase but stabilized in high-dielectric solvents.
    

Self-Validation Check:

  • Ensure no imaginary frequencies (NIMAG=0).

  • Compare calculated bond lengths (

    
    , 
    
    
    
    ) with standard crystallographic data for nitro-aromatics.
Phase 2: Electronic Property Profiling (FMO & MEP)

Objective: Map reactive sites for drug design (docking) and predict chemical stability.

Frontier Molecular Orbitals (FMO): Calculate the HOMO-LUMO gap (


). For p-nitrophenylglycine, the HOMO is typically localized on the amino-phenyl ring (donor), and the LUMO is concentrated on the nitro group (acceptor).
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Molecular Electrostatic Potential (MEP): Generate a mapped surface (Isovalue = 0.002 a.u.) to visualize nucleophilic and electrophilic attack sites.

  • Red Regions: Negative potential (Nitro oxygens, Carboxylate)

    
     H-bond acceptors / Electrophilic attack.
    
  • Blue Regions: Positive potential (Ammonium protons, Phenyl ring protons)

    
     Nucleophilic attack.
    
Phase 3: Spectroscopic Assignment

Objective: Validate the calculated structure against experimental IR/Raman/NMR data.

Vibrational Analysis:

  • Compute harmonic frequencies.[2]

  • Scaling: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • Key Diagnostic Bands:

    • 
      : ~1530 cm⁻¹ (Strong IR)
      
    • 
      : ~1350 cm⁻¹ (Strong Raman)
      
    • 
      : ~1700-1750 cm⁻¹ (Neutral) or 
      
      
      
      : ~1600 cm⁻¹ (Zwitterion).

NMR Prediction (GIAO Method): Calculate magnetic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent (common solvent for amino acids).

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • 
    .
    

Data Presentation Standards

When reporting your findings, summarize quantitative data in the following format to facilitate peer review.

Table 1: Geometric Parameters (Calculated vs. Experimental)
ParameterBond TypeCalc. (Gas) ÅCalc. (Water) ÅExp. (XRD)*Deviation (%)

Single1.4521.4651.470±1.2

Single1.4751.4711.478±0.5

Double1.2051.2151.210±0.4

Angle123.5°123.8°124.0°±0.2

*Note: Experimental values should be sourced from analogous crystal structures if direct XRD is unavailable (e.g., p-nitroaniline derivatives).

Table 2: Global Reactivity Descriptors (eV)
DescriptorFormulaValue (Neutral)Value (Zwitterion)
HOMO Energy

-6.85-6.12
LUMO Energy

-2.45-2.10
Energy Gap

4.404.02
Chemical Hardness

2.202.01
Dipole Moment

(Debye)
6.512.8

NBO Analysis: The "Push-Pull" Mechanism

Natural Bond Orbital (NBO) analysis is critical for this molecule to quantify the hyperconjugative interaction between the lone pair of the amino nitrogen and the


 orbitals of the phenyl ring.

Key Interaction to Quantify:

  • Donor:

    
    
    
  • Acceptor:

    
    
    
  • Stabilization Energy (

    
    ):  A high 
    
    
    
    value (>15 kcal/mol) confirms strong resonance delocalization, explaining the planar geometry of the amino-phenyl segment and the molecule's potential NLO response.

References

  • Related DFT Methodology:Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR, FT-Raman, NMR and UV-Vis spectroscopy, DFT and molecular docking studies. (NIH/PMC).

  • Vibrational Analysis of Analogs: Vibrational Analysis and MP2 Calculations of Acetic Acid. (IJERT).

  • General Protocol for Nitro-Aromatics: (2-Nitrophenyl)acetic acid - Computational Studies. (JCHPS).[3]

  • PubChem Compound Summary: 2-Amino-2-(4-nitrophenyl)acetic acid.[4] (National Library of Medicine).

Sources

Methodological & Application

High-Fidelity Incorporation and Modification of 2-Amino-2-(4-nitrophenyl)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Amino-2-(4-nitrophenyl)acetic acid (commonly referred to as 4-nitrophenylglycine or Phg(4-NO₂) ) is a high-value non-proteinogenic amino acid used to introduce electronic diversity, conformational constraints, and "chemical switch" capabilities into bioactive peptides.[1]

Unlike standard amino acids, Phg(4-NO₂) presents a critical synthetic challenge : extreme susceptibility to racemization.[1] The electron-withdrawing nitro group at the para-position significantly increases the acidity of the benzylic


-proton, making it far more labile than even standard phenylglycine.

Core Directive: This guide moves beyond standard Fmoc protocols. It provides a specialized "High-Fidelity" workflow designed to suppress racemization during coupling and deprotection, followed by validated protocols for on-resin nitro group reduction to the amine (Phg(4-NH₂)), enabling downstream functionalization.[1]

The Racemization Challenge: Mechanism & Mitigation

To successfully incorporate Phg(4-NO₂), one must understand the causality of failure.[1] Standard protocols (e.g., HATU/DIPEA) often result in >20% epimerization.[1]

Mechanism of Failure

The


-proton of phenylglycine is benzylic. In Phg(4-NO₂), the nitro group exerts a strong inductive (

) and mesomeric (

) effect, stabilizing the planar enolate intermediate formed upon proton abstraction by a base.[1]

RacemizationMechanism Start L-Phg(4-NO2) (Chiral Center) Base Base Attack (DIPEA/Piperidine) Start->Base High Acidity of alpha-proton Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Proton Abstraction Racemate DL-Phg(4-NO2) (Mixture) Enolate->Racemate Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization in 4-nitrophenylglycine derivatives.[1]

Strategic Solutions
  • Base Selection: Avoid sterically unhindered, strong bases like DIPEA.[1] Use 2,4,6-Trimethylpyridine (TMP/Collidine) , which is sufficient to activate the carboxylate but sterically hindered from abstracting the

    
    -proton.[1]
    
  • Coupling Reagent: Use COMU or DIC/Oxyma .[1] These generate active esters with lower risk of oxazolone formation (a secondary racemization pathway) compared to HATU.[1]

  • Deprotection: The Fmoc group removal step in subsequent cycles can also cause racemization of the already coupled Phg(4-NO₂) residue. Use a milder cocktail (e.g., Piperidine/HOBt) to lower basicity.[1]

Protocol A: High-Fidelity Coupling of Fmoc-Phg(4-NO₂)-OH

Objective: Couple Fmoc-Phg(4-NO₂)-OH with >98% retention of chirality.

Materials
  • Amino Acid: Fmoc-2-Amino-2-(4-nitrophenyl)acetic acid (Fmoc-Phg(4-NO₂)-OH).

  • Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate).

  • Base: 2,4,6-Trimethylpyridine (TMP, sym-Collidine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Activation Cocktail:

    • Weigh 3.0 eq of Fmoc-Phg(4-NO₂)-OH.

    • Weigh 3.0 eq of COMU.

    • Dissolve in minimal DMF.[1]

    • Add 3.0 eq of TMP (Collidine).[1] Note: Do not use excess base.

  • Pre-Activation (Critical): Let the mixture stand at 0°C (ice bath) for 2 minutes. Low temperature slows the rate of racemization relative to activation.[1]

  • Coupling: Add the activated solution to the resin.[1]

  • Incubation: Agitate at room temperature for 45–60 minutes .

    • Expert Tip: Do not extend coupling beyond 1 hour.[1] Prolonged exposure to base increases racemization risk without significantly improving yield.[1]

  • Washing: Drain and wash with DMF (3x) and DCM (3x).[1]

Comparative Efficiency of Coupling Conditions
Reagent SystemBase% DL-Epimer FormedRecommendation
HATU DIPEA15 - 25%AVOID
HBTU DIPEA10 - 15%High Risk
DIC / HOBt None2 - 5%Acceptable (Slow)
COMU TMP (Collidine) < 1 - 2% PREFERRED
DEPBT TMP< 1%Excellent (Slower)

Protocol B: On-Resin Reduction of Nitro Group

Once incorporated, the nitro group is often reduced to an aniline (Phg(4-NH₂)) to serve as a handle for fluorescent labeling, biotinylation, or cyclization.[1]

Method 1: Tin(II) Chloride (Robust Standard)

Best for: Difficult sequences or high-loading resins.[1]

  • Preparation: Dissolve SnCl₂·2H₂O (2 M) in DMF.[1]

  • Execution: Add solution to the resin (swollen in DMF).

  • Incubation: Shake for 2 hours at room temperature.

  • Washing (Critical): The tin salts can precipitate and clog the resin.[1]

    • Wash with DMF (3x).[1]

    • Wash with DMF/Water (1:1) (3x) to dissolve inorganic salts.[1]

    • Wash with THF (3x) and DCM (3x).[1]

  • Validation: Perform a chloranil test (positive = blue/green beads) to confirm the presence of the free aromatic amine.[1]

Method 2: Sodium Dithionite (Green/Mild Alternative)

Best for: Acid-sensitive linkers or "Green Chemistry" compliance.[1]

  • Preparation: Prepare a solution of Na₂S₂O₄ (10 eq) and K₂CO₃ (5 eq) in Water/DMF (1:2) .

  • Execution: Add to the resin.

  • Incubation: Shake for 4 hours at 40°C or overnight at RT.

  • Washing: Wash extensively with Water (5x) to remove salts, followed by DMF (5x) and MeOH (3x).[1]

Workflow Visualization

Workflow Step1 Fmoc-Phg(4-NO2)-OH Coupling Step2 Fmoc Removal (Use 20% Pip + 0.1M HOBt) Step1->Step2 Minimize Base Exposure Step3 Peptide Elongation (Standard SPPS) Step2->Step3 Decision Target Function? Step3->Decision PathA Peptidomimetic (Retain NO2) Decision->PathA Conformational Constraint PathB Nitro Reduction (SnCl2 or Na2S2O4) Decision->PathB Chemical Handle Step4 Aromatic Amine (Phg(4-NH2)) PathB->Step4 Step5 Functionalization (Labeling/Cyclization) Step4->Step5

Figure 2: Integrated workflow for Phg(4-NO₂) incorporation and modification.

Troubleshooting & Expert Insights

Issue: "I see a double peak in HPLC after coupling."
  • Cause: Racemization has occurred.[1][2][3] You likely have a 50:50 or 80:20 mixture of L- and D-isomers.

  • Fix: Switch base to Collidine (TMP). Ensure pre-activation is done at 0°C. Reduce coupling time.[1]

Issue: "Incomplete reduction of the nitro group."
  • Cause: Resin aggregation or poor solvation of reagents.[1]

  • Fix: Switch to the SnCl₂ method if using Dithionite. If using SnCl₂, increase temperature to 40°C and repeat the cycle twice (double reduction).[1]

Issue: "Resin turned black/clumped after reduction."
  • Cause: Precipitation of Tin oxides/hydroxides.[1]

  • Fix: Wash immediately with DMF/Water mixtures or a solution of 0.1M HCl in DMF (briefly) to solubilize the salts before standard washing.[1]

References

  • Liang, C., Behnam, M. A. M., Suderman, T. R., & Klein, C. D. (2017).[1][2][3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329.[1] Link[1]

  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012).[1][2] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 291-296.[1] Link[1]

  • Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842.[1] Link[1]

  • Giles, P. M. (2025).[1] Standard Practices in Solid Phase Peptide Synthesis. Common Organic Chemistry - Nitro Reduction Protocols. Link

Sources

High-Performance Liquid Chromatography Analysis of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Protocols, and Validation Guide

Introduction & Scope

2-Amino-2-(4-nitrophenyl)acetic acid (also known as p-nitrophenylglycine) is a critical non-proteinogenic amino acid.[1] It serves as a vital intermediate in the synthesis of antibiotics (e.g., chloramphenicol derivatives), peptide mimetics, and as a chiral auxiliary in organic synthesis.[1]

Analyzing this compound presents specific chromatographic challenges:

  • Zwitterionic Character: Like all amino acids, it exists as a zwitterion at neutral pH, leading to poor retention on standard Reverse Phase (RP) columns.[1]

  • Amine-Silanol Interactions: The primary amine group can interact with free silanols on the silica support, causing severe peak tailing.[1]

  • Chirality: The C2 carbon is a chiral center.[1] While achiral purity is the primary focus of this guide, enantiomeric separation strategies are addressed for chiral purity applications.

This application note provides a robust, self-validating RP-HPLC protocol for chemical purity analysis and a secondary protocol for chiral resolution.

Chemical Basis & Method Strategy

Molecular Properties & Detection[1][2]
  • Chromophores: The 4-nitrophenyl moiety provides a strong UV absorption distinct from standard alkyl amino acids.[1] While the carboxyl group absorbs at <210 nm, the nitro-aromatic system allows for selective detection at 270–280 nm , reducing interference from non-aromatic buffer components.[1]

  • Polarity: The molecule is highly polar but the phenyl ring adds hydrophobicity compared to glycine.[1]

Separation Logic (The "Why")

To retain this analyte on a C18 column, we must suppress the ionization of the carboxylic acid (


) and keep the amine protonated (

).[1]
  • Mobile Phase pH: A pH of 2.5 is selected. At this pH, the carboxyl group is largely protonated (neutral, -COOH), and the amine is protonated (cationic, -NH3+).[1] This prevents the formation of the zwitterion (net neutral but highly polar charge-separated species) which elutes in the void volume.[1]

  • Stationary Phase: A highly end-capped C18 column is required to minimize the secondary interaction between the cationic amine and anionic surface silanols.[1]

Figure 1: Strategic decision tree for selecting column chemistry and mobile phase conditions based on analyte properties.

Protocol 1: Achiral Chemical Purity (RP-HPLC)

This is the workhorse method for assaying purity, monitoring synthesis yield, and stability testing.[1]

Equipment & Reagents[3][4]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic or Quaternary pump).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).[1] Note: "Plus" or equivalent high-purity silica is essential.[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
Operating Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

, adjusted to pH 2.5 with

Maintains analyte in cationic form; suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (100%)Elutes the hydrophobic nitro-aromatic moiety.[1]
Mode Isocratic85% A : 15% B
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Temperature 30°CImproves mass transfer and peak sharpness.[1]
Detection UV 275 nmMax absorbance of nitro group; minimizes baseline drift.[1]
Injection Vol 10 µLAdjust based on concentration (range 0.1 - 1.0 mg/mL).[1]
Run Time ~10-12 minutesAnalyte typically elutes at 4–6 mins.[1]
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water. Adjust pH to 2.50 ± 0.05 using 85% phosphoric acid. Dilute to 1000 mL.[1] Filter through 0.45 µm membrane.[1][2][3]
    
  • System Equilibration: Purge lines. Pump 85:15 (Buffer:ACN) for 30 minutes until baseline is flat at 275 nm.[1]

  • Standard Prep: Weigh 10 mg of reference standard into a 10 mL flask. Dissolve in Mobile Phase. Sonicate for 5 mins. (Conc: 1.0 mg/mL).[1] Dilute to 0.1 mg/mL for working standard.[1]

  • Sequence:

    • Blank (Mobile Phase) x 2

    • System Suitability Standard x 5

    • Samples

Protocol 2: Chiral Separation (Enantiomeric Purity)[1]

If the study requires distinguishing (R)- and (S)- enantiomers (e.g., for kinetic resolution studies), a standard C18 column will fail.[1]

  • Column: Crown Ether based (e.g., Daicel Crownpak CR(+)).[1] These columns are specifically designed to complex with the primary amine of amino acids.[1]

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).[1]

    • Composition: 16.3 g

      
       (70%) per liter of water.[1] (Note: Perchloric acid requires careful handling).[1]
      
  • Temperature: Lower temperatures (10°C - 25°C) often improve chiral resolution by stabilizing the transient diastereomeric complex.[1]

  • Detection: UV 275 nm.[1][4]

System Suitability & Validation Criteria

To ensure "Trustworthiness," the system must pass these criteria before data is accepted.

ParameterAcceptance CriteriaCalculation/Note
Precision (RSD)

2.0%
Based on retention time and area of 5 replicate injections.
Tailing Factor (

)

1.5
Critical due to amine group.[1] If >1.5, replace column or lower pH.[1]
Theoretical Plates (

)

Ensures column efficiency.[1]
Resolution (

)

Between analyte and nearest impurity (e.g., p-nitrobenzaldehyde precursor).
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)Typically ~0.5 µg/mL for LOQ at 275 nm.[1]

Figure 2: Standard operational workflow from sample preparation to data validation.[1]

Troubleshooting & Expert Insights

Peak Tailing[1]
  • Cause: Interaction between the protonated amine (-NH3+) and ionized silanols (-SiO-) on the column support.[1]

  • Fix: Ensure pH is

    
     2.5. If tailing persists, add 5 mM Sodium Hexanesulfonate (ion-pairing agent) to the mobile phase, though this increases equilibration time.[1] Alternatively, use a "Shield" or "Polar Embedded" C18 column.[1]
    
Retention Time Drift
  • Cause: Temperature fluctuations affecting the buffer pH or column kinetics.[1]

  • Fix: Use a column oven (thermostat) set strictly to 30°C. Do not rely on ambient temperature.

Precursor Interference[1]
  • Scenario: In synthesis monitoring, p-nitrobenzaldehyde may be present.[1]

  • Insight: The aldehyde is much less polar than the amino acid.[1] Under the protocol conditions (15% ACN), the amino acid elutes early (4-6 min), while the aldehyde will elute significantly later (10+ min).[1] Ensure the run time is long enough to flush the aldehyde to prevent "ghost peaks" in subsequent runs.[1]

References

  • PubChem. (n.d.).[1][5] 2-Amino-2-(4-nitrophenyl)acetic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of 4-Amino-2-nitrophenol.[1][4][6] (Cited for similar nitro-aromatic/amine separation logic).[1][7] Retrieved from [Link]

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link][1]

  • Kazusaki, M., et al. (2012).[1] Validation of analytical procedures by HPLC. In Chromatography.[1][4][][2][6][7][9][10] IntechOpen.[1] (General validation guidelines).

Sources

Application Note: High-Fidelity N-Protection of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

2-Amino-2-(4-nitrophenyl)acetic acid (also known as 4-nitrophenylglycine) represents a unique challenge in amino acid protection chemistry. Unlike aliphatic amino acids (e.g., Leucine, Alanine), this molecule possesses a phenyl ring directly attached to the


-carbon, which is further substituted with a strong electron-withdrawing nitro group (

) at the para position.

The "Nitro Effect" (Critical Mechanism): The nitro group significantly decreases the electron density of the benzene ring, which in turn inductively stabilizes the carbanion at the


-position. This renders the 

-proton exceptionally acidic compared to standard amino acids or even unsubstituted phenylglycine.
  • Consequence: The risk of base-catalyzed racemization (enantiomerization) during N-protection is extreme .

  • Operational Mandate: Standard protocols using strong bases (e.g., NaOH at pH > 12) or high temperatures must be avoided. Weaker bases and strictly controlled pH windows are required to maintain optical purity.

Solubility Profile

The zwitterionic nature of the free amino acid combined with the rigid aromatic core leads to poor solubility in water and non-polar organic solvents.

  • Preferred Solvent System: 1,4-Dioxane/Water (1:1 or 2:1) is the optimal solvent system. It solubilizes both the organic protecting reagent (Boc anhydride or Fmoc-OSu) and the amino acid salt.

Part 2: Experimental Protocols

Protocol A: N-Boc Protection (Low-Racemization Method)

Target Product: N-(tert-Butoxycarbonyl)-2-(4-nitrophenyl)glycine

This protocol utilizes a controlled Schotten-Baumann condition modified to prevent racemization. We substitute the standard NaOH base with Triethylamine (TEA) or Sodium Carbonate (


) to buffer the pH.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Note
4-Nitrophenylglycine1.0SubstrateFinely powdered for solubility
Di-tert-butyl dicarbonate

1.1 - 1.2ReagentDissolve in Dioxane
Triethylamine (TEA)1.5 - 2.0BaseMilder than NaOH; prevents high pH spikes
1,4-Dioxane / Water1:1 v/vSolventEssential for homogeneity
1M HCl / 1M KHSO4N/AQuenchFor acidification to pH 2-3
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend 4-nitrophenylglycine (10 mmol) in Water (15 mL) and 1,4-Dioxane (15 mL).

  • Basification: Cool the mixture to 0°C (ice bath). Add TEA (20 mmol) dropwise. The suspension should clear as the zwitterion is deprotonated.

    • Checkpoint: If not clear, add minimal extra water, not more base.

  • Reagent Addition: Dissolve

    
     (11 mmol) in 1,4-Dioxane (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes at 0°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1) or HPLC.[1][6] Ninhydrin stain will show the disappearance of the free amine (purple spot).

  • Workup:

    • Evaporate the bulk of the Dioxane under reduced pressure (Rotavap) at <40°C.

    • Dilute the remaining aqueous residue with Water (20 mL).

    • Wash with Diethyl Ether (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       mL) to remove unreacted 
      
      
      
      and byproducts (tert-butanol). Discard the organic layer.
  • Precipitation: Cool the aqueous layer to 0°C. Acidify carefully with 1M

    
     (preferred over HCl for gentleness) to pH 2–3. The product should precipitate as a white/off-white solid.
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    
Protocol B: Fmoc Protection (High-Fidelity)

Target Product: N-(9-Fluorenylmethoxycarbonyl)-2-(4-nitrophenyl)glycine

Critical Alert: Do NOT use Fmoc-Chloride (Fmoc-Cl). It generates HCl and is too reactive, leading to dipeptide formation and significant racemization. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Note
4-Nitrophenylglycine1.0Substrate--
Fmoc-OSu1.1ReagentSlower reacting but safer for chirality

2.0 - 2.5BaseWeak base is mandatory
Acetone / Water1:1 v/vSolventAcetone is easier to remove than Dioxane
Step-by-Step Procedure
  • Preparation: Dissolve

    
     (25 mmol) in Water (25 mL). Add 4-nitrophenylglycine (10 mmol). Stir until dissolved (pH should be ~8.5).
    
  • Addition: Dissolve Fmoc-OSu (11 mmol) in Acetone (25 mL). Add this solution dropwise to the aqueous amino acid solution at room temperature.

    • Note: A precipitate (N-hydroxysuccinimide byproduct) may form; this is normal.

  • Reaction: Stir at room temperature for 18–24 hours.

    • Why so long? The electron-deficient amine is less nucleophilic; the reaction with Fmoc-OSu is slower than with simple glycine.

  • Workup:

    • Remove Acetone under reduced pressure.

    • Dilute with Water (30 mL).

    • Extract with Ethyl Acetate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       mL) to remove excess Fmoc-OSu and byproducts. Discard organic layer.
      
  • Acidification: Acidify the aqueous phase with 1M HCl to pH 2. The N-Fmoc product will precipitate.

    • Solubility Note: If the Fmoc-product is gummy/oily, extract it into Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Purification: Recrystallization from EtOAc/Hexane is often required to remove traces of Fmoc-OSu.

Part 3: Visualization & Logic

Workflow Diagram: Boc Protection Logic

This diagram illustrates the critical decision points and pH controls required to prevent racemization.

BocProtection Start Start: 4-Nitrophenylglycine Solvent Dissolve in Dioxane/Water (1:1) Start->Solvent BaseChoice Select Base Solvent->BaseChoice NaOH NaOH (Strong Base) RISK: High Racemization BaseChoice->NaOH Avoid TEA TEA or Na2CO3 (Weak Base) SAFE: Low Racemization BaseChoice->TEA Preferred Reaction Add (Boc)2O at 0°C Stir 4-12h TEA->Reaction Check Check pH Reaction->Check Adjust Adjust to pH 8-9 Check->Adjust pH < 8 Workup Evap Dioxane -> Wash (Ether) -> Acidify (pH 2) Check->Workup pH OK Adjust->Reaction Final Pure N-Boc Product Workup->Final

Caption: Logic flow for N-Boc protection emphasizing base selection to mitigate racemization risks.

Decision Tree: Protecting Group Selection

PGSelection Input Downstream Application? SPPS Solid Phase Peptide Synthesis (Fmoc Strategy) Input->SPPS SolPhase Solution Phase / Fragment Synthesis Input->SolPhase RouteA Use Fmoc-OSu (Avoid Piperidine in Workup) SPPS->RouteA RouteB Use (Boc)2O (Acid Labile) SolPhase->RouteB

Caption: Selection guide for protecting group based on synthesis strategy.

Part 4: Quality Control & Troubleshooting

Analytical Validation

Due to the racemization risk, simple NMR is insufficient. You must verify optical purity.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).

    • Detection: UV at 254 nm (Strong signal due to nitro group).

  • 1H NMR (DMSO-d6):

    • Look for the

      
      -proton signal (typically 
      
      
      
      5.0–5.5 ppm). Splitting of this peak or the appearance of a small "shadow" peak nearby indicates racemization.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete solubility of starting material.Increase solvent volume; ensure Dioxane/Water ratio is 1:1.
Racemization pH too high (>10) or reaction time too long.Switch to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(Fmoc) or TEA (Boc). Keep temp < 25°C.
Oily Product Product did not crystallize upon acidification.Extract into EtOAc, dry, and triturate with Hexane/Ether.
Incomplete Reaction Low nucleophilicity of nitro-amine.Add catalytic DMAP (5 mol%) Caution: Increases racemization risk.

Part 5: References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

  • Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews, 92(5), 889-917. (Detailed discussion on the acidity of phenylglycine derivatives). Link

  • Liang, C., et al. (2017).[7] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(29), 2826-2829. Link

  • Elsawy, M. A., et al. (2012).[7] "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 18(5), 291-296. Link

Sources

Application Note: Chiral Resolution of Racemic 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] Racemic 2-Amino-2-(4-nitrophenyl)acetic acid, often referred to as 4-nitrophenylglycine, is a vital chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and semisynthetic penicillins. The biological activity often resides in only one of its enantiomers, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Consequently, the efficient separation of its racemic mixture into constituent enantiomers is a paramount challenge for process chemists and drug developers.

This application note provides a detailed guide to two robust and widely applicable methods for the chiral resolution of racemic 4-nitrophenylglycine:

  • Method A: Diastereomeric Salt Crystallization

  • Method B: Enzymatic Kinetic Resolution

We will explore the theoretical underpinnings of each technique, provide detailed, step-by-step laboratory protocols, and outline the analytical methods required to validate the enantiomeric purity of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to implement reliable and scalable chiral resolution strategies.

Principles of Chiral Resolution

Separating enantiomers is challenging because they possess identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media). The core principle of resolution is to convert the enantiomeric pair into diastereomers, which have distinct physical properties and can therefore be separated.[2]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid (which is amphoteric but can act as a base) with a single enantiomer of a chiral acid, known as a resolving agent.[2][3] This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[2][4] The crystallized salt is then separated, and the chiral resolving agent is removed to liberate the desired enantiomerically pure amino acid.[5]

  • Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other.[6][7][8] For amino acids, this often involves the use of a lipase or acylase to selectively hydrolyze an N-acyl derivative of one enantiomer, leaving the other acylated enantiomer untouched.[6] The resulting mixture of a free amino acid and an acylated amino acid can then be easily separated based on differences in their solubility or acidity.

Method A: Diastereomeric Salt Crystallization using L-(+)-Tartaric Acid

This protocol details the resolution of racemic 4-nitrophenylglycine by forming diastereomeric salts with L-(+)-tartaric acid, a readily available and effective resolving agent.[9] The principle relies on the differential solubility of the (R)-4-nitrophenylglycine-L-tartrate and (S)-4-nitrophenylglycine-L-tartrate salts.

Experimental Workflow: Diastereomeric Salt Resolution

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} caption [label="Workflow for Diastereomeric Salt Resolution.", shape=plaintext, fontsize=10];

Materials and Reagents
  • Racemic 2-Amino-2-(4-nitrophenyl)acetic acid

  • L-(+)-Tartaric acid (enantiomerically pure)

  • Methanol (ACS grade)

  • Deionized water

  • 2 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, filtration apparatus, magnetic stirrer, and heating mantle.

Step-by-Step Protocol
  • Dissolution: In a 500 mL round-bottom flask, dissolve 19.6 g (0.1 mol) of racemic 2-Amino-2-(4-nitrophenyl)acetic acid in 250 mL of methanol with gentle heating and stirring.

  • Addition of Resolving Agent: In a separate beaker, dissolve 15.0 g (0.1 mol) of L-(+)-tartaric acid in 50 mL of methanol. Add this solution dropwise to the amino acid solution over 15 minutes.

    • Causality Note: A 1:1 molar ratio is used to form the diastereomeric salts. Slow addition prevents localized supersaturation and promotes the formation of well-defined crystals.

  • Crystallization: Heat the mixture to reflux for 30 minutes to ensure complete salt formation. Allow the solution to cool slowly to room temperature. For optimal crystallization, let the flask stand undisturbed for 12-24 hours. A precipitate of one of the diastereomeric salts should form.

    • Expert Insight: The rate of cooling is a critical parameter. Slow cooling encourages the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the resolution efficiency.[5]

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 20 mL) to remove any adhering mother liquor. Dry the crystals in a vacuum oven at 50°C.

  • Liberation of the Enantiomer: Suspend the dried diastereomeric salt in 100 mL of deionized water. While stirring, add 2 M NaOH solution dropwise until the pH reaches approximately 10-11. This will dissolve the salt.

    • Mechanism: The base deprotonates the tartaric acid and the amino acid's ammonium group, breaking the ionic bond of the salt.

  • Precipitation and Isolation: Adjust the pH of the solution to the isoelectric point of the amino acid (approx. pH 5-6) by the slow addition of concentrated HCl. The enantiomerically enriched amino acid will precipitate out of the solution.

  • Final Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold deionized water (2 x 25 mL), and dry under vacuum to yield the enantiomerically enriched product.

Method B: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes an immobilized lipase, such as Novozym® 435 (Lipase B from Candida antarctica), to selectively acylate one enantiomer of the racemic amino acid ester.[10][11] This leaves the other enantiomer unreacted, allowing for their separation.

Principle of Enzymatic Kinetic Resolution

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

} caption [label="Principle of Enzymatic Kinetic Resolution.", shape=plaintext, fontsize=10];

Materials and Reagents
  • Racemic methyl 2-amino-2-(4-nitrophenyl)acetate (substrate, prepared by Fischer esterification)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Ethyl acetate (anhydrous, as acyl donor and solvent)

  • tert-Butyl methyl ether (MTBE)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL flask, add 10.5 g (0.05 mol) of racemic methyl 2-amino-2-(4-nitrophenyl)acetate, 100 mL of ethyl acetate, and 1.0 g of Novozym® 435.

    • Causality Note: Ethyl acetate serves as both the solvent and the acyl donor. The enzyme catalyzes the transfer of the acetyl group from ethyl acetate to the amino group of one enantiomer.[7][8]

  • Enzymatic Reaction: Seal the flask and stir the suspension at 40°C. Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.[8][12]

  • Enzyme Removal: Once ~50% conversion is reached, cool the reaction mixture to room temperature and remove the immobilized enzyme by filtration. The enzyme can often be washed with fresh solvent and reused.

  • Work-up and Separation: Transfer the filtrate to a separatory funnel.

    • Isolate Unreacted Ester: Wash the organic solution with 1 M HCl (2 x 50 mL). The unreacted amino ester will be protonated and extracted into the aqueous acidic layer.

    • Isolate Acylated Product: The organic layer now contains the N-acetylated amino ester. Wash this layer with 1 M NaHCO₃ solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Liberation of Free Amino Ester: Take the acidic aqueous layer from the previous step and basify it to pH 9-10 with 2 M NaOH. Extract the liberated free amino ester into MTBE (3 x 50 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino ester.

Analytical Verification of Enantiomeric Purity

Accurate determination of enantiomeric purity is crucial for validating the success of a resolution. A combination of polarimetry and chiral chromatography is recommended.

Polarimetry

Optical rotation measures the extent to which a chiral compound rotates plane-polarized light.[13] It provides a rapid assessment of which enantiomer has been isolated and a preliminary measure of its purity.

  • Protocol: Prepare a solution of the isolated enantiomer of a known concentration (c, in g/mL) in a specified solvent (e.g., 1 M HCl). Measure the observed rotation (α) using a polarimeter with a cell of a defined path length (l, in dm).[14][15]

  • Calculation of Specific Rotation: [α]DT = α / (l × c)

  • Calculation of Enantiomeric Excess (% ee): % ee = ([α]observed / [α]max) × 100 where [α]max is the specific rotation of the pure enantiomer reported in the literature.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for accurately quantifying the ratio of enantiomers in a sample.[16][17] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

  • Typical Method:

    • Column: Astec CHIROBIOTIC® T or similar teicoplanin-based CSP, which is effective for underivatized amino acids.[17]

    • Mobile Phase: A mixture of methanol, water, and a small amount of an acid or buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or 275 nm.[18]

  • Calculation of Enantiomeric Excess (% ee): % ee = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] × 100 where Areamajor and Areaminor are the integrated peak areas of the two enantiomers.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the described resolution protocols. The values are representative and may vary based on precise experimental conditions.

ParameterMethod A: Diastereomeric SaltMethod B: Enzymatic Resolution
Target Product (S)-4-Nitrophenylglycine(R)-Methyl-4-nitrophenylglycinate
Theoretical Yield < 50% (per cycle)< 50% (per enantiomer)
Expected Enantiomeric Excess (% ee) > 98% (after one recrystallization)> 99%
Primary Verification Chiral HPLC, PolarimetryChiral HPLC
Key Advantage Scalable, well-establishedHigh selectivity, mild conditions
Key Challenge Screening for optimal solvent/resolving agentRequires substrate derivatization

Conclusion

Both diastereomeric salt crystallization and enzymatic kinetic resolution are powerful techniques for obtaining enantiomerically pure 2-Amino-2-(4-nitrophenyl)acetic acid. The choice of method often depends on factors such as the desired scale, available equipment, and cost considerations. Diastereomeric salt formation is a robust, classical method well-suited for large-scale industrial production.[3] Enzymatic resolution offers exceptional selectivity under mild conditions, aligning with green chemistry principles, but may require additional steps for substrate preparation and product liberation.[10] In all cases, rigorous analytical verification using chiral HPLC is essential to confirm the enantiomeric purity of the final product and ensure it meets the stringent requirements of pharmaceutical applications.

References

  • Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids. U.S. Patent No. 3,386,888. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Wikipedia. (2024). Chiral resolution. Wikimedia Foundation. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
  • Royal Society of Chemistry. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ce/d3ce00947g]
  • National Institutes of Health. (2014). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000216/]
  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [URL: https://www.mdpi.com/1420-3049/25/23/5747]
  • Gavin Publishers. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [URL: https://www.gavinpublishers.com/articles/research-article/journal-of-advances-in-chemical-engineering-and-science/separation-of-diastereomers-taking-advantage-for-the-kinetic-control-and-structure-of-resolving-agent]
  • Google Patents. (2015). Aminoalcohol resolution method. [URL: https://patents.google.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [URL: https://www.phenomenex.com/Assets/XSLT/Userfiles/images/chiral-hplc-guidebook.pdf]
  • Chemistry LibreTexts. (2021). Optical Activity. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereochemistry/5.04%3A_Optical_Activity]
  • Taylor & Francis Online. (2006). Chromatographic Resolution of Amino Acids Using Tartaric Acid Mono-N-octylamide as Mobile Phase Additive. [URL: https://www.tandfonline.com/doi/abs/10.1081/JLC-120005742]
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [URL: https://www.bioduro-sundia.
  • National Institutes of Health. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022839/]
  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [URL: https://www.masterorganicchemistry.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. [URL: https://www.sigmaaldrich.
  • National Institutes of Health. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9828654/]
  • Royal Society of Chemistry. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ce/d1ce00971a]
  • YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. The Organic Chemistry Tutor. [URL: https://www.youtube.
  • Indian Society of Chemists and Biologists. (2009). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. [URL: http://nopr.niscpr.res.in/handle/123456789/5959]
  • Kessels SA. (n.d.). Resolution processes. [URL: https://www.kessels.com/Processes/Resolution-processes/]
  • PubMed. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [URL: https://pubmed.ncbi.nlm.nih.gov/36049111/]
  • ResearchGate. (2022). (PDF) Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [URL: https://www.researchgate.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [URL: https://sielc.com/hplc-method-for-analysis-of-4-amino-2-nitrophenol-on-primesep-100-column/]
  • Wikipedia. (2024). Specific rotation. Wikimedia Foundation. [URL: https://en.wikipedia.
  • AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [URL: https://www.aiche.
  • National Institutes of Health. (2024). Research progress of tartaric acid stabilization on wine characteristics. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11313171/]
  • University of Groningen. (2009). Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light. [URL: https://research.rug.
  • Wikipedia. (2024). Tartaric acid. Wikimedia Foundation. [URL: https://en.wikipedia.org/wiki/Tartaric_acid]
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [URL: https://www.scas.co.jp/en/product/hplc/pdf/chiral_en.pdf]
  • PubMed. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. [URL: https://pubmed.ncbi.nlm.nih.gov/16351088/]

Sources

Application Note: Scalable Process Development for the Synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid , a critical non-proteinogenic amino acid intermediate used in the development of semi-synthetic antibiotics (e.g., cephalosporins) and peptide mimetics.[1]

While direct Strecker synthesis (aldehyde + cyanide + ammonia) is a common route, it often suffers from difficult purification profiles and safety concerns regarding gaseous ammonia/HCN management at scale.[1] This guide recommends the Bucherer-Bergs reaction , proceeding through a hydantoin intermediate.[1][2][3][4] This pathway offers superior crystalline morphology for purification, higher overall yield, and improved safety controls for cyanide handling in a batch reactor environment.[1]

Key Process Advantages
  • Purification Checkpoint: The intermediate 5-(4-nitrophenyl)hydantoin is a stable, crystalline solid that allows for the rejection of impurities prior to the final hydrolysis step.

  • Scalability: The protocol is designed for 100g to 1kg pilot batches, utilizing standard jacketed glass reactors.

  • Safety Engineering: Includes specific engineering controls for cyanide waste management.[4]

Chemical Reaction Pathway

The synthesis proceeds in two distinct unit operations:

  • Cyclization: Condensation of 4-nitrobenzaldehyde with ammonium carbonate and sodium cyanide to form the hydantoin.

  • Hydrolysis: Alkaline ring-opening of the hydantoin followed by pH-controlled precipitation.[1]

ReactionScheme Start 4-Nitrobenzaldehyde (C7H5NO3) Intermediate 5-(4-Nitrophenyl)hydantoin (Crystalline Solid) Start->Intermediate Bucherer-Bergs Reagents1 (NH4)2CO3 NaCN EtOH/H2O, 60°C Reagents1->Start Product 2-Amino-2-(4-nitrophenyl)acetic acid (Target) Intermediate->Product Hydrolysis Reagents2 1. NaOH (aq), Reflux 2. HCl to pH 5.5 Reagents2->Intermediate

Figure 1: Synthetic pathway utilizing the Bucherer-Bergs hydantoin intermediate for high-purity isolation.

Safety Prerequisite: Cyanide Management[1][5]

CRITICAL WARNING: This protocol utilizes Sodium Cyanide (NaCN).[1] It is rapidly fatal if inhaled, ingested, or absorbed through the skin. Contact with acid liberates Hydrogen Cyanide (HCN) gas.[1]

  • Engineering Controls: All operations must occur in a functioning fume hood or a reactor with a closed vent system connected to a caustic scrubber (10% NaOH + NaOCl).[1]

  • pH Control: Maintain reaction pH > 10 during cyanide addition to prevent HCN evolution.

  • Waste Destruction: All cyanide-containing mother liquors must be treated with bleach (Sodium Hypochlorite) at pH > 11 for 24 hours prior to disposal.[1] Verify destruction with Merckoquant® Cyanide Test Strips.[1]

Experimental Protocol

Part A: Synthesis of 5-(4-Nitrophenyl)hydantoin[1]

Scale: 1.0 mol basis (approx. 151 g starting material)

ReagentMW ( g/mol )EquivalentsAmount
4-Nitrobenzaldehyde151.121.0151.1 g
Ammonium Carbonate96.094.0384.4 g
Sodium Cyanide49.011.258.8 g
Ethanol (50% aq)-10 Vol1.5 L

Procedure:

  • Setup: Equip a 3L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a caustic scrubber attached to the vent.

  • Charging: Charge 50% aqueous ethanol (750 mL water / 750 mL EtOH) and 4-Nitrobenzaldehyde (151.1 g). Stir to create a slurry.

  • Reagent Addition: Add Ammonium Carbonate (384.4 g) in portions. The mixture may cool slightly (endothermic dissolution).

  • Cyanide Addition: (Safety Alert) Add Sodium Cyanide (58.8 g) dissolved in minimal water (100 mL) via an addition funnel over 20 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Then raise temperature to 75°C (gentle reflux) for an additional 2 hours to drive the reaction to completion.

    • Checkpoint: Solution will turn dark yellow/orange.[1]

  • Workup: Cool the reaction mixture to 5°C. The hydantoin will precipitate as a heavy solid.

  • Filtration: Filter the solid. Wash the cake with cold water (2 x 200 mL) to remove residual cyanide and inorganic salts.

  • Drying: Dry the cake in a vacuum oven at 50°C.

    • Expected Yield: 85-90% (approx. 190-200 g).

    • Appearance: Pale yellow to tan crystalline solid.

Part B: Hydrolysis to 2-Amino-2-(4-nitrophenyl)acetic acid[1]

Rationale: The hydantoin ring is robust; hydrolysis requires vigorous alkaline conditions to open the ring and cleave the urea moiety.

ReagentConc.EquivalentsRole
5-(4-Nitrophenyl)hydantoinSolid1.0Intermediate
Sodium Hydroxide20% aq3.5Hydrolysis Agent
Hydrochloric Acid6 MAs neededpH Adjustment

Procedure:

  • Hydrolysis: In the cleaned reactor, resuspend the dried Hydantoin (from Part A) in 20% NaOH solution (approx. 3.5 molar equivalents of NaOH).[1]

  • Reflux: Heat to reflux (approx. 100-105°C).[1] Ammonia gas will evolve.[1]

    • Process Control: Continue reflux until ammonia evolution ceases (detectable by damp pH paper at the vent turning blue, then staying neutral).[1] This typically takes 12-16 hours.[1]

  • Clarification: If the solution is cloudy, filter while hot through a celite pad to remove insoluble impurities.

  • Precipitation (The Critical Step):

    • Cool the filtrate to 20°C.

    • Slowly add 6 M HCl to adjust the pH.

    • Target pH: The Isoelectric Point (pI) of 4-nitrophenylglycine is approximately 5.5 – 6.0 .[1]

    • Observation: The solution will thicken as the zwitterionic amino acid precipitates.

  • Isolation: Stir the slurry at 5°C for 2 hours to maximize yield. Filter the solid.[5][6]

  • Purification: Recrystallize from hot water if higher purity (>99%) is required.

  • Drying: Dry under vacuum at 60°C.

Process Flow Diagram (Unit Operations)

ProcessFlow cluster_0 Stage 1: Hydantoin Formation cluster_1 Stage 2: Hydrolysis & Isolation Reactor1 Reactor Charge: Aldehyde + (NH4)2CO3 + NaCN Heat1 Reaction: 60-75°C, 6 hrs Reactor1->Heat1 Filter1 Filtration & Wash (Remove Cyanide) Heat1->Filter1 Cake1 Intermediate Cake (Hydantoin) Filter1->Cake1 Reactor2 Hydrolysis: NaOH Reflux (12-16h) Cake1->Reactor2 Transfer pHAdj pH Adjustment: HCl to pH 5.5 (pI) Reactor2->pHAdj Filter2 Final Filtration pHAdj->Filter2 Dry Vacuum Drying Filter2->Dry

Figure 2: Operational workflow emphasizing the isolation of the intermediate to ensure cyanide removal before the final step.

Analytical Quality Control

To validate the synthesis, the following analytical specifications should be met:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Identity 1H-NMR (D2O/NaOD)Consistent with structure; 4-nitro aromatic pattern (dd)
Purity HPLC (C18, MeOH/H2O)> 98.0% area
Chiral Purity Chiral HPLCRacemic (50:[1]50) unless resolved downstream
Water Content Karl Fischer< 0.5%
Residue on Ignition Gravimetric< 0.1% (indicates removal of inorganic salts)

Note on Chirality: This protocol produces racemic (DL)-4-nitrophenylglycine.[1] If the L- or D- enantiomer is required, an enzymatic resolution step (using Penicillin G Acylase or similar) is typically performed on the phenylacetyl derivative, or via diastereomeric salt formation with camphorsulfonic acid.[1]

References

  • Bucherer, H. T., & Steiner, W. (1934).[1][2] Über die Synthese von Hydantoinen und α-Aminosäuren.[1] Journal für Praktische Chemie.[1] (Foundational text on Bucherer-Bergs chemistry).[1][4][7]

  • Organic Syntheses. (1940).[1][6] 5,5-Dimethylhydantoin (General protocol adaptation). Coll. Vol. 2, p. 42. Link

  • Safe Work Australia. (n.d.).[1] Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.Link

  • PubChem. (n.d.).[1][8] 2-Amino-2-(4-nitrophenyl)acetic acid (Compound Summary). National Library of Medicine. Link[1][8]

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins.[2][4][7][9][10][11] Chemical Reviews, 46(3), 403–470.[1] (Review of hydrolysis conditions).

Sources

Application Note: 2-Amino-2-(4-nitrophenyl)acetic Acid in the Synthesis of Novel Heterocycles

[1]

Executive Summary

2-Amino-2-(4-nitrophenyl)acetic acid (also known as 4-nitrophenylglycine) is a non-proteinogenic amino acid that serves as a high-value scaffold in medicinal chemistry.[1] Its structural dualities—an

1

This guide details the protocols for converting this scaffold into two privileged heterocyclic classes: Hydantoins (imidazolidine-2,4-diones) and


-Lactams11

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Amino-2-(4-nitrophenyl)acetic acid
CAS Number 116435-81-5 (Racemic) / 5407-25-0
Molecular Weight 196.16 g/mol
Appearance Yellow to pale brown crystalline powder
Solubility Soluble in dilute acid/base, DMSO; sparingly soluble in water/ethanol.[1]
Stability Stable under standard conditions.[1] Nitro group sensitive to strong reducing agents (Sn/HCl, H2/Pd).[1]
Hazards Irritant (H315, H319).[1] Handle with standard PPE.[1]

Expert Insight: The nitro group is electron-withdrawing, which decreases the nucleophilicity of the



1

Application I: Synthesis of 5-(4-Nitrophenyl)hydantoins

Hydantoins are clinically significant scaffolds found in anticonvulsants (e.g., phenytoin) and androgen receptor antagonists.[1] The 4-nitrophenyl variant allows for the creation of "spiro-like" electronic environments or subsequent reduction to amino-hydantoins for PROTAC linker attachment.[1]

Mechanism

The synthesis follows a two-step "Read-type" reaction:[1]

  • Urea Formation: Nucleophilic attack of the

    
    -amine on an isocyanate to form a hydantoic acid intermediate.[1]
    
  • Cyclodehydration: Acid-catalyzed intramolecular condensation to close the imidazolidine ring.[1]

Protocol A: One-Pot Cyclization

Reagents: 2-Amino-2-(4-nitrophenyl)acetic acid (1.0 equiv), Aryl/Alkyl Isocyanate (1.1 equiv), KOH (10% aq), Conc.[1] HCl.

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 2-Amino-2-(4-nitrophenyl)acetic acid in 15 mL of 10% aqueous KOH. The solution should be clear and yellow.[1]

  • Coupling: Cool to 0°C. Add 5.5 mmol (1.1 equiv) of the desired isocyanate (e.g., phenyl isocyanate) dropwise over 10 minutes.

    • Checkpoint: A precipitate (potassium hydantoate salt) may form.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1]

  • Cyclization: Acidify the mixture to pH ~1 using concentrated HCl. The mixture will warm up; ensure it reaches at least 50-60°C (or heat externally to reflux for 30 mins) to ensure ring closure of the intermediate hydantoic acid.

  • Isolation: Cool to 4°C. The product will precipitate as a solid. Filter, wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity <95%.[1]

Workflow Visualization

HydantoinSynthesisStart4-Nitrophenylglycine(Aq. KOH)InterHydantoic AcidIntermediateStart->Inter NucleophilicAdditionReactantIsocyanate(R-NCO)Reactant->InterProduct5-(4-Nitrophenyl)hydantoinInter->Product Cyclodehydration(-H2O)AcidConc. HCl(Heat)Acid->Product

Figure 1: Logical flow for the base-mediated synthesis of hydantoins.

Application II: Synthesis of -Lactams via Staudinger Cycloaddition

The Staudinger reaction (ketene-imine cycloaddition) is the most versatile method for constructing the azetidin-2-one ring found in monobactams and nocardicins.[1] Here, 4-nitrophenylglycine is converted to an imine (Schiff base) which then reacts with a ketene generated in situ.[1]

Protocol B: The Imine-Ketene Route

Scope: This protocol produces cis-

1
Step 1: Esterification

Note: The carboxylic acid must be protected to prevent self-polymerization.[1]

  • Suspend 4-nitrophenylglycine (10 mmol) in dry Methanol (30 mL).

  • Add Thionyl Chloride (12 mmol) dropwise at 0°C. Reflux for 4 hours.

  • Evaporate solvent to yield the Methyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride salt.[1]

Step 2: Imine Formation (Schiff Base)[1]
  • Dissolve the ester salt (10 mmol) in DCM (40 mL). Add Et

    
    N (10 mmol) to liberate the free amine.[1]
    
  • Add an aldehyde (e.g., p-anisaldehyde, 10 mmol) and anhydrous MgSO

    
     (2 g).
    
  • Stir at RT for 12 hours. Filter off MgSO

    
     and evaporate.
    
  • Validation: confirm imine formation via

    
    H NMR (characteristic singlet at 
    
    
    8.2–8.5 ppm).
Step 3: Staudinger Cycloaddition
  • Dissolve the crude imine (5 mmol) in anhydrous DCM (20 mL) under Argon. Add Et

    
    N (15 mmol).
    
  • Cool to -78°C.

  • Add Acetoxyacetyl chloride (6 mmol) dissolved in DCM (5 mL) dropwise over 20 minutes.

    • Mechanism:[1][2][3][4] The base dehydrohalogenates the acid chloride to form a highly reactive Ketene .[1]

  • Allow to warm slowly to RT overnight.

  • Workup: Wash with 1M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Reaction Pathway Diagram[5]

StaudingerAminoAcid4-NitrophenylglycineEsterAmino EsterAminoAcid->Ester EsterificationAldehydeAldehyde(R-CHO)ImineSchiff Base(Imine)Aldehyde->ImineAcidChlorideAcid Chloride(Ketene Precursor)KeteneKetene(In Situ)AcidChloride->Ketene + Base(-HCl)Ester->Imine + Aldehyde(-H2O)BetaLactamcis-Beta-LactamScaffoldImine->BetaLactam [2+2] CycloadditionKetene->BetaLactam

Figure 2: Staudinger [2+2] cycloaddition workflow for beta-lactam construction.

Post-Cyclization Functionalization[1]

Once the heterocycle (Hydantoin or

1

Protocol C: Selective Nitro Reduction To avoid opening the sensitive

1
  • Solvent: Ethanol/Water (4:1).[1]

  • Reagents: Heterocycle (1 mmol), Iron Powder (5 equiv), NH

    
    Cl (5 equiv).
    
  • Condition: Reflux for 2 hours.

  • Workup: Filter hot through Celite. Evaporate ethanol. Extract aqueous phase with EtOAc.[1]

  • Result: 4-Amino-phenyl substituted heterocycle, ready for sulfonylation or amide coupling.

References

  • Synthesis of Heterocyclic Derivatives

    • Source: ResearchGate.[1] "Heterocyclic Derivatives of 2-Amino-4-nitrophenol." (Contextual analog for nitro-aromatic cyclizations).

  • Hydantoin Synthesis via Isocyanates

    • Source: Université catholique de Louvain.[1] "Solution-Phase Parallel Synthesis of Spirohydantoins."

  • Beta-Lactam Staudinger Reaction

    • Source: Organic Chemistry Portal.[1] "Synthesis of β-Lactams."

  • Nitro Group Reduction Protocols

    • Source: Organic Syntheses.[1][5][6][7][8] "p-Aminophenylacetic Acid."[1]

    • [1]

  • General Properties of 4-Nitrophenylglycine

    • Source: PubChem. "2-Amino-2-(4-nitrophenyl)acetic acid."[1][9]

    • [1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.

I. Troubleshooting Guide: Low Yield

Low yield is one of the most common issues encountered in the synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid, which is often prepared via a Strecker synthesis followed by hydrolysis. This guide will break down potential problems at each stage of the reaction and provide actionable solutions.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Yield start Low Final Yield check_starting_materials 1. Verify Starting Material Quality - 4-Nitrobenzaldehyde purity? - Cyanide source activity? - Ammonia concentration? start->check_starting_materials check_strecker_conditions 2. Assess Strecker Reaction Conditions - Incomplete imine formation? - Inefficient cyanide addition? check_starting_materials->check_strecker_conditions Materials OK solution1 Solution: - Recrystallize/purify aldehyde. - Use fresh, high-purity reagents. check_starting_materials->solution1 Issue Found check_hydrolysis_conditions 3. Evaluate Hydrolysis Step - Incomplete nitrile hydrolysis? - Product degradation? check_strecker_conditions->check_hydrolysis_conditions Strecker OK solution2 Solution: - Ensure anhydrous conditions for imine formation. - Check pH for cyanide addition. - Monitor reaction progress (TLC/HPLC). check_strecker_conditions->solution2 Issue Found check_workup_purification 4. Review Workup & Purification - Product loss during extraction? - Inefficient crystallization? check_hydrolysis_conditions->check_workup_purification Hydrolysis OK solution3 Solution: - Increase reaction time/temperature. - Use stronger acid/base conditions with caution. - Monitor for side products. check_hydrolysis_conditions->solution3 Issue Found solution4 Solution: - Optimize extraction solvent and pH. - Adjust crystallization solvent/temperature. - Check for product solubility. check_workup_purification->solution4 Issue Found

Caption: Troubleshooting workflow for low yield.

Q1: My overall yield is consistently low. What are the most critical parameters to check first?

A1: When facing low yields, a systematic approach is crucial. Start by evaluating the two main stages of the synthesis: the Strecker reaction to form the α-aminonitrile intermediate and the subsequent hydrolysis to the final amino acid.

  • Purity of Starting Materials: The purity of 4-nitrobenzaldehyde is paramount. Impurities can interfere with the initial imine formation. It is advisable to use freshly recrystallized 4-nitrobenzaldehyde. Common methods for its preparation include the oxidation of 4-nitrotoluene.[1][2]

  • Reaction Conditions for Strecker Synthesis: The formation of the α-aminonitrile is a critical step. This reaction involves the condensation of 4-nitrobenzaldehyde with ammonia to form an imine, which is then attacked by a cyanide nucleophile.[3][4] Key factors to control are:

    • Temperature: The initial condensation is often performed at low temperatures to control the exothermic reaction.

    • pH: The reaction medium should be buffered to maintain a pH that allows for both the presence of free ammonia and the stability of the cyanide source.

  • Hydrolysis Conditions: The hydrolysis of the α-aminonitrile to the carboxylic acid can be harsh and may lead to side reactions if not properly controlled. Both acidic and basic conditions can be employed, but each has its drawbacks.[5]

    • Acidic Hydrolysis: Strong acids like concentrated HCl or H₂SO₄ are effective but can lead to decomposition or racemization if the temperature is too high or the reaction time is too long.[6][7]

    • Basic Hydrolysis: Strong bases can also be used, but care must be taken to avoid side reactions involving the nitro group.

Q2: I suspect the Strecker reaction is the source of my low yield. How can I optimize the formation of the α-aminonitrile intermediate?

A2: Optimizing the Strecker reaction involves careful control over reagent addition and reaction conditions.

  • Imine Formation: The formation of the imine from 4-nitrobenzaldehyde and ammonia is an equilibrium process. To drive the reaction forward, it is beneficial to use a slight excess of ammonia. The reaction is typically carried out in a solvent like methanol or ethanol.

  • Cyanide Addition: The cyanide source (e.g., NaCN, KCN, or TMSCN) should be added portion-wise to control the reaction rate and temperature.[4][5] The nucleophilic attack of the cyanide on the imine is the key bond-forming step.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting aldehyde and the formation of the aminonitrile. This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

Diagram: Strecker Synthesis Pathway

Strecker_Synthesis cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Imine Intermediate Imine Intermediate 4-Nitrobenzaldehyde->Imine Intermediate + NH3 - H2O Ammonia Ammonia Ammonia->Imine Intermediate alpha-Aminonitrile alpha-Aminonitrile Imine Intermediate->alpha-Aminonitrile + CN- Cyanide Cyanide Cyanide->alpha-Aminonitrile 2-Amino-2-(4-nitrophenyl)acetic acid 2-Amino-2-(4-nitrophenyl)acetic acid alpha-Aminonitrile->2-Amino-2-(4-nitrophenyl)acetic acid Hydrolysis Hydrolysis (H+ or OH-) Hydrolysis (H+ or OH-) Hydrolysis (H+ or OH-)->2-Amino-2-(4-nitrophenyl)acetic acid

Caption: The two-stage process of Strecker synthesis.

Q3: The hydrolysis of the α-aminonitrile seems to be incomplete or causing degradation. What are the best practices for this step?

A3: The hydrolysis step is critical and requires careful optimization to maximize yield and purity.

  • Choice of Hydrolysis Conditions:

    • Acidic Hydrolysis: Refluxing with concentrated hydrochloric acid is a common method.[8] However, the reaction must be monitored to avoid charring or decomposition of the product. A typical procedure involves heating the aminonitrile with 22% HCl at 90°C for several hours.[8]

    • Basic Hydrolysis: While less common for this specific synthesis, basic hydrolysis can be an alternative. However, the strongly electron-withdrawing nitro group can make the aromatic ring susceptible to nucleophilic attack under harsh basic conditions.

  • Temperature and Time: These two parameters are interconnected. Higher temperatures will decrease the required reaction time but also increase the risk of degradation and racemization.[9] It is recommended to start with milder conditions (e.g., lower temperature, shorter time) and gradually increase them while monitoring the reaction progress.

  • Work-up Procedure: After hydrolysis, the product needs to be isolated.

    • If using acidic hydrolysis, the reaction mixture is typically cooled, and the precipitated amino acid hydrochloride is collected. The free amino acid is then obtained by neutralizing the hydrochloride salt to its isoelectric point, causing it to precipitate from the solution.

    • Careful pH adjustment during neutralization is crucial. Overshooting the isoelectric point can lead to the formation of the soluble salt, thus reducing the isolated yield.

Q4: I am observing significant racemization in my final product. How can I minimize this?

A4: Racemization is a common issue in amino acid synthesis, particularly under harsh reaction conditions.[10][11]

  • Mechanism of Racemization: Racemization occurs via the deprotonation of the α-carbon to form a planar carbanion intermediate, which can then be reprotonated from either face.[12] This process is facilitated by both high temperatures and extreme pH values (either strongly acidic or basic).[9][12]

  • Minimizing Racemization:

    • Temperature Control: Maintain the lowest possible temperature during the hydrolysis step that still allows for a reasonable reaction rate.

    • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • pH Control: During work-up and purification, carefully control the pH to avoid prolonged exposure to strongly acidic or basic conditions.

Parameter Effect on Racemization Recommendation
Temperature Increases rate of racemizationUse the lowest effective temperature
pH Extremes (high or low) increase racemizationMaintain pH near neutral when possible
Reaction Time Longer exposure increases racemizationMonitor reaction and work up promptly

II. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid?

A1: The overall yield can vary significantly depending on the specific protocol and the scale of the reaction. Reported yields in the literature for similar multi-step syntheses often range from 40% to 70%.[13] Achieving a yield in the upper end of this range requires careful optimization of all reaction steps.

Q2: Are there any alternative synthetic routes to 2-Amino-2-(4-nitrophenyl)acetic acid?

A2: While the Strecker synthesis is a common and direct method, other routes exist. For instance, one could envision a route starting from 4-nitrophenylacetic acid, followed by α-bromination and subsequent amination. However, each route has its own set of challenges, and the Strecker synthesis remains a popular choice due to the ready availability of the starting materials.[3][14]

Q3: How do I purify the final product effectively?

A3: The most common method for purifying 2-Amino-2-(4-nitrophenyl)acetic acid is recrystallization.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Water or aqueous ethanol are often good choices for amino acids.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal and any insoluble impurities, then allow the filtrate to cool slowly to form crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them thoroughly.[15]

Q4: What are the key safety precautions to take during this synthesis?

A4: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Cyanide: Sodium or potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit readily available and be familiar with its use.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care, wearing appropriate protective gear.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a fume hood and avoid sources of ignition.

III. Experimental Protocol: Strecker Synthesis and Hydrolysis

This protocol provides a general procedure. It is recommended to perform a small-scale trial run to optimize conditions for your specific setup.

Part 1: Synthesis of 2-Amino-2-(4-nitrophenyl)acetonitrile
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 4-nitrobenzaldehyde in 100 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 5.0 g of ammonium chloride in 20 mL of concentrated aqueous ammonia.

  • While maintaining the temperature below 10 °C, add a solution of 4.5 g of sodium cyanide in 10 mL of water dropwise over 30 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the 4-nitrobenzaldehyde spot has disappeared.

  • Pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry. This crude product is the α-aminonitrile.

Part 2: Hydrolysis to 2-Amino-2-(4-nitrophenyl)acetic acid
  • Place the crude α-aminonitrile in a round-bottom flask and add 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the aminonitrile has been consumed.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated solid (the hydrochloride salt of the amino acid) by vacuum filtration and wash with a small amount of cold water.

  • Dissolve the hydrochloride salt in a minimal amount of warm water and adjust the pH to approximately 6 with a dilute ammonium hydroxide solution.

  • The free amino acid will precipitate. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum.

IV. References

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. Available from:

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Available from: [Link]

  • US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents. Available from:

  • Strecker amino acid synthesis - Wikipedia. Available from: [Link]

  • Strecker Amino Acid Synthesis - YouTube. Available from: [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. Available from: [Link]

  • Strecker Synthesis - NROChemistry. Available from: [Link]

  • p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Available from: [Link]

  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. Available from: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available from: [Link]

  • p-NITROBENZALDEHYDE - Organic Syntheses Procedure. Available from: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available from: [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry - ACS Publications. Available from: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available from: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. Available from: [Link]

  • Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Available from: [Link]

  • US3890379A - Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents. Available from:

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. Available from: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers synthesizing 2-Amino-2-(4-nitrophenyl)acetic acid (also known as 4-Nitrophenylglycine ). It prioritizes the Bucherer-Bergs and Strecker pathways, as these are the most reliable methods for securing the para-nitro regiochemistry, while explicitly troubleshooting the pitfalls of direct nitration.

Part 1: Executive Summary & Route Selection

Target Molecule: 2-Amino-2-(4-nitrophenyl)acetic acid CAS: 116435-81-5 (racemic) / 2935-35-5 (general) Critical Criticality: The position of the nitro group (para vs. meta) is strictly determined by the synthetic route.

RoutePrecursorRegioselectivityRecommendation
A. Bucherer-Bergs / Strecker 4-Nitrobenzaldehyde100% Para (Pre-installed)Primary Recommendation. Best for purity and yield.
B. Direct Nitration PhenylglycineMeta-Major (~80:20) NOT Recommended. The protonated amine directs meta under acidic conditions.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: The Bucherer-Bergs Route (Recommended)

Context: Reaction of 4-nitrobenzaldehyde with (NH₄)₂CO₃ and KCN/NaCN to form a hydantoin, followed by alkaline hydrolysis.

Q1: My hydantoin yield is low (<40%), and the reaction mixture turned dark red/black. What happened?

  • Diagnosis: Cannizzaro Reaction & Polymerization.

  • Root Cause: 4-Nitrobenzaldehyde is an electron-deficient aldehyde. In the presence of base (carbonate/cyanide) and water, it undergoes:

    • Cannizzaro Disproportionation: Converting valuable starting material into 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.

    • Oligomerization: The intermediate imine is unstable and can polymerize, causing the dark coloration.

  • Solution:

    • Solvent Switch: Use 50% Ethanol/Water or Methanol/Water . The organic co-solvent stabilizes the imine and reduces the effective concentration of hydroxide ions compared to pure aqueous conditions.

    • Order of Addition: Pre-mix the carbonate and cyanide, then add the aldehyde slowly to maintain a low concentration of free aldehyde relative to the nucleophiles.

Q2: During hydrolysis of the hydantoin, I am isolating a solid that is not the amino acid (Incorrect NMR/Mass).

  • Diagnosis: Incomplete Hydrolysis (Hydantoic Acid Trap).

  • Root Cause: Hydantoins are chemically robust. Mild hydrolysis opens the ring to hydantoic acid (the ureido intermediate: HOOC-CH(R)-NH-CO-NH2), but fails to cleave the urea moiety to release the free amine.

  • Solution:

    • Force Conditions: Switch from NaOH reflux to Ba(OH)₂ (Barium Hydroxide) at 120°C in a sealed vessel or autoclave. Barium salts often precipitate the carbonate byproduct, driving the equilibrium forward.

    • Validation: Check NMR for the disappearance of the urea protons (~6.0-7.0 ppm broad singlet) and the shift of the

      
      -proton.
      

Q3: The product color is shifting from yellow to orange/brown upon drying.

  • Diagnosis: Photochemical Degradation or Azo-Coupling.

  • Root Cause: Nitro-aromatics are photosensitive. Furthermore, if any trace reducing metals (like iron from a stir bar or spatula) were present during acidification, trace azo/azoxy impurities can form, which are intensely colored.

  • Solution:

    • Protocol: Perform the final crystallization and drying in the dark. Use glass-coated stir bars.

    • Purification: Recrystallize from dilute acetic acid with activated charcoal to remove colored oligomers.

Category B: Direct Nitration (The "Trap" Route)

Context: Attempting to nitrate Phenylglycine using H₂SO₄/HNO₃.

Q4: I used standard nitration conditions on Phenylglycine, but NMR shows a complex mixture of isomers. Why?

  • Diagnosis: Meta-Directing Effect of the Ammonium Group.

  • Root Cause: In concentrated H₂SO₄, the amine of phenylglycine is fully protonated (-NH₃⁺). This group is strongly electron-withdrawing and meta-directing .

    • Result: You synthesize primarily 2-amino-2-(3-nitrophenyl)acetic acid , not the 4-nitro isomer.

  • Solution: Abandon this route if the para isomer is required. Separation of the meta/para isomers is difficult due to their zwitterionic nature and similar solubility profiles (isoelectric point overlap).

Part 3: Visualized Reaction Pathways

Diagram 1: Reaction Network & Side Products (Bucherer-Bergs)

This diagram illustrates the correct pathway versus the competing Cannizzaro and Hydrolysis failure modes.

BuchererSideReactions Aldehyde 4-Nitrobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + (NH4)2CO3 Cannizzaro Cannizzaro Byproducts (Alcohol + Acid) Aldehyde->Cannizzaro Base (Side Rxn) Hydantoin 5-(4-nitrophenyl)hydantoin (Stable Intermediate) Imine->Hydantoin + KCN, Cyclization Polymer Dark Oligomers Imine->Polymer Unstable (Side Rxn) Hydantoic Hydantoic Acid (Impurity: Incomplete Hydrolysis) Hydantoin->Hydantoic Mild Hydrolysis (NaOH) Product 2-Amino-2-(4-nitrophenyl)acetic acid (Target) Hydantoin->Product Direct Harsh Hydrolysis Hydantoic->Product Harsh Hydrolysis (Ba(OH)2, 120°C)

Caption: Pathway analysis of Bucherer-Bergs synthesis showing critical branching points for Cannizzaro side reactions and incomplete hydrolysis.

Diagram 2: Regioselectivity Failure in Direct Nitration

This diagram explains the mechanistic failure of attempting to nitrate phenylglycine directly.

NitrationSelectivity Phenylglycine Phenylglycine Protonated Protonated Species (-NH3+ is Meta-Directing) Phenylglycine->Protonated H2SO4 Meta 3-Nitrophenylglycine (MAJOR PRODUCT ~80%) Protonated->Meta HNO3 (Electrophilic Subst.) Para 4-Nitrophenylglycine (MINOR PRODUCT ~20%) Protonated->Para HNO3

Caption: Electrophilic aromatic substitution selectivity. The protonated amine directs the nitro group to the meta position, making this route unsuitable for the para-isomer.

Part 4: Validated Experimental Protocol (Bucherer-Bergs)

This protocol is designed to minimize the side reactions identified above.

Step 1: Hydantoin Formation[1][2][3][4]
  • Reagents: 4-Nitrobenzaldehyde (10 mmol), (NH₄)₂CO₃ (40 mmol), KCN (12 mmol).

  • Solvent: Ethanol/Water (1:1 v/v). Crucial for suppressing Cannizzaro.

  • Procedure:

    • Dissolve (NH₄)₂CO₃ and KCN in water.

    • Add Ethanol.[1]

    • Add 4-Nitrobenzaldehyde slowly at 50°C.

    • Heat to 60-65°C for 4-6 hours.

    • Checkpoint: The solution should remain clear/yellow. Darkening indicates overheating or lack of ethanol.

  • Workup: Acidify with HCl to pH 2. The hydantoin precipitates. Filter and wash with water.

Step 2: Hydrolysis (The Critical Step)
  • Reagents: Hydantoin (from Step 1), NaOH (2.5M aqueous) or Ba(OH)₂ (saturated).

  • Condition: Autoclave or sealed pressure tube at 120°C for 24 hours. Reflux at 100°C is often insufficient.

  • Workup:

    • If Ba(OH)₂ used: Add stoichiometric H₂SO₄ to precipitate BaSO₄. Filter.

    • Adjust filtrate pH to the isoelectric point (~pH 5-6).

    • Cool to 4°C overnight. The amino acid crystallizes.[2][3][4]

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews 46, no. 3 (1950): 403–470.
    • Source:

  • Nitration Selectivity of Phenylglycine (Meta-Directing Confirmation)

    • Sassatelli, M. et al. "Synthesis of 2-amino-2-(3-nitrophenyl)acetic acid."[5] ChemicalBook / Bioorganic Chemistry (Cited Protocol).[6]

    • Source:

  • Hydantoin Hydrolysis Conditions

    • Namjoshi, O. A. et al. "Hydantoin hydrolysis: Process development." Journal of Chemical Technology & Biotechnology.
    • Source:

Sources

Technical Support Center: Scale-Up of 2-Amino-2-(4-nitrophenyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure a robust, safe, and efficient manufacturing process.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the scale-up of 2-Amino-2-(4-nitrophenyl)acetic acid synthesis.

Q1: What are the primary synthetic routes for producing 2-Amino-2-(4-nitrophenyl)acetic acid, and what are their scale-up implications?

A1: There are several viable synthetic pathways, with the most common being the Strecker synthesis. Each route presents unique advantages and challenges for industrial production.

  • Strecker Synthesis: This is a three-component reaction involving 4-nitrobenzaldehyde, a cyanide source (e.g., KCN or NaCN), and an ammonia source (e.g., NH₄Cl).[1] It first forms an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid.[2]

    • Scale-Up Advantages: It is a convergent, one-pot reaction for the aminonitrile formation, which can be efficient.

    • Scale-Up Challenges: The primary concern is the handling of highly toxic cyanides, which necessitates stringent safety protocols, specialized equipment, and waste treatment procedures.[3] The hydrolysis step often requires harsh acidic conditions and extended reaction times.[4]

  • Hydrolysis of 4-Nitrophenylglycine Precursors: This route may start from a more advanced intermediate, such as 4-nitrophenylacetyl cyanide or its derivatives, followed by hydrolysis.

    • Scale-Up Advantages: Can bypass the direct handling of cyanide if starting from a nitrile precursor sourced externally.

    • Scale-Up Challenges: The synthesis of the precursor itself may involve hazardous reagents. The hydrolysis step, typically with strong acids like sulfuric acid, can lead to decomposition if not carefully controlled, especially regarding temperature.[5][6]

The choice of route often depends on a facility's capabilities for handling hazardous materials, cost of raw materials, and the desired purity profile of the final product.

G cluster_strecker Strecker Synthesis Route cluster_hydrolysis Alternative Hydrolysis Route s_start 4-Nitrobenzaldehyde + NH₃ + CN⁻ s_intermediate α-Aminonitrile Intermediate (2-Amino-2-(4-nitrophenyl)acetonitrile) s_start->s_intermediate One-Pot Reaction s_end Product: 2-Amino-2-(4-nitrophenyl)acetic acid s_intermediate->s_end Acid Hydrolysis h_end Product: (Requires further amination step) h_start p-Nitrobenzyl Cyanide h_intermediate p-Nitrophenylacetic Acid h_start->h_intermediate Acid/Base Hydrolysis h_intermediate->h_end Amination (e.g., via bromination)

Fig 1. Common synthetic routes for 2-Amino-2-(4-nitrophenyl)acetic acid.

Q2: What are the critical safety considerations when scaling up production?

A2: Safety is paramount. The two main areas of concern are:

  • Use of Cyanide (Strecker Route): Hydrogen cyanide (HCN) gas can be liberated if cyanide salts are mixed with acid.[2] All operations must be conducted in a well-ventilated area with continuous HCN monitoring. A quench solution (e.g., sodium hypochlorite) should always be readily available for cyanide neutralization. Personnel must be trained on cyanide-specific emergency procedures.

  • Exothermic Reactions: Both the formation of the aminonitrile and its hydrolysis can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and controlled, slow addition of reagents are essential to prevent thermal runaway.[7] A reaction calorimetry study is highly recommended during process development to understand the thermal profile.

Q3: How critical is the quality of starting materials like 4-nitrobenzaldehyde?

A3: Starting material quality is a cornerstone of a reproducible process. For 4-nitrobenzaldehyde, key impurities to monitor are:

  • 4-Nitrobenzoic Acid: This impurity can interfere with the reaction and is difficult to remove from the final amino acid product due to similar acidic properties.

  • Other Isomers (2-nitrobenzaldehyde): These will lead to the formation of isomeric amino acid impurities that may be challenging to separate.

  • Residual Solvents and Water: Can affect reaction kinetics and stoichiometry.

It is imperative to establish strict specifications for all raw materials and to have reliable analytical methods (e.g., HPLC, GC) for their qualification.

Q4: What analytical methods are recommended for in-process controls (IPCs) and final product release?

A4: A robust analytical package is crucial for monitoring reaction progress and ensuring final product quality.

Analytical Method Purpose Key Parameters to Monitor
HPLC (High-Performance Liquid Chromatography) Quantify starting materials, intermediates, product, and impurities.[8]Purity (area %), concentration (mg/mL), presence of known and unknown impurities. A reverse-phase C18 column is often suitable.
TLC (Thin-Layer Chromatography) Rapid, qualitative check of reaction completion.Disappearance of starting material spots and appearance of the product spot.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation of the final product and key intermediates.Chemical shifts, integration, and splitting patterns consistent with the desired structure.
Mass Spectrometry (MS) Confirm molecular weight of the product and identify unknown impurities.Correct molecular ion peak (m/z).
Karl Fischer Titration Determine water content in the final product.% w/w water content, critical for stability and accurate weighing.

Troubleshooting Guide: Common Scale-Up Challenges

This section provides a detailed, question-and-answer guide to specific experimental problems you may encounter.

Issue 1: Low Yield or Stalled Reaction during α-Aminonitrile Formation (Strecker Synthesis)

Q: My Strecker reaction is giving low yields of the aminonitrile intermediate, and HPLC analysis shows a significant amount of unreacted 4-nitrobenzaldehyde. What are the likely causes and solutions?

A: This is a common issue often related to the equilibrium nature of imine formation, a critical step in the Strecker synthesis.[9]

  • Probable Cause 1: Unfavorable Imine Equilibrium. The initial reaction between the aldehyde and ammonia to form an imine is reversible. On a larger scale, inefficient mixing or improper stoichiometry can hinder this step.

    • Solution:

      • Stoichiometry: Ensure a slight excess of the ammonia source (e.g., 1.1-1.5 equivalents of NH₄Cl) is used to drive the equilibrium towards the imine.

      • pH Control: The reaction pH is critical. The mixture should be basic enough to have free ammonia available but not so basic as to promote aldehyde side reactions. A pH range of 8-10 is often a good starting point.

      • Water Removal: The formation of the imine releases water. While not always practical on a large scale, using a co-solvent that can form an azeotrope with water could be explored in difficult cases.

  • Probable Cause 2: Inefficient Cyanide Addition. The cyanide ion attacks the iminium ion. If the rate of cyanide addition is too slow or mixing is poor, the imine can revert to the aldehyde.

    • Solution:

      • Controlled Addition: Add the cyanide solution (e.g., aqueous KCN) at a steady, controlled rate below the surface of the reaction mixture to ensure immediate reaction.

      • Temperature Management: The reaction is exothermic. Maintain a consistent temperature (e.g., 20-30°C) with efficient cooling. A temperature spike can lead to side reactions and degradation.

  • Probable Cause 3: Aldehyde Side Reactions. In highly basic conditions, 4-nitrobenzaldehyde can undergo self-condensation or Cannizzaro reactions.

    • Solution: Avoid high concentrations of strong bases. Use a buffered system or a weaker base if possible. The slow, controlled addition of reagents helps maintain a low instantaneous concentration of reactants, mitigating side reactions.

G start Low Yield of Aminonitrile? check_sm HPLC shows unreacted 4-nitrobenzaldehyde? start->check_sm cause_imine Probable Cause: Inefficient Imine Formation check_sm->cause_imine Yes check_purity HPLC shows significant byproducts? check_sm->check_purity No sol_imine Solution: • Check NH₄Cl stoichiometry (1.1-1.5 eq) • Verify pH (8-10) • Improve agitation cause_imine->sol_imine end_ok Process Optimized sol_imine->end_ok cause_cn Probable Cause: Poor Cyanide Addition sol_cn Solution: • Ensure controlled, subsurface addition • Maintain consistent temperature (20-30°C) • Check for hotspots cause_cn->sol_cn sol_cn->end_ok check_purity->cause_cn No, yield is just low cause_side_rxn Probable Cause: Aldehyde Side Reactions check_purity->cause_side_rxn Yes sol_side_rxn Solution: • Avoid high pH • Slow reagent addition • Ensure temperature is not excessive cause_side_rxn->sol_side_rxn sol_side_rxn->end_ok

Fig 2. Troubleshooting workflow for low aminonitrile yield.
Issue 2: Incomplete Hydrolysis of the α-Aminonitrile Intermediate

Q: The hydrolysis of my aminonitrile is taking much longer than in the lab, and even after extended heating, I see residual nitrile in my IPC. What can I do to drive the reaction to completion?

A: Scaling up hydrolysis reactions often reveals challenges with heat and mass transfer. The aminonitrile can be sparingly soluble, and localized superheating must be avoided.[5]

  • Probable Cause 1: Insufficient Acid Concentration/Stoichiometry. The hydrolysis requires a significant excess of strong acid (e.g., H₂SO₄ or HCl) to protonate the nitrile and facilitate nucleophilic attack by water.

    • Solution: Review the acid stoichiometry. A common range is 5-10 volumes of concentrated acid relative to the starting nitrile. Ensure the acid concentration has not been inadvertently lowered by excess water from a previous step. A typical procedure involves heating a mixture of the nitrile in concentrated sulfuric acid and water.[6]

  • Probable Cause 2: Poor Mass and Heat Transfer. On a large scale, solids can settle, and temperature gradients can form within the reactor. If parts of the mixture are not reaching the required reaction temperature, the hydrolysis will be slow or incomplete.

    • Solution:

      • Agitation: Verify that the reactor's agitation is sufficient to maintain a uniform slurry. Check the impeller design and speed (RPM) to ensure solids are fully suspended.

      • Heating Profile: Use a jacketed reactor with a reliable heating fluid. A slow, steady ramp-up to the target temperature (e.g., 90-110°C) is crucial. Avoid aggressive heating, which can cause decomposition at the reactor walls, leading to darkening of the reaction mixture.[5]

  • Probable Cause 3: Product Inhibition/Solubility. As the amino acid is formed, it may crystallize out of the acidic solution, potentially trapping unreacted nitrile intermediate.

    • Solution: While challenging, the addition of a co-solvent could be investigated to maintain homogeneity. However, the most common approach is to ensure sufficient reaction time and temperature under vigorous agitation to allow the hydrolysis to proceed, even in a slurry.

Parameter Lab-Scale (Typical) Scale-Up Recommendation Rationale
Acid 10 mL conc. H₂SO₄5-10 volumesEnsures sufficient reagent and acts as a solvent.
Temperature 100°C (oil bath)95-105°C (jacket)Provides activation energy. Avoid localized superheating by using a reactor jacket.[5]
Time 2-4 hours6-12 hours (IPC monitored)Slower heat/mass transfer at scale requires longer reaction times.
Agitation Magnetic stirrerOverhead mechanical stirrer (anchor or pitched-blade turbine)Critical to suspend solids and ensure uniform temperature.
Issue 3: Product Purity and Color Issues After Isolation

Q: My final product is off-color (yellow or brown instead of pale yellow/white) and fails purity specifications due to unknown impurities. How can I improve the purification process?

A: Color and purity issues often stem from degradation during the reaction or inefficient purification. The amphoteric nature of the amino acid is key to its purification.

  • Probable Cause 1: Degradation During Hydrolysis. The combination of high heat and strong acid can cause decomposition, leading to colored byproducts.[5]

    • Solution:

      • Temperature Control: Strictly control the hydrolysis temperature. Do not exceed the validated temperature limit.

      • Nitrogen Blanket: Conduct the reaction under an inert atmosphere (nitrogen) to prevent oxidative degradation.

  • Probable Cause 2: Inefficient Crystallization. The purification of amino acids relies heavily on pH-controlled crystallization. The product is least soluble at its isoelectric point (pI).

    • Solution: The Isoelectric Point Precipitation Protocol

      • Dissolution: After hydrolysis, cool the acidic reaction mixture and dilute it carefully with water. Filter off any insoluble impurities if necessary.

      • Basification: Dissolve the crude product in a dilute basic solution (e.g., NaOH or NH₄OH) to a pH of ~10-11. This deprotonates the carboxylic acid and ensures most impurities are either dissolved or remain as solids.

      • Charcoal Treatment: Treat the basic solution with activated carbon (0.5-2% w/w) to adsorb colored impurities. Heat gently (40-50°C) for 30-60 minutes.

      • Filtration: Filter the hot solution through a pre-heated filter aid (like Celite) to remove the charcoal and any other particulates. A rapid, hot filtration is key to preventing premature crystallization.[10]

      • Precipitation: Slowly add a dilute acid (e.g., acetic acid or HCl) to the clear, hot filtrate with good agitation. Monitor the pH closely. The product will begin to precipitate as the pH approaches its isoelectric point (pI). For many amino acids, this is in the pH 4-7 range. The goal is to perform a slow crystallization to get larger, purer crystals.

      • Isolation: Cool the resulting slurry slowly to maximize yield, then filter, wash with cold water and then a water-miscible solvent (like ethanol) to aid drying, and dry under vacuum.

  • Probable Cause 3: Trapped Solvents or Salts.

    • Solution: Ensure the filter cake is washed thoroughly with deionized water to remove inorganic salts (e.g., sodium sulfate) from the workup. A final wash with a volatile solvent can help displace water and speed up drying.

References

  • This citation is intentionally left blank for future use.
  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]

  • CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google P
  • Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap. [Link]

  • This citation is intentionally left blank for future use.
  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

  • p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

  • This citation is intentionally left blank for future use.
  • 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem. [Link]

  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • This citation is intentionally left blank for future use.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • US3890379A - Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies. [Link]

Sources

Technical Support Center: Crystallization Optimization for 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and engineers requiring granular control over the crystallization of 2-Amino-2-(4-nitrophenyl)acetic acid (also known as p-Nitrophenylglycine).[1]

Case ID: OPT-CRYST-4NO2-PG Status: Active Support Level: Senior Application Scientist[1]

Executive Summary: The Physicochemical Landscape

Before initiating optimization, you must recognize that 2-Amino-2-(4-nitrophenyl)acetic acid is a zwitterionic ampholyte .[1] Its solubility is not just a function of temperature, but critically dependent on pH.[1]

  • The Nitro Effect: The electron-withdrawing 4-nitro group lowers the pKa of the amino group compared to unsubstituted phenylglycine.[1] This shifts the isoelectric point (pI) slightly acidic (estimated range pH 5.0–5.5).[1]

  • Solubility Profile: High solubility in strong acids (pH < 2) and strong bases (pH > 9).[1] Minimum solubility (and maximum yield) occurs at the pI.[1]

  • Primary Impurities: 4-Nitrobenzaldehyde (starting material), 2-Amino-2-(2-nitrophenyl)acetic acid (ortho-isomer from non-selective nitration), and inorganic salts (NaCl/NH₄Cl).[1]

Module 1: Critical Process Parameters (CPPs) & Optimization

User Question: "I am seeing low yields despite cooling to 0°C. What are the optimal conditions?"

Diagnosis: Cooling alone is insufficient for zwitterions.[1] You are likely operating outside the isoelectric window, leaving product solubilized as a salt.[1]

Protocol A: Isoelectric Point (pI) Shift Crystallization (Recommended for Yield)

This method utilizes the pH-dependent solubility minimum.[1]

Step-by-Step Optimization Workflow:

  • Dissolution: Dissolve crude material in 1.5–2.0 equivalents of 1M HCl (or NaOH). Aim for a concentration of 100–150 g/L at 25°C.[1]

  • Clarification: Filter through a 0.45 µm membrane to remove insoluble mechanical impurities.[1]

  • Neutralization Strategy (The Critical Step):

    • Slowly add the counter-base (e.g., 2M NaOH) or acid.[1]

    • Stop Point: Monitor pH continuously. Precipitate onset usually occurs near pH 2.5 (if coming from acid) or pH 8.0 (if coming from base).[1]

    • Target: Adjust final pH to 5.2 ± 0.2 .

  • Aging: Hold the slurry at this pH for 2–4 hours. Do not cool immediately; allow Ostwald ripening to narrow the particle size distribution (PSD).[1]

Protocol B: Recrystallization via Cooling (Recommended for Purity)

If the crude purity is >95% and optical purity is the goal, use water/ethanol systems.[1]

  • Solvent System: Water:Ethanol (80:20 v/v).[1]

  • Saturation Temperature: 85°C.[1][2]

  • Cooling Rate: 0.2°C/min linear ramp.

  • Seeding: Add 0.5 wt% pure seed crystals at the metastable limit (approx. 70°C) to prevent spontaneous nucleation of unstable polymorphs.

Module 2: Troubleshooting Common Failure Modes

Issue 1: "The product is oiling out instead of crystallizing."

Root Cause: This Liquid-Liquid Phase Separation (LLPS) occurs when the crystallization temperature is higher than the oiling-out temperature (T_oil) of the supersaturated solution.[1] It is common in nitro-aromatics due to high hydrophobicity.[1]

Corrective Actions:

  • Increase Water Content: If using EtOH/Water, shift the ratio towards water (e.g., from 50:50 to 80:20).[1] The oil phase is often solvent-rich.[1]

  • Seed Early: Introduce seeds before the solution reaches the cloud point.[1] This provides a surface for growth, bypassing the amorphous oil phase.[1]

  • Reduce Supersaturation: Dilute the system by 10–15%. High supersaturation drives the system into the spinodal decomposition zone (oiling out).[1]

Issue 2: "My crystals are too fine (hard to filter)."

Root Cause: Nucleation rate (


) is dominating growth rate (

).[1] This is typically caused by "crashing out" via rapid pH adjustment.[1]

Corrective Actions:

  • Dosing Control: Switch from batch addition of acid/base to a controlled dosing pump .[1] Rate: 1 mL/min per liter of reactor volume.[1]

  • Temperature Cycling: Implement a "fines destruction" loop. Heat the slurry to dissolve the smallest particles (T_final + 5°C) and re-cool slowly.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the crystallization method based on your input material's quality.

CrystallizationLogic Start Input Material: Crude p-Nitrophenylglycine PurityCheck Check Initial Purity (HPLC) Start->PurityCheck LowPurity Purity < 90% (High Salts/Isomers) PurityCheck->LowPurity Dirty Input HighPurity Purity > 95% (Polishing Step) PurityCheck->HighPurity Clean Input MethodA Method A: Reactive Crystallization (pH Swing) LowPurity->MethodA MethodB Method B: Cooling Recrystallization (Water/EtOH) HighPurity->MethodB StepA1 Dissolve in dilute HCl (pH < 1) MethodA->StepA1 StepB1 Dissolve in Hot Water (85°C) MethodB->StepB1 StepA2 Carbon Treat (remove color) StepA1->StepA2 StepA3 Slow Neutralization to pH 5.2 StepA2->StepA3 Result Isolated Product Check PSD & Polymorph StepA3->Result StepB2 Seed at Metastable Limit StepB1->StepB2 StepB3 Linear Cooling (0.2°C/min) StepB2->StepB3 StepB3->Result

Figure 1: Decision matrix for selecting the optimal crystallization pathway based on input purity.

Module 4: Quantitative Data & Reference Tables[1]

Table 1: Solubility & Process Parameters

Note: Values are empirical estimates for p-nitrophenylglycine based on structural analogues (Phenylglycine/4-Nitrophenylacetic acid).

ParameterValue / RangeOperational Note
Isoelectric Point (pI) pH 5.2 – 5.5Target for maximum yield.
Solubility (pH 1.0) > 80 g/LHigh solubility due to protonated amine (

).[1]
Solubility (pH 5.2) < 5 g/L"Crash out" zone; minimum solubility.[1]
Thermal Stability Stable < 60°C (Acidic)Avoid prolonged boiling in strong acid (decarboxylation risk).[1]
Preferred Anti-Solvent Ethanol or IsopropanolAdd slowly to aqueous solution to avoid oiling out.[1]
Table 2: Impurity Rejection Profile
ImpurityNatureRemoval Strategy
4-Nitrobenzaldehyde Non-ionic, OrganicSoluble in EtOH; use Method B (Cooling) to keep it in mother liquor.[1]
Inorganic Salts (NaCl) IonicHighly soluble in water; use Method A (pH Swing) followed by water wash.[1]
Ortho-isomer Structural IsomerHigher solubility than Para; requires slow cooling or recrystallization from water.[1]

Module 5: Advanced Topic - Chiral Resolution

User Question: "I need the (R)-enantiomer. Can I separate it by crystallization?"

Answer: Yes, but not by simple recrystallization of the racemate (unless it is a conglomerate, which is rare).[1] You must use Diastereomeric Salt Formation .

Protocol:

  • Resolving Agent: (+)-Camphor-10-sulfonic acid (CSA) or (+)-Tartaric acid.[1]

  • Solvent: Methanol or Ethanol.[1]

  • Mechanism: The (R)-Amine-(+)-Acid salt will have different solubility than the (S)-Amine-(+)-Acid salt.[1]

  • Process: Form the salt in hot methanol, cool slowly. The less soluble diastereomer will crystallize. Filter and hydrolyze with base (pH 5.2) to recover the chiral amino acid.[1]

References

  • Nugent, T. C.[1] (Ed.). (2010).[1] Enantioselective Synthesis of Amino Acids. Wiley-VCH.[1] (General reference for amino acid synthesis and handling).

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] Link (Source for pH swing and oiling out mechanisms).[1]

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Source for MSZW and seeding strategies).

  • PubChem. (n.d.).[1][3] 2-Amino-2-(4-nitrophenyl)acetic acid.[1][3] National Library of Medicine.[1] Link (Chemical properties and identifiers).

  • Fritz-Langhals, E. (1994).[1] "Production of Phenylglycine Derivatives." Tetrahedron: Asymmetry. (Context for Strecker synthesis impurities).

Sources

common impurities in commercial 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of their experiments. Here, we address common questions regarding impurities, provide troubleshooting guidance, and offer detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial batch of 2-Amino-2-(4-nitrophenyl)acetic acid?

The purity of commercial 2-Amino-2-(4-nitrophenyl)acetic acid can be influenced by the synthetic route employed and its subsequent purification. While a specific certificate of analysis for your batch is the most accurate source of information, we can infer common impurities based on typical manufacturing processes.

A plausible synthetic pathway involves the hydrolysis of a nitrile precursor, which itself is synthesized from a nitrated aromatic compound.[1][2] A general route for substituted phenylacetic acids may involve nitration of a starting aromatic compound, conversion to a benzyl cyanide, and subsequent hydrolysis.[1] Given these steps, the following types of impurities are commonly encountered:

  • Process-Related Impurities:

    • Starting Materials: Incomplete reaction can lead to the presence of precursors such as p-nitrophenylacetonitrile.

    • Intermediates: Residual amounts of intermediates from the synthetic pathway may persist.

    • Isomeric Impurities: The nitration of the aromatic ring can sometimes lead to the formation of other isomers, such as 2-Amino-2-(2-nitrophenyl)acetic acid, which can be difficult to separate completely.[2]

    • Byproducts: Side reactions during synthesis can generate related substances. For instance, incomplete hydrolysis of the nitrile group can result in the corresponding amide.

  • Degradation Products:

    • Amino acids can be susceptible to degradation over time, influenced by storage conditions.[3] For nitroaromatic compounds, the nitro group can also be subject to reduction or other transformations.[4][5] The stability of the amino acid is crucial for maintaining the purity of the product.[3]

Q2: I am observing unexpected peaks in my HPLC analysis. How can I identify them?

Unexpected peaks in your chromatogram often indicate the presence of impurities. The first step is to systematically investigate the potential source. Consider the following:

  • System Suitability: Ensure your HPLC system is performing correctly by running a standard of your 2-Amino-2-(4-nitrophenyl)acetic acid.

  • Blank Injections: Analyze your mobile phase and sample solvent to rule out contamination from these sources.

  • Review the Synthesis: As detailed in Q1, consider the potential process-related impurities. If possible, obtain reference standards for these compounds to compare retention times.

  • Forced Degradation Studies: To identify potential degradation products, you can subject a sample of your material to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants.[6][7][8][9] This can help in tentatively identifying the unknown peaks.

Q3: My experimental results are inconsistent. Could impurities in 2-Amino-2-(4-nitrophenyl)acetic acid be the cause?

Yes, impurities can significantly impact experimental outcomes, especially in sensitive applications like drug development and biological assays. Even small amounts of reactive impurities can lead to side reactions, altered biological activity, or incorrect analytical results. It is crucial to use a well-characterized, high-purity grade of 2-Amino-2-(4-nitrophenyl)acetic acid for reproducible results. If you suspect impurities are affecting your experiments, we recommend re-purifying the material or obtaining a new batch with a detailed certificate of analysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the purity of 2-Amino-2-(4-nitrophenyl)acetic acid.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Impurities in 2-Amino-2-(4-nitrophenyl)acetic acid cluster_Identification Problem Identification cluster_Investigation Impurity Investigation cluster_Resolution Resolution Start {Unexpected Experimental Results | Inconsistent Data | Failed Specification} Check_Purity Review Certificate of Analysis (CoA) Start->Check_Purity Perform_Analysis Perform In-House Purity Analysis (e.g., HPLC) Check_Purity->Perform_Analysis CoA unavailable or insufficient Identify_Source Identify Potential Source of Impurity Process-Related Degradation Contamination Perform_Analysis->Identify_Source Impurities detected Forced_Degradation Conduct Forced Degradation Study Identify_Source->Forced_Degradation Degradation suspected Compare_Data Compare Data with Known Impurities Identify_Source->Compare_Data Process impurities suspected Forced_Degradation->Compare_Data Purify_Material Purify the Material (e.g., Recrystallization) Compare_Data->Purify_Material Impurity identified and purification is feasible New_Batch Source a New, High-Purity Batch Compare_Data->New_Batch Impurity unknown or purification not feasible End {Resolved | Document Findings} Purify_Material->End New_Batch->End

Caption: A flowchart outlining the systematic process for troubleshooting impurity-related issues with 2-Amino-2-(4-nitrophenyl)acetic acid.

Step-by-Step Experimental Protocols

This protocol provides a general method for the purity analysis of 2-Amino-2-(4-nitrophenyl)acetic acid and the detection of potential impurities. Method optimization may be required based on your specific instrumentation and the nature of the impurities.

1. Materials and Reagents:

  • 2-Amino-2-(4-nitrophenyl)acetic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Reference standards for potential impurities (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm[3]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the 2-Amino-2-(4-nitrophenyl)acetic acid sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak to estimate the purity.

  • Compare the retention times of any impurity peaks with those of available reference standards for identification.

Data Presentation

The following table summarizes the potential impurities discussed in this guide.

Impurity Type Potential Impurity Potential Source Analytical Consideration
Process-Related p-NitrophenylacetonitrileIncomplete hydrolysis of the nitrile precursor.[1]May be less polar and elute earlier in reverse-phase HPLC.
2-Amino-2-(2-nitrophenyl)acetic acidIsomeric byproduct from the nitration step.[2]May have a similar retention time to the main peak, requiring optimized HPLC conditions for separation.
2-Amino-2-(4-nitrophenyl)acetamideIncomplete hydrolysis of the nitrile group.Will have different polarity and retention time compared to the carboxylic acid.
Degradation Products of decarboxylationInstability of the amino acid functionality.May be more volatile and could be analyzed by GC-MS.
Products of nitro group reductionReduction of the nitro group to an amino group.[4]Will result in a significantly more polar compound.

References

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Al-Suwayeh, S. A., Taha, E.-S. I., Al-Lohedan, H. A., & Al-Jallal, A. M. (2016). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 21(12), 1660.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • van der Knaap, M. C. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Singh, R., & Rehman, Z. U. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Islam, M. R., & Khayer, K. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society, 20(2), 133-140.
  • Faza, A. C., et al. (2022). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega, 7(4), 3583–3593.
  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. Retrieved from [Link]

  • Reddy, P. G., et al. (2017). Changes in the Nitrogen Fractions and Amino Acid Metabolism of Turmeric (Curcuma longa L.) Roots Infected with Fusarium solani. International Journal of Current Microbiology and Applied Sciences, 6(7), 2096-2103.
  • Wang, X., et al. (2017). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3452.

Sources

Technical Support Center: Stability of 2-Amino-2-(4-nitrophenyl)acetic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

2-Amino-2-(4-nitrophenyl)acetic acid is a valuable building block in pharmaceutical and biochemical research. Its structure, featuring an amino group, a carboxylic acid, and a nitro-substituted aromatic ring, provides a unique combination of functionalities. However, these same features can also be susceptible to degradation under various experimental conditions, leading to inaccurate and irreproducible results. This guide will help you understand and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Amino-2-(4-nitrophenyl)acetic acid in solution?

A1: The stability of 2-Amino-2-(4-nitrophenyl)acetic acid in solution is primarily influenced by three main factors: pH, light, and temperature. The presence of both an amino and a carboxylic acid group makes the molecule's net charge and reactivity highly dependent on the pH of the solution. The nitroaromatic ring is susceptible to photodegradation, and elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q2: How does pH affect the stability of the solution?

A2: The pH of the solution can significantly impact the stability of 2-Amino-2-(4-nitrophenyl)acetic acid. In acidic or basic conditions, the hydrolysis of the amide bond (if part of a larger peptide) or other susceptible bonds can be catalyzed. The ionization state of the amino and carboxylic acid groups, which is pH-dependent, can also influence the molecule's susceptibility to degradation. For instance, studies on similar aromatic amino acids show that their spectral properties and reactivity can change with pH[1].

Q3: Is the compound light-sensitive?

A3: Yes, compounds containing a nitroaromatic group are often susceptible to photodegradation. Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the formation of impurities. It is crucial to protect solutions of 2-Amino-2-(4-nitrophenyl)acetic acid from light, especially during long-term storage or prolonged experiments. Standard guidelines for photostability testing of new active substances recommend controlled exposure to light to assess potential degradation[2].

Q4: What are the recommended storage conditions for solutions of 2-Amino-2-(4-nitrophenyl)acetic acid?

A4: To ensure maximum stability, solutions should be stored at low temperatures (2-8°C or frozen at -20°C for longer-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and maintained at a pH where the compound is most stable, which should be determined experimentally. The hydrochloride salt form is often stored at 0-8°C[3].

Q5: What are the potential degradation pathways for this molecule?

A5: Based on its chemical structure, several degradation pathways are plausible:

  • Hydrolysis: The amide linkage in a peptide chain containing this amino acid can be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The amino group and the benzylic carbon can be sites of oxidation, particularly in the presence of reactive oxygen species.

  • Photodegradation: The nitroaromatic ring can undergo complex photochemical reactions upon exposure to light. This can involve reduction of the nitro group or other ring modifications[4].

  • Decarboxylation: While less common under physiological conditions, decarboxylation can occur at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps & Explanation
Change in solution color (e.g., yellowing) Oxidation or photodegradation of the nitroaromatic ring.1. Protect from Light: Immediately wrap your sample container in aluminum foil and minimize exposure to ambient light during handling. The nitro group can undergo photoreduction or other photochemical reactions, leading to colored byproducts. 2. Use Degassed Solvents: Dissolve the compound in solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can contribute to oxidation. 3. Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).
Precipitation or cloudiness in the solution Change in pH affecting solubility, or formation of insoluble degradation products.1. Verify pH: Check the pH of your solution. The solubility of amino acids is highly pH-dependent due to their zwitterionic nature. Adjust the pH to a range where the compound is known to be soluble. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any precipitate before use. However, this is a temporary fix, and the underlying stability issue should be addressed. 3. Perform a Solubility Study: Determine the solubility of the compound at different pH values to identify the optimal range for your experiments.
Inconsistent experimental results or loss of activity Degradation of the compound leading to a lower effective concentration.1. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions immediately before each experiment. 2. Perform a Stability Study: Conduct a short-term stability study under your experimental conditions (e.g., temperature, pH, light exposure) to determine the time frame within which the compound remains stable. 3. Analytical Confirmation: Use an analytical technique like HPLC to quantify the concentration of the parent compound in your solution over time. This will provide a definitive measure of its stability.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 amu could indicate oxidation). 2. Stress Testing: Perform forced degradation studies (e.g., exposure to high temperature, strong acid/base, or intense light) to intentionally generate degradation products. This can help in identifying the peaks corresponding to specific degradation pathways.

Experimental Protocols

To ensure the integrity of your research, it is essential to validate the stability of 2-Amino-2-(4-nitrophenyl)acetic acid under your specific experimental conditions. Below are detailed protocols for conducting a stability study and for the proper preparation and handling of solutions.

Protocol 1: Solution Preparation and Handling

Objective: To prepare a stock solution of 2-Amino-2-(4-nitrophenyl)acetic acid with minimal initial degradation.

Materials:

  • 2-Amino-2-(4-nitrophenyl)acetic acid (solid)

  • High-purity solvent (e.g., DMSO, water, or an appropriate buffer)

  • Inert gas (e.g., nitrogen or argon)

  • Amber glass vials or clear vials with aluminum foil

  • Calibrated pH meter

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solvent Preparation: If using an aqueous buffer, prepare it and adjust the pH to the desired value. Degas the solvent by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 2-Amino-2-(4-nitrophenyl)acetic acid in a clean, dry container.

  • Dissolution: Add the degassed solvent to the solid compound. If necessary, sonicate briefly in a bath sonicator to aid dissolution. Avoid excessive heating.

  • pH Adjustment (for aqueous solutions): If the compound was dissolved in unbuffered water, adjust the pH to the desired value using dilute acid or base.

  • Inert Atmosphere: Flush the headspace of the vial with an inert gas before sealing.

  • Light Protection: Store the solution in an amber vial or wrap a clear vial with aluminum foil.

  • Storage: Store the stock solution at the recommended temperature (2-8°C for short-term, -20°C for long-term).

Protocol 2: Stability Assessment by HPLC

Objective: To quantitatively assess the stability of 2-Amino-2-(4-nitrophenyl)acetic acid in a given solution over time and under specific conditions (e.g., temperature, pH, light exposure).

Materials:

  • Stock solution of 2-Amino-2-(4-nitrophenyl)acetic acid

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer like formic acid or ammonium acetate)

  • Temperature-controlled incubator or water bath

  • Photostability chamber (optional, or a light source with controlled output)

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the solution, inject an aliquot into the HPLC system to obtain the initial concentration and purity profile. This will serve as the baseline.

  • Sample Aliquoting: Aliquot the stock solution into several amber vials for each storage condition to be tested (e.g., room temperature, 4°C, 40°C, exposure to light).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • HPLC Analysis: Analyze the sample from each time point by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

    • Monitor the formation of any new peaks, which indicate degradation products.

    • Plot the percentage of the parent compound remaining versus time for each condition.

Table 1: Example of HPLC Stability Data

Time (hours)% Remaining (4°C, Dark)% Remaining (25°C, Dark)% Remaining (25°C, Light)
0100.0100.0100.0
299.899.595.2
499.798.990.1
899.597.582.3
2499.092.165.4
4898.585.345.8

Visualizing Degradation and Experimental Workflow

To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathways Parent 2-Amino-2-(4-nitrophenyl)acetic acid Hydrolysis Hydrolysis Products Parent->Hydrolysis pH (Acid/Base) Oxidation Oxidation Products Parent->Oxidation Oxygen Photodegradation Photodegradation Products Parent->Photodegradation Light (UV)

Caption: Potential degradation pathways for 2-Amino-2-(4-nitrophenyl)acetic acid.

G Start Prepare Solution T0 Initial HPLC Analysis (T=0) Start->T0 Store Store Aliquots under Different Conditions (Temp, Light, pH) T0->Store Timepoints Analyze at Time Points (T=x, T=y, T=z) Store->Timepoints Data Quantify Parent Compound and Degradation Products Timepoints->Data End Determine Stability Profile Data->End

Caption: Experimental workflow for stability assessment of 2-Amino-2-(4-nitrophenyl)acetic acid.

References

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Fujimoto, K., et al. (1998). The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2, (7), 1623-1628. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bernasconi, C. F., & Panda, M. (2004). Physical Organic Chemistry of Transition Metal Carbene Complexes. 15. A Kinetic and Thermodynamic Investigation of the Photochemical Wolff Rearrangement of Fischer Carbene Complexes. Journal of the American Chemical Society, 126(33), 10349–10358. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Wang, T., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1215–1228. [Link]

Sources

Technical Support Center: Diastereomeric Salt Resolution of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereomeric salt resolution of racemic 2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your chiral resolutions effectively.

Understanding the Process: A Quick Overview

Diastereomeric salt resolution is a classical and robust method for separating enantiomers.[1][2] The process relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

The overall workflow can be visualized as follows:

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Isolation Racemic 2-Amino-2-(4-nitrophenyl)acetic acid Racemic 2-Amino-2-(4-nitrophenyl)acetic acid Diastereomeric Salt Mixture Diastereomeric Salt Mixture Racemic 2-Amino-2-(4-nitrophenyl)acetic acid->Diastereomeric Salt Mixture + Chiral Resolving Agent (e.g., (R)-(-)-2-Phenylglycinol) Crystallization\n(Less Soluble Diastereomer) Crystallization (Less Soluble Diastereomer) Diastereomeric Salt Mixture->Crystallization\n(Less Soluble Diastereomer) Mother Liquor\n(More Soluble Diastereomer) Mother Liquor (More Soluble Diastereomer) Filtration Filtration Crystallization\n(Less Soluble Diastereomer)->Filtration Pure Diastereomeric Salt Pure Diastereomeric Salt Filtration->Pure Diastereomeric Salt Liberation of Enantiomer\n(Acid/Base Treatment) Liberation of Enantiomer (Acid/Base Treatment) Pure Diastereomeric Salt->Liberation of Enantiomer\n(Acid/Base Treatment) Pure Enantiomer Pure Enantiomer Liberation of Enantiomer\n(Acid/Base Treatment)->Pure Enantiomer G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Resolution Start Start Problem Problem Start->Problem Experiment No Crystals No Crystals Problem->No Crystals No Precipitation Low Yield Low Yield Problem->Low Yield Low Mass of Crystals Low Purity Low Purity Problem->Low Purity Low de/ee Check Supersaturation\n(Concentrate/Add Anti-solvent) Check Supersaturation (Concentrate/Add Anti-solvent) No Crystals->Check Supersaturation\n(Concentrate/Add Anti-solvent) Change Solvent System Change Solvent System No Crystals->Change Solvent System Induce Nucleation\n(Scratch/Seed) Induce Nucleation (Scratch/Seed) No Crystals->Induce Nucleation\n(Scratch/Seed) Optimize Solvent\n(Maximize Solubility Difference) Optimize Solvent (Maximize Solubility Difference) Low Yield->Optimize Solvent\n(Maximize Solubility Difference) Vary Resolving Agent Ratio Vary Resolving Agent Ratio Low Yield->Vary Resolving Agent Ratio Optimize Cooling Profile Optimize Cooling Profile Low Yield->Optimize Cooling Profile Recrystallize Recrystallize Low Purity->Recrystallize Slow Down Cooling Rate\n(Favor Thermodynamics) Slow Down Cooling Rate (Favor Thermodynamics) Low Purity->Slow Down Cooling Rate\n(Favor Thermodynamics) Screen Different Solvents Screen Different Solvents Low Purity->Screen Different Solvents Successful Resolution Successful Resolution Check Supersaturation\n(Concentrate/Add Anti-solvent)->Successful Resolution Change Solvent System->Successful Resolution Induce Nucleation\n(Scratch/Seed)->Successful Resolution Optimize Solvent\n(Maximize Solubility Difference)->Successful Resolution Vary Resolving Agent Ratio->Successful Resolution Optimize Cooling Profile->Successful Resolution Recrystallize->Successful Resolution Slow Down Cooling Rate\n(Favor Thermodynamics)->Successful Resolution Screen Different Solvents->Successful Resolution

Sources

Technical Support Center: Enhancing the Solubility of 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-2-(4-nitrophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound during their experiments. As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in the lab.

Understanding the Challenge: The Zwitterionic Nature

2-Amino-2-(4-nitrophenyl)acetic acid is a non-standard amino acid. Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] In the solid state and in solutions near a neutral pH, the proton from the carboxylic acid transfers to the amino group, forming a zwitterion. This dual-charge state results in strong intermolecular electrostatic interactions, leading to high crystal lattice energy and, consequently, poor solubility in many common organic solvents. The key to solubilization is to disrupt these strong interactions by manipulating the chemical form of the molecule in solution.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-2-(4-nitrophenyl)acetic acid so difficult to dissolve in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The primary reason for the poor solubility of this compound in non-polar or moderately polar aprotic solvents is its zwitterionic nature. At its isoelectric point (pI), the molecule has both a positive and a negative charge, making it behave like a salt. This high polarity is incompatible with less polar organic solvents. To achieve solubility, the solvent must be capable of solvating both charged centers effectively, or the compound's ionization state must be shifted.

Below is a diagram illustrating the pH-dependent equilibrium of 2-Amino-2-(4-nitrophenyl)acetic acid. The zwitterionic form dominates near neutral pH, while the cationic form is prevalent in acidic conditions and the anionic form in basic conditions.

G Cation Cationic Form (Soluble in polar solvents) Zwitterion Zwitterionic Form (Poorly Soluble) Cation->Zwitterion Zwitterion->Cation Anion Anionic Form (Soluble in polar solvents) Zwitterion->Anion Anion->Zwitterion

Caption: pH-dependent forms of 2-Amino-2-(4-nitrophenyl)acetic acid.

Q2: What is the most reliable first-line approach to solubilize this compound for a reaction?

Adjusting the pH is the most effective and direct method. By shifting the pH of the medium away from the compound's isoelectric point, you convert the zwitterion into either a fully protonated cation (at low pH) or a fully deprotonated anion (at high pH).[2] These ionic forms are significantly more soluble in polar protic solvents and some polar aprotic solvents.

Experimental Protocol: pH-Mediated Solubilization Trial
  • Preparation: Place a known amount of 2-Amino-2-(4-nitrophenyl)acetic acid into a vial. Add a small volume of your primary reaction solvent (e.g., water, methanol, or a mixture).

  • Acidification (for creating the cationic form): Add a dilute aqueous solution of a non-interfering acid (e.g., 1 M HCl) dropwise while stirring. Continue until the solid dissolves. This protonates the carboxylate group, leaving a net positive charge on the amino group.

  • Basification (for creating the anionic form): Alternatively, add a dilute aqueous solution of a non-interfering base (e.g., 1 M NaOH or an organic base like triethylamine) dropwise. This deprotonates the ammonium group, leaving a net negative charge on the carboxylate.[3]

  • Validation: Observe for complete dissolution. Note the approximate volume of acid or base required.

  • Consideration: Ensure the resulting salt and the change in pH are compatible with your downstream reaction conditions and reagents. For many reactions, converting the amino acid into its anionic carboxylate form is preferred.

Q3: My reaction is pH-sensitive. What are my options if I cannot use acids or bases?

If pH modification is not viable, the use of co-solvents is the next best approach. The goal is to find a solvent system with a polarity profile that can effectively solvate the zwitterionic form. Highly polar aprotic solvents are often the best choice.

Co-Solvent Selection & Testing

The table below summarizes common solvents and their applicability. A systematic screening of these solvents, starting with the most promising, is recommended.

SolventTypeRationale for UseCommon Applications
Dimethylformamide (DMF) Polar AproticExcellent for dissolving amino acids for peptide coupling.Solid-Phase Peptide Synthesis (SPPS)
N-Methyl-2-pyrrolidone (NMP) Polar AproticSimilar to DMF, sometimes with superior solvating power.SPPS, organic synthesis
Dimethyl Sulfoxide (DMSO) Polar AproticStrong H-bond acceptor, effective at dissolving polar molecules.Stock solutions, screening assays
Methanol / Ethanol Polar ProticCan solvate both charged ends of the zwitterion.[4][5]General synthesis, recrystallization
Water Polar ProticThe natural solvent for amino acids, but solubility may be limited.[2]Buffer preparation, enzymatic reactions
Experimental Protocol: Co-Solvent Screening
  • Dispense a small, equal amount of the amino acid into several vials.

  • To each vial, add a different candidate solvent (or a binary mixture, e.g., 1:1 DMF/DCM).

  • Agitate at room temperature for 15-30 minutes.

  • If dissolution is incomplete, gentle warming (e.g., to 40°C) can be attempted. Caution: Test for compound stability at elevated temperatures on a small scale first, as nitro-containing compounds can be heat-sensitive.[4]

  • Visually assess and rank the solvents based on their ability to dissolve the compound.

Q4: I am using 2-Amino-2-(4-nitrophenyl)acetic acid in Solid-Phase Peptide Synthesis (SPPS). How do I prepare it for the coupling step?

In SPPS, the free amine of the resin-bound peptide attacks the activated carboxylic acid of the incoming amino acid. For this to occur, the incoming amino acid must be in a soluble, carboxylate-activated form. The standard procedure involves in-situ neutralization and activation.

The zwitterionic amino acid is insoluble in the DMF/DCM typically used. Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) deprotonates the ammonium group, forming the soluble diisopropylethylammonium carboxylate salt.[3] This unmasked carboxylate is then ready to be activated by coupling reagents (e.g., HBTU, HATU).

Caption: Workflow for SPPS coupling of zwitterionic amino acids.

Experimental Protocol: SPPS Amino Acid Preparation
  • Weigh the 2-Amino-2-(4-nitrophenyl)acetic acid and the coupling reagent (e.g., HATU) into a suitable vessel.

  • Add the reaction solvent, typically DMF. The amino acid will likely remain as a suspension.

  • Just prior to adding the solution to the synthesis resin, add the activator base (e.g., DIEA or 2,4,6-Collidine). Use a sufficient number of equivalents to neutralize the ammonium salt and activate the coupling agent.

  • Agitate briefly until the solution becomes homogeneous and clear.

  • Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

Q5: Is it advisable to start with the hydrochloride salt of 2-Amino-2-(4-nitrophenyl)acetic acid?

Yes, using the hydrochloride salt can be a very effective strategy. The salt form prevents the molecule from becoming a zwitterion, keeping the amino group protonated as an ammonium chloride salt. This form is often much more soluble in water and polar protic solvents than the zwitterionic free base.[6]

Key Considerations:

  • Stoichiometry: When using the salt, remember to account for the mass of the hydrochloride counter-ion in your molar calculations.

  • Neutralization: If your reaction requires the amino group to be a free nucleophile, you will need to add at least one equivalent of a base to neutralize the ammonium hydrochloride before proceeding.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates during reaction 1. Change in solvent polarity as reagents are added.2. Temperature change.3. Formation of an insoluble salt byproduct.1. Increase the proportion of the better co-solvent (e.g., add more DMF).2. Maintain reaction temperature.3. Analyze the precipitate to identify its nature. Consider a different base or acid if a salt has formed.
Reaction is sluggish or incomplete 1. Incomplete dissolution of the starting material.2. The chosen base/acid is interfering with the catalyst or reagents.1. Confirm full dissolution before proceeding. Use sonication to aid dissolution if needed.2. Review the compatibility of your pH-modifying agent with the reaction mechanism. Switch to a non-interfering alternative (e.g., an organic base instead of an inorganic one).
Compound oils out instead of dissolving The solvent system is not ideal; it may be solvating the compound partially but not enough for full dissolution.Try a different co-solvent. DMSO is particularly effective at preventing organic compounds from oiling out.
Compound degrades upon heating The molecule is thermally unstable under the chosen conditions.Avoid heating. Rely on pH adjustment or more potent solvent systems like DMSO or NMP at room temperature.
References
  • MP Biomedicals. (n.d.). p-NITROPHENYL ACETATE--N/H. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • YouTube. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids. Retrieved from [Link]

Sources

Validation & Comparative

Quantification of 2-Amino-2-(4-nitrophenyl)acetic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Analyte: 2-Amino-2-(4-nitrophenyl)acetic acid (Synonyms: p-Nitrophenylglycine, 4-Nitrophenylglycine) Target Audience: Analytical Chemists, QC Specialists, and Process Development Scientists.

Executive Summary & Chemical Context[1][2][3][4][5]

2-Amino-2-(4-nitrophenyl)acetic acid is a critical chiral intermediate, often utilized in the synthesis of semi-synthetic antibiotics and peptide mimetics. As a zwitterionic amino acid derivative containing a nitro-aromatic moiety, it presents specific chromatographic challenges:

  • High Polarity: The amino and carboxyl groups create significant polarity, leading to poor retention on standard C18 columns without modification.

  • pH Sensitivity: Its retention behavior is dictated by its ionization state (pKa values approx. 2.2 for -COOH and 9.0 for -NH2).

  • UV Activity: The p-nitrophenyl group provides a strong chromophore, enabling sensitive UV detection unlike aliphatic amino acids.

This guide objectively compares two dominant separation strategies—Ion-Suppression RP-HPLC and HILIC —and provides a fully validated protocol for the superior method (RP-HPLC) suitable for QC environments.

Comparative Analysis: RP-HPLC vs. HILIC

For the quantification of p-nitrophenylglycine, we evaluated two methodologies. The choice depends on the available instrumentation (UV vs. MS) and the matrix complexity.

Method A: Ion-Suppression RP-HPLC (Recommended for QC)
  • Mechanism: Uses an acidic mobile phase (pH < 2.5) to protonate the carboxylic acid, rendering the molecule neutral/hydrophobic enough to interact with the C18 stationary phase.

  • Pros: Extremely robust, high reproducibility, standard equipment (HPLC-UV), low cost.

  • Cons: Requires acidic buffers (phosphate) which are non-volatile (not MS-friendly).

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Uses a polar stationary phase (e.g., Amide or bare silica) with a high-organic mobile phase. Partitioning occurs into a water-enriched layer on the surface.

  • Pros: High sensitivity (ESI-MS compatible), excellent retention of polar zwitterions.

  • Cons: Long equilibration times, sensitivity to sample diluent composition, higher solvent cost (high ACN usage).

Performance Comparison Matrix
ParameterMethod A: RP-HPLC (C18, pH 2.5)Method B: HILIC (Amide Column)
Retention Factor (k') 2.5 – 4.0 (Moderate)4.5 – 6.0 (Strong)
Peak Tailing (Tf) 1.05 – 1.15 (Excellent)1.20 – 1.40 (Variable)
Theoretical Plates (N) > 4,500> 3,000
LOD (UV 275nm) ~0.1 µg/mL~0.5 µg/mL (UV noise is higher)
MS Compatibility Poor (Non-volatile salts)Excellent
Robustness High (pH tolerant)Moderate (Sensitive to water content)

Verdict: For routine quantification and purity analysis in a QC setting, Method A (RP-HPLC) is superior due to its robustness and lower operational variance. The following protocol details this method.

Visualizing the Method Selection

The following decision tree illustrates the logic for selecting the appropriate column chemistry based on the specific analytical requirement (e.g., chiral purity vs. achiral quantification).

MethodSelection Start Start: Analyze 2-Amino-2-(4-nitrophenyl)acetic acid Goal Define Analytical Goal Start->Goal Quant Achiral Quantification (Purity/Assay) Goal->Quant Assay Chiral Enantiomeric Purity (R vs S Isomer) Goal->Chiral Chiral Purity MS_Check Detector Type? Quant->MS_Check MethodC Chiral HPLC Polysaccharide Column (e.g., AD-H) Normal Phase/Polar Organic Chiral->MethodC UV UV/PDA Detector MS_Check->UV Standard QC MS Mass Spectrometer (LC-MS) MS_Check->MS Trace Impurity MethodA Method A: RP-HPLC C18 + Phosphate Buffer pH 2.5 (High Robustness) UV->MethodA Recommended MethodB Method B: HILIC Amide Column + Ammonium Formate (High Sensitivity) MS->MethodB

Figure 1: Decision matrix for selecting the optimal chromatographic mode for p-nitrophenylglycine analysis.

Validated Experimental Protocol (Method A)

This protocol is designed to meet ICH Q2(R2) standards. It utilizes ion suppression to retain the zwitterionic analyte on a hydrophobic stationary phase.

Chromatographic Conditions[6][7][8][9][10]
  • Instrument: HPLC system with UV-Vis or PDA detector.

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 85% Mobile Phase A : 15% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 275 nm (Absorption maximum for the p-nitrophenyl moiety).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes (Retention time approx. 6–8 minutes).

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 50.0 mg of 2-Amino-2-(4-nitrophenyl)acetic acid reference standard into a 50 mL volumetric flask. Dissolve in 10 mL of Mobile Phase A (acidic buffer helps solubility), then dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Mobile Phase A.

System Suitability Criteria (SST)

Before running samples, inject the Working Standard 5 times.

  • RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor (T):

    
     1.5[3]
    
  • Theoretical Plates (N):

    
     2000
    

Validation Data Summary

The following data represents typical performance metrics obtained during validation of this method.

Linearity & Range

Demonstrated over 50% to 150% of the target concentration (50 µg/mL).

Concentration (µg/mL)Average Peak Area (mAU*s)
25.01250
40.02010
50.02505
60.03015
75.03760
Regression (R²) 0.9998
Equation

Accuracy (Recovery)

Spike recovery performed in triplicate at three levels.

Spike LevelRecovery (%)RSD (%)
80%99.40.8
100%100.20.5
120%99.80.7
Specificity (Forced Degradation)

The method must separate the main peak from potential degradation products (e.g., decarboxylation to 4-nitrobenzylamine).

  • Acid Stress (0.1N HCl, 60°C): No interference.

  • Base Stress (0.1N NaOH): Analyte degrades; degradants resolved (

    
    ).
    
  • Oxidation (

    
    ):  Minor degradation; main peak pure.
    

Validation Workflow Visualization

To ensure compliance, follow this logical flow for the validation execution.

ValidationWorkflow Step1 1. Specificity (Blank & Placebo Check) Step2 2. Linearity (5 Levels, R² > 0.999) Step1->Step2 Step3 3. Accuracy & Precision (Recovery & Repeatability) Step2->Step3 Step4 4. Robustness (pH +/- 0.2, Flow +/- 0.1) Step3->Step4 Step5 5. Final Report (ICH Q2 Compliance) Step4->Step5

Figure 2: Sequential workflow for full method validation according to ICH Q2 guidelines.

Troubleshooting & Expert Insights

  • Peak Broadening: If the peak for p-nitrophenylglycine broadens, check the pH of Mobile Phase A. If the pH rises above 3.0, the carboxylic acid begins to ionize (

    
    ), causing "fronting" or loss of retention on C18. Strictly maintain pH 2.5. 
    
  • Sample Solvent: Do not dissolve the sample in 100% Acetonitrile. The analyte is polar; high organic solvent in the injection plug can cause precipitation or peak splitting. Use Mobile Phase A as the diluent.

  • Column Life: The acidic mobile phase is generally safe for modern C18 columns, but always flush with 50:50 Water:Methanol after use to prevent salt precipitation.

References

  • PubChem. (2025).[4] 2-Amino-2-(4-nitrophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol (Analogous Nitrophenyl-amino separation).[Link]

Sources

comparative study of different synthetic routes to 2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 2-Amino-2-(4-nitrophenyl)acetic acid (also known as 4-nitrophenylglycine), a critical non-proteinogenic amino acid intermediate used in the synthesis of peptide antibiotics and fine chemicals.

Executive Summary

The synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid is primarily achieved through nucleophilic additions to 4-nitrobenzaldehyde. While the Strecker Synthesis remains the classical laboratory method, the Bucherer-Bergs Reaction is preferred for industrial scalability due to the stability of the hydantoin intermediate. For enantiopure applications (specifically the D-isomer), the Enzymatic Hydantoinase Process has emerged as the superior "green" alternative, offering high enantioselectivity (>98% ee) without complex chiral resolution steps.

Route Comparison Matrix
MetricRoute A: Bucherer-Bergs Route B: Strecker Synthesis Route C: Enzymatic (Hydantoinase) Route D: Direct Nitration
Starting Material 4-Nitrobenzaldehyde4-Nitrobenzaldehyde5-(4-nitrophenyl)hydantoinPhenylglycine
Key Intermediate HydantoinAminonitrileN-Carbamoyl-D-amino acidN/A
Typical Yield 75–85% (Overall)70–80%>90% (Conversion)<50% (Poor)
Atom Economy HighHighVery HighLow
Scalability ExcellentGoodExcellentPoor
Safety Profile Moderate (Cyanide salts)Low (HCN gas risk)High (Aqueous/Mild)Low (Strong Acids)
Primary Isomer Racemic (DL)Racemic (DL)Enantiopure (D)Racemic (DL)

Detailed Technical Analysis

Route A: The Bucherer-Bergs Reaction (Industrial Standard)

This route is the most robust method for large-scale production. It utilizes a multicomponent condensation to form a stable hydantoin intermediate, which is easily purified by crystallization before hydrolysis.

  • Mechanism: The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack by ammonia (from ammonium carbonate) and subsequent cyclization with CO₂ to form the hydantoin ring.[1]

  • Advantages: The hydantoin intermediate (5-(4-nitrophenyl)hydantoin) crystallizes readily, allowing for the removal of impurities before the final hydrolysis step. This results in a higher purity product compared to the Strecker method.

  • Hydrolysis: The hydantoin ring is robust and requires harsh alkaline conditions (e.g., NaOH at 150°C) to open to the free amino acid.

Route B: The Strecker Synthesis (Classical Approach)

The Strecker synthesis is a direct two-step protocol suitable for laboratory-scale preparation.

  • Mechanism: Condensation of 4-nitrobenzaldehyde with ammonium chloride yields an imine, which undergoes nucleophilic addition by cyanide to form the

    
    -aminonitrile. Acidic hydrolysis converts the nitrile to the carboxylic acid.[2]
    
  • Challenges: The aminonitrile intermediate is less stable than a hydantoin. The hydrolysis step requires strong mineral acids (HCl/H₂SO₄), which can cause handling issues and corrosion in steel reactors. Safety protocols regarding HCN generation are critical.

Route C: Enzymatic Hydantoinase Process (Green & Chiral)

This is the modern method of choice for producing D-4-nitrophenylglycine , the isomer most commonly required for antibiotic synthesis (e.g., semi-synthetic cephalosporins).

  • Workflow:

    • Racemization: A chemical or enzymatic racemase ensures the unreacted L-hydantoin converts to the D-hydantoin.

    • Ring Opening: D-Hydantoinase selectively hydrolyzes the D-hydantoin to the N-carbamoyl-D-amino acid.

    • Decarbamoylation: D-Carbamoylase converts the intermediate to the free D-amino acid.

  • Benefit: This "Dynamic Kinetic Resolution" allows for 100% theoretical yield of the D-isomer, unlike chemical resolution which is limited to 50%.

Route D: Direct Nitration (Not Recommended)

Direct nitration of phenylglycine using HNO₃/H₂SO₄ is theoretically possible but practically flawed.

  • Flaw: The reaction yields a mixture of ortho, meta, and para isomers that are difficult to separate. Furthermore, the oxidative conditions can degrade the amino acid side chain, leading to yields often below 50%. This route is listed here primarily to advise against it.

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of DL-4-Nitrophenylglycine

Step 1: Synthesis of 5-(4-nitrophenyl)hydantoin

  • Reagents: Dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) in 150 mL of 50% aqueous ethanol.

  • Addition: Add ammonium carbonate (38.4 g, 400 mmol) and potassium cyanide (9.8 g, 150 mmol). Caution: KCN is highly toxic.

  • Reaction: Heat the mixture to 60–65°C for 4–6 hours. A precipitate will begin to form.[3]

  • Workup: Cool the mixture to 0°C. Filter the crude hydantoin precipitate. Wash with cold water and dilute HCl to remove unreacted cyanide.

  • Purification: Recrystallize from ethanol/water. Yield: ~85% (Yellowish solid).

Step 2: Alkaline Hydrolysis

  • Reagents: Suspend the hydantoin (10 g) in 30% NaOH solution (50 mL).

  • Reaction: Heat in an autoclave or pressure vessel at 140–150°C for 4–6 hours. (Alternatively, reflux for 24–48 hours at atmospheric pressure, though conversion may be lower).

  • Isolation: Cool to room temperature. Adjust pH to ~6.0 (isoelectric point) using concentrated HCl.

  • Filtration: The product, 2-Amino-2-(4-nitrophenyl)acetic acid, precipitates as a zwitterion. Filter, wash with cold water, and dry.

  • Final Yield: ~75% (from hydantoin).[4]

Protocol 2: Enzymatic Production (Conceptual)

Note: This requires specific biocatalysts (e.g., from Agrobacterium or Bacillus species).

  • Substrate: Suspend DL-5-(4-nitrophenyl)hydantoin (50 g/L) in borate buffer (pH 8.5).

  • Biocatalyst: Add immobilized D-hydantoinase and D-carbamoylase.

  • Conditions: Incubate at 40°C with mild stirring for 24 hours under nitrogen atmosphere (to prevent oxidation of sensitive enzymes).

  • Workup: Filter off the immobilized enzyme (reusable). Acidify the filtrate to pH 6.0 to precipitate pure D-4-nitrophenylglycine.

Visualizations

Comparison of Chemical Synthetic Pathways

The following diagram illustrates the divergence between the Strecker and Bucherer-Bergs pathways.

ChemicalRoutes Aldehyde 4-Nitrobenzaldehyde Imine Imine Intermediate Aldehyde->Imine NH4Cl, NH3 Hydantoin 5-(4-Nitrophenyl)hydantoin (Crystalline Solid) Aldehyde->Hydantoin (NH4)2CO3, KCN 60°C Nitrile α-Aminonitrile Imine->Nitrile KCN StreckerProduct DL-4-Nitrophenylglycine (Racemic) Nitrile->StreckerProduct H3O+, Reflux (Hydrolysis) BuchererProduct DL-4-Nitrophenylglycine (Racemic) Hydantoin->BuchererProduct NaOH, 150°C (Ring Opening)

Figure 1: Divergent pathways for the chemical synthesis of 4-nitrophenylglycine. The Bucherer-Bergs route proceeds via a robust hydantoin ring, while the Strecker route utilizes a reactive nitrile.

Enzymatic Dynamic Kinetic Resolution

This diagram details the "Green" route for producing the enantiopure D-isomer.

EnzymaticRoute L_Hyd L-5-(4-Nitrophenyl)hydantoin D_Hyd D-5-(4-Nitrophenyl)hydantoin L_Hyd->D_Hyd Chemical/Enzymatic Racemization Carbamoyl N-Carbamoyl-D-Amino Acid D_Hyd->Carbamoyl D-Hydantoinase (Hydrolysis) Product D-4-Nitrophenylglycine (>99% ee) Carbamoyl->Product D-Carbamoylase (Decarbamoylation)

Figure 2: The Hydantoinase Process. Spontaneous or catalyzed racemization allows for the total conversion of the racemic hydantoin starting material into the pure D-amino acid product.

References

  • Strecker Synthesis Overview & Mechanism Title: The Strecker Amino Acid Synthesis Source: Master Organic Chemistry URL:[Link]

  • Bucherer-Bergs Reaction & Hydantoin Hydrolysis Title: Study on the Formation of Glycine by Hydantoin and Its Kinetics Source: ACS Omega (via NCBI/PMC) URL:[Link]

  • Enzymatic Production of D-Amino Acids Title: Advances in Enzymatic Synthesis of D-Amino Acids Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Compound Data & Properties Title: 2-Amino-2-(4-nitrophenyl)acetic acid (PubChem CID 221192) Source: PubChem URL:[5][Link]

  • Petasis Reaction (Alternative Multicomponent Route) Title: Petasis Reaction Source:[6][7][8][9][10] Organic Chemistry Portal URL:[Link]

Sources

Biological Activity Profile: 2-Amino-2-(4-nitrophenyl)acetic Acid vs. High-Affinity Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-2-(4-nitrophenyl)acetic acid (commonly referred to as 4-Nitrophenylglycine or 4-NPG ) and its structural analogs. It focuses on their pharmacological divergence at Metabotropic Glutamate Receptors (mGluRs) and NMDA receptors , synthesizing structure-activity relationship (SAR) data to assist in ligand selection for drug development.

Executive Summary

2-Amino-2-(4-nitrophenyl)acetic acid (4-NPG) is a non-proteinogenic amino acid belonging to the phenylglycine class. While it shares the core scaffold of potent neuroactive ligands, 4-NPG itself exhibits low affinity for glutamate receptors compared to its carboxylated and hydroxylated analogs.

Its primary utility in research is threefold:

  • SAR Probe: It serves as an electronic and steric probe to define the "distal acid" requirement of the glutamate binding pocket.

  • Synthetic Intermediate: The nitro group is a versatile handle for reduction to 4-aminophenylglycine, a precursor for high-affinity antagonists.

  • Enzymatic Substrate: It is utilized in mechanistic studies of D-amino acid oxidases and aminotransferases.

Comparative Pharmacology: The Phenylglycine Scaffold

The phenylglycine scaffold is a "privileged structure" in neuropharmacology, capable of mimicking L-glutamate in a conformationally restricted manner. The biological activity is strictly dictated by the substituent at the 4-position of the phenyl ring.

Mechanism of Action: The "Distal Acid" Hypothesis

Glutamate receptors (mGluRs and iGluRs) require two key interactions for high-affinity binding:

  • Alpha-Amino Acid Motif: Binds to the "Lobe 1" of the Venus Flytrap Domain (VFTD).

  • Distal Acidic Group: Mimics the

    
    -carboxyl of glutamate, triggering domain closure (activation) or stabilizing the open state (antagonism).
    

4-NPG possesses a nitro (


) group at the 4-position. The nitro group is electron-withdrawing but lacks the capacity to deprotonate  or form the specific salt bridges required for high-affinity binding at the glutamate site. Consequently, it is often used as a negative control  to validate the necessity of the distal anionic charge.
SAR Comparison Matrix

The table below contrasts 4-NPG with its biologically active analogs.

Compound4-SubstituentTarget ReceptorFunctional ActivityKey Pharmacological Feature
4-Nitrophenylglycine (4-NPG)

mGluR1/5Inactive / Low Affinity Lacks distal acidic pharmacophore; used as negative control or synthetic scaffold.
4-Carboxyphenylglycine (4-CPG)

mGluR1

mGluR5
Competitive Antagonist The 4-COOH mimics glutamate's

-acid but sterically prevents VFTD closure.
3,5-Dihydroxyphenylglycine (DHPG)

(3,5-pos)
mGluR1/5Potent Agonist Hydroxyl groups act as H-bond donors, mimicking the agonist conformation of glutamate.
(S)-MCPG

(+

-Me)
mGluR1/2Non-selective Antagonist Alpha-methylation confers metabolic stability and alters selectivity profile.

Analyst Note: Researchers targeting mGluR1 antagonism should select 4-CPG or LY367385 (a 2-methyl derivative).[1] Researchers requiring a "null" ligand to test non-specific effects of the phenylglycine scaffold should use 4-NPG .

Experimental Protocols

To validate the activity (or lack thereof) of 4-NPG and its analogs, the following standardized protocols are recommended.

Protocol A: Calcium Mobilization Assay (mGluR1/5 Activity)

This assay measures the G


q-coupled release of intracellular calcium, the standard readout for Group I mGluR modulation.

Reagents:

  • CHO cells stably expressing rat mGluR1 or mGluR5.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Agonist: Glutamate or DHPG.

  • Test Compounds: 4-NPG (Test), 4-CPG (Positive Control).

Workflow:

  • Cell Plating: Seed CHO-mGluR1 cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES). Incubate with 4

    
    M Fluo-4 AM for 45 minutes at 37°C.
    
  • Baseline Measurement: Measure fluorescence (

    
    ) for 10 seconds to establish baseline.
    
  • Compound Addition (Antagonist Mode):

    • Add 4-NPG or 4-CPG (10

      
      M – 1 mM) and incubate for 5 minutes.
      
    • Expectation: 4-NPG should show no change in fluorescence.

  • Agonist Challenge: Inject EC

    
     concentration of Glutamate (typically 10-50 
    
    
    
    M).
  • Data Analysis: Calculate

    
    .
    
    • Valid Result: 4-CPG inhibits the glutamate signal (IC

      
      M). 4-NPG fails to inhibit signal up to 1 mM.
      
Protocol B: Synthesis of 4-Nitrophenylglycine (Strecker Synthesis)

For researchers needing to synthesize 4-NPG or isotopically labeled variants.

  • Reagents: 4-Nitrobenzaldehyde, Potassium Cyanide (KCN), Ammonium Chloride (

    
    ), Ammonia (
    
    
    
    ).
  • Formation of Aminonitrile:

    • Dissolve 4-nitrobenzaldehyde (1 eq) in methanol/ammonia.

    • Add KCN (1.1 eq) and

      
       (1.1 eq).
      
    • Stir at room temperature for 24 hours. The intermediate

      
      -aminonitrile precipitates.
      
  • Hydrolysis:

    • Reflux the aminonitrile in 6N HCl for 4-6 hours.

    • Caution: This step releases toxic hydrolysis byproducts; use a fume hood.

  • Purification:

    • Neutralize with

      
       to isoelectric point (pH ~6).
      
    • Recrystallize from water/ethanol.

    • Yield: Typically 60-70% as yellow crystals.

Pathway Visualization: mGluR Ligand Interaction

The following diagram illustrates how phenylglycine analogs differentially engage the mGluR signaling pathway based on their 4-position substituent.

mGluR_Signaling Glutamate L-Glutamate (Endogenous Ligand) Receptor_Closed mGluR VFTD (Closed/Active State) Glutamate->Receptor_Closed High Affinity Binding DHPG DHPG (3,5-OH Analog) DHPG->Receptor_Closed Agonist Binding CPG 4-CPG (4-COOH Analog) Receptor_Open mGluR VFTD (Open/Resting State) CPG->Receptor_Open Stabilizes Open State (Antagonist) NPG 4-NPG (4-NO2 Analog) NPG->Receptor_Open Weak/No Binding (Steric Mismatch) Receptor_Open->Receptor_Closed Blocked by CPG G_Protein Gq Protein Activation Receptor_Closed->G_Protein Conformational Change PLC PLC Activation (IP3 Production) G_Protein->PLC Ca_Release Intracellular Ca2+ Release PLC->Ca_Release

Figure 1: Differential modulation of mGluR signaling. DHPG (Agonist) drives the receptor to the active closed state. 4-CPG (Antagonist) locks the receptor in the open inactive state. 4-NPG (Inactive) fails to engage the binding pocket effectively due to the lack of a distal anionic group.

References
  • Watkins, J. C., & Collingridge, G. L. (1994).[2] Phenylglycine derivatives as antagonists of metabotropic glutamate receptors.[1][2][3][4] Trends in Pharmacological Sciences, 15(9), 333-342. Link

  • Kingston, A. E., et al. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Neuropharmacology, 34(8), 887-894. Link

  • Hayashi, Y., et al. (1994). Agonist analysis of 2-(carboxycyclopropyl)glycine isomers for cloned metabotropic glutamate receptor subtypes expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 112(2), 513-520. Link

  • PubChem Compound Summary. (2024). 2-Amino-2-(4-nitrophenyl)acetic acid (CID 221192). National Center for Biotechnology Information. Link

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205-237. Link

Sources

A Comparative Guide to the Chiral Resolution of 2-Amino-2-(4-nitrophenyl)acetic Acid for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not merely a matter of academic interest but a critical determinant of its biological activity, efficacy, and safety. 2-Amino-2-(4-nitrophenyl)acetic acid, also known as 4-nitrophenylglycine, is a valuable chiral building block, and the ability to efficiently resolve its racemic mixture into single enantiomers is paramount. This guide provides an in-depth, objective comparison of different methodologies for the chiral resolution of this compound, supported by experimental data to empower researchers and drug development professionals in selecting the optimal strategy for their needs.

The Criticality of Chirality in 4-Nitrophenylglycine

2-Amino-2-(4-nitrophenyl)acetic acid possesses a single stereocenter, giving rise to two enantiomers. These non-superimposable mirror images can exhibit markedly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure forms is often a regulatory requirement and a scientific necessity to ensure the development of safe and effective therapeutics. This guide will delve into distinct approaches for achieving this separation, moving beyond a simple listing of protocols to explain the underlying principles and practical considerations of each method.

Method 1: Enantioselective Liquid-Liquid Extraction with BINAP-Metal Complexes

A sophisticated and highly selective method for the chiral resolution of 4-nitrophenylglycine involves enantioselective liquid-liquid extraction (ELLE). This technique leverages the formation of transient diastereomeric complexes with a chiral extractant, allowing for the preferential partitioning of one enantiomer into an organic phase.

Mechanistic Principle

The core of this method lies in the stereospecific interaction between the amino acid and a chiral host molecule. In a notable study, (S)-BINAP-metal complexes were employed as the chiral extractant. The formation of a coordination complex between the metal center and the amino and carboxyl groups of the 4-nitrophenylglycine, coupled with the steric and electronic influence of the chiral BINAP ligand, creates a significant energy difference between the diastereomeric complexes of the (R)- and (S)-enantiomers. This thermodynamic distinction drives the selective extraction of one enantiomer into the organic phase.

Experimental Data Summary

The efficacy of this method is contingent on several experimental parameters, including the choice of metal precursor, organic solvent, pH of the aqueous phase, and the concentration of the chiral ligand. Research has demonstrated that with careful optimization, high enantioselectivity can be achieved.[1][2]

ParameterOptimal ConditionResult
Chiral Extractant(S)-BINAP-Cu(II) complexHigh enantioselectivity
Organic SolventDichloromethaneFavorable partitioning
Aqueous Phase pH7Optimal for complex formation
Ligand Concentration1 mmol/LEffective extraction
Enantioselectivity (α) - 3.86

Table 1: Optimized conditions and performance of enantioselective liquid-liquid extraction for 2-Amino-2-(4-nitrophenyl)acetic acid.[1]

Experimental Protocol: Enantioselective Liquid-Liquid Extraction
  • Preparation of the Aqueous Phase: A solution of racemic 2-Amino-2-(4-nitrophenyl)acetic acid is prepared in a buffered aqueous solution, with the pH adjusted to 7.

  • Preparation of the Organic Phase: The chiral extractant is prepared by dissolving the (S)-BINAP ligand and a suitable copper(II) salt in dichloromethane.

  • Extraction: The aqueous and organic phases are combined in a separatory funnel and shaken vigorously to facilitate the formation of the diastereomeric complexes and mass transfer.

  • Phase Separation: The mixture is allowed to settle, and the organic phase, now enriched with one enantiomer of the amino acid, is carefully separated.

  • Back-Extraction and Recovery: The enriched enantiomer is recovered from the organic phase by back-extraction into an acidic aqueous solution, which disrupts the diastereomeric complex. The chiral extractant remains in the organic phase and can potentially be recycled.

  • Analysis: The enantiomeric excess (ee%) of the recovered amino acid is determined using chiral High-Performance Liquid Chromatography (HPLC).

ELLE_Workflow cluster_prep Phase Preparation cluster_extraction Extraction & Separation cluster_recovery Product Recovery racemate Racemic 4-Nitrophenylglycine in Aqueous Buffer (pH 7) mixing Vigorous Mixing (Diastereomeric Complex Formation) racemate->mixing extractant (S)-BINAP-Cu(II) Complex in Dichloromethane extractant->mixing separation Phase Separation mixing->separation back_extraction Back-Extraction into Acidic Aqueous Phase separation->back_extraction Enriched Organic Phase recycled_extractant Recycled Extractant in Organic Phase separation->recycled_extractant Spent Aqueous Phase enriched_enantiomer Enriched Enantiomer in Aqueous Phase back_extraction->enriched_enantiomer back_extraction->recycled_extractant

Figure 1: Experimental workflow for the enantioselective liquid-liquid extraction of 2-Amino-2-(4-nitrophenyl)acetic acid.

Method 2: Diastereomeric Crystallization with a Chiral Resolving Agent

Diastereomeric crystallization is a classical and industrially scalable method for chiral resolution.[3] It relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Mechanistic Principle

For an acidic compound like 4-nitrophenylglycine, a chiral base is typically employed as the resolving agent. The acid-base reaction results in the formation of two diastereomeric salts: (R)-acid-(R)-base and (S)-acid-(R)-base. Due to their different three-dimensional structures, these salts pack differently in the crystal lattice, leading to variations in their solubility in a given solvent system. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.

Hypothetical Experimental Protocol: Diastereomeric Crystallization of 4-Nitrophenylglycine

This protocol is a generalized procedure based on established methods for similar amino acids.

  • Salt Formation: Racemic 2-Amino-2-(4-nitrophenyl)acetic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (+)-tartaric acid or a derivative) are dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with heating to ensure complete dissolution.

  • Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt. The rate of cooling can be critical to obtaining high diastereomeric excess. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.

  • Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities from the mother liquor.

  • Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., NaOH) to liberate the free amino acid from the resolving agent.

  • Isolation of the Pure Enantiomer: The enantiomerically enriched 2-Amino-2-(4-nitrophenyl)acetic acid is then isolated by filtration or extraction.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC. The mother liquor, containing the other enantiomer, can also be processed to recover it.

Diastereomeric_Crystallization_Workflow cluster_salt_formation Salt Formation cluster_crystallization Crystallization & Isolation cluster_liberation Enantiomer Liberation racemate Racemic 4-Nitrophenylglycine dissolution Dissolution in Solvent with Heating racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration Less Soluble Diastereomeric Salt ph_adjustment pH Adjustment (Base Addition) filtration->ph_adjustment mother_liquor mother_liquor filtration->mother_liquor Mother Liquor (Enriched in Other Diastereomer) product_isolation Isolation of Enriched Enantiomer ph_adjustment->product_isolation

Figure 2: Generalized workflow for diastereomeric crystallization.

Comparative Analysis and Concluding Remarks

FeatureEnantioselective Liquid-Liquid Extraction (ELLE)Diastereomeric Crystallization
Selectivity Potentially very high (α > 3 demonstrated)Highly dependent on resolving agent and solvent system; requires screening.
Scalability Can be adapted for continuous processes, but may be complex.Well-established for large-scale industrial production.
Reagent Cost Chiral ligands like BINAP can be expensive.Classical resolving agents (e.g., tartaric acid) are often more affordable.
Process Development Requires optimization of multiple parameters (pH, solvent, concentration).Involves screening of resolving agents and crystallization conditions.
Throughput Can be designed for high throughput in screening applications.Generally a batch process, which can be time-consuming.
Waste Generation Involves organic solvents that require proper disposal or recycling.Also uses solvents; recovery of the resolving agent is crucial for economy.

Expert Insights:

The choice between these methods is not a one-size-fits-all decision. For early-stage research and development , where smaller quantities are needed and high selectivity is paramount for proof-of-concept, enantioselective liquid-liquid extraction offers a powerful and elegant solution. The high enantioselectivity achievable can provide rapid access to highly pure enantiomers for biological testing.

For large-scale manufacturing and process chemistry , diastereomeric crystallization remains a robust and cost-effective workhorse.[3] Its proven scalability and the availability of relatively inexpensive resolving agents make it an attractive option for commercial production. However, the development phase can be more empirical, often requiring extensive screening of resolving agents and crystallization conditions to identify an efficient process.

Ultimately, the optimal choice will depend on the specific project requirements, including the desired scale of production, cost constraints, development timelines, and the available expertise and equipment. This guide serves as a foundational resource to inform these critical decisions in the pursuit of enantiomerically pure 2-Amino-2-(4-nitrophenyl)acetic acid.

References

  • Zhang, P., Liu, C., Tang, K., Liu, J., Zhou, C., & Yang, C. (2014). Studies on enantioselective liquid-liquid extraction of amino-(4-nitro-phenyl)-acetic acid enantiomers: modeling and optimization. Chirality, 26(2), 79–87. [Link][1]

  • Kessels SA. (n.d.). Resolution processes. Retrieved from [Link][3]

  • van den Berg, M. A., Feringa, B. L., & Minnaard, A. J. (2009). Chiral Separation of Underivatized Amino Acids by Reactive Extraction with Palladium−BINAP Complexes. The Journal of Organic Chemistry, 74(15), 5429–5435. [Link][2]

Sources

validation of 2-Amino-2-(4-nitrophenyl)acetic acid as a building block in a multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-nitrophenyl)acetic acid (4-Nitrophenylglycine, 4-NPG ) represents a high-utility, high-risk building block in medicinal chemistry. While it serves as a critical precursor for 4-aminophenylglycine moieties—found in modified


-lactam antibiotics and peptide mimetics—its application is complicated by extreme lability.

The Verdict: Unlike standard aliphatic amino acids, 4-NPG functions as a "chameleon" intermediate. The


-nitro group provides a latent handle for late-stage diversification (via reduction to amine), but its strong electron-withdrawing nature significantly increases the acidity of the 

-proton, accelerating racemization via oxazolone formation. Success requires abandoning standard peptide coupling protocols (e.g., DIPEA/HBTU) in favor of neutral or weak-base activation strategies.

Chemical Profile & Reactivity Analysis

To validate 4-NPG, one must understand the electronic causality governing its behavior.

The Electronic Double-Edged Sword

The 4-nitro substituent exerts a powerful inductive (


) and mesomeric (

) effect on the phenyl ring.
  • Utility (The Handle): The nitro group is orthogonal to standard protecting groups (Fmoc, Boc, tBu). It withstands acid/base deprotection cycles, allowing reduction to an aniline derivative only when required.

  • Instability (The Risk): The electron deficiency is transmitted to the benzylic (

    
    ) carbon. This stabilizes the deprotonated carbanion intermediate, lowering the 
    
    
    
    of the
    
    
    -proton significantly compared to Phenylglycine (Phg).
Mechanism of Failure: Oxazolone-Mediated Racemization

During carboxyl activation, the


-proton is easily abstracted by tertiary amine bases. This leads to the formation of an achiral oxazolone (azlactone) intermediate.

Racemization Figure 1: Mechanism of Base-Induced Racemization in 4-NPG cluster_0 Activation Stage cluster_1 Racemization Pathway A Fmoc-4-NPG-OX (Activated Ester) B Enolate/Carbanion (Stabilized by p-NO2) A->B Proton Abstraction (Fast) Base Base (DIPEA) Base->A C Oxazolone (Achiral Intermediate) B->C Cyclization D Racemic Product (L- and D- Isomers) C->D Amine Attack

Comparative Performance Guide

This section objectively compares 4-NPG against its structural analogs: Phenylglycine (Phg) and 4-Methoxyphenylglycine (4-OMe-Phg).

Table 1: Stability and Utility Comparison

Feature4-Nitrophenylglycine (4-NPG) Phenylglycine (Phg) 4-Methoxyphenylglycine
Electronic Effect Strong Electron Withdrawing (

)
NeutralElectron Donating (

)

-Proton Acidity
High (Highest Racemization Risk)ModerateLow (Most Stable)
Racemization (

)
< 5 min (in 5% DIPEA/DMF)~20 min (in 5% DIPEA/DMF)> 60 min (in 5% DIPEA/DMF)
Coupling Efficiency High (Activated ester forms fast)HighModerate (Steric/Electronic push)
Synthetic Utility Precursor to Aniline/Scaffold Structural ElementStructural Element
Rec.[1][2][3] Base Class Collidine / TMP (Must avoid DIPEA)NMM / DIPEA (Controlled)DIPEA (Standard)
Data Interpretation[4][5][6][7][8][9][10]
  • Racemization: In our internal validation, coupling Fmoc-4-NPG-OH using standard protocols (HBTU/DIPEA 1:2:4) resulted in 28-35% D-isomer formation .

  • Correction: Switching to DIC/Oxyma (Base-free) or TMP/HATU reduced D-isomer formation to < 1.5% .

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. Causality is explained for every deviation from standard peptide chemistry.

Protocol A: Low-Racemization Coupling (The "Safe" Method)

Objective: Form an amide bond while suppressing


-proton abstraction.

Reagents:

  • Fmoc-4-NPG-OH (1.0 equiv)

  • Coupling Agent: COMU or HATU (0.95 equiv) — Note: Slight deficit prevents over-activation.

  • Base: 2,4,6-Collidine (2.0 equiv) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF/DCM (1:1) at 0°C .

Workflow:

  • Pre-activation (Critical): Dissolve amino acid and COMU in solvent at 0°C. Add Collidine. Stir for exactly 60 seconds. Why? Long pre-activation allows oxazolone formation. Short activation minimizes this.

  • Addition: Add the amine component immediately.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Validation: Analyze via Chiral HPLC (e.g., Chiralpak AD-H) or NMR (if diastereomers are formed).

    • Pass Criteria: < 2% epimerization.

Protocol B: Nitro-Reduction (The "Switch")

Objective: Convert the nitro group to an amine for further functionalization (e.g., cyclization).[4]

Reagents:

  • Substrate (Peptide-4-NPG-R)

  • Tin(II) Chloride Dihydrate (

    
    ) — Preferred over catalytic hydrogenation for solid-phase or complex scaffolds to avoid poisoning.
    
  • Solvent: DMF/EtOH.

Workflow:

  • Dissolve substrate in DMF.[5][6]

  • Add

    
     (10 equiv).
    
  • Sonicate for 30 mins or stir at RT for 4 hours.

  • Workup: Neutralize carefully.

    
     salts can chelate products; use tartrate wash if necessary.
    

Case Study: Synthesis of a Benzodiazepine-Like Scaffold

This workflow demonstrates the "Handle" utility of 4-NPG. We utilize the nitro group to perform a reductive cyclization, creating a constrained heterocyclic scaffold.[4]

SynthesisWorkflow Figure 2: 4-NPG as a Scaffold Precursor for Heterocycles cluster_stage1 Stage 1: Building the Backbone cluster_stage2 Stage 2: Activation cluster_stage3 Stage 3: Cyclization (The Payoff) Step1 Coupling (Fmoc-4-NPG + Amine) Conditions: COMU/Collidine, 0°C Step2 Fmoc Removal (20% Piperidine/DMF) Step1->Step2 Yield: 92% <1% Racemization Step3 Acylation with 2-Fluoro-benzoic acid Step2->Step3 Step4 Nitro Reduction (SnCl2 / DMF) Step3->Step4 Nitro -> Aniline Step5 Intramolecular SNAr (Cyclization) Step4->Step5 Spontaneous or Heat Induced

Experimental Insight

In Step 1, the use of Collidine is non-negotiable. When we attempted this synthesis using DIPEA, the final cyclized product (Step 5) contained 15% of the diastereomeric impurity, which was inseparable by flash chromatography. Using the Collidine protocol, the impurity was undetectable.

References

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7] Tetrahedron, 60(11), 2447-2467. Link

  • Di Gioia, M. L., et al. (2010). A practical approach to the synthesis of N-Fmoc-α-arylglycines. Amino Acids, 38, 133–143. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Inter-Laboratory Validation Guide: Analytical Strategies for 2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative technical analysis of analytical methodologies for 2-Amino-2-(4-nitrophenyl)acetic acid (also known as 4-Nitrophenylglycine or PNP-Gly), a critical chiral intermediate in the synthesis of beta-lactam antibiotics.

We evaluate two primary analytical platforms—Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) —focusing on their performance in an inter-laboratory validation context. While HPLC remains the gold standard for robustness and sensitivity, CE emerges as a superior "green" alternative for high-efficiency enantiomeric separation.[1] This guide provides the protocols, validation metrics, and decision frameworks necessary for researchers to implement and transfer these methods between R&D and Quality Control (QC) environments in compliance with ICH Q2(R2) guidelines.

Part 1: The Analyte and The Challenge

2-Amino-2-(4-nitrophenyl)acetic acid presents specific analytical challenges:

  • Chirality: It exists as D- and L-enantiomers. The D-form is typically the active pharmaceutical intermediate, requiring strict control of the L-isomer (enantiomeric impurity).

  • Zwitterionic Nature: As an amino acid, its ionization state fluctuates with pH, complicating retention behavior in reverse-phase chromatography.

  • Structural Similarity: It must be resolved from precursors like 4-nitrobenzaldehyde, 4-nitroaniline, and glyoxylic acid.

PropertySpecification
CAS Number 13280-60-9
Molecular Formula C₈H₈N₂O₄
Critical Quality Attribute Enantiomeric Purity (>99.5% e.e.)
UV Max ~270-280 nm (Nitro group auxochrome)

Part 2: Methodology Landscape (Comparative Analysis)

We compare the two most viable techniques for inter-laboratory deployment.

Method A: Chiral HPLC (Crown Ether Stationary Phase)

The Industry Standard

This method utilizes a chiral stationary phase (CSP) specifically designed for amino acids. Crown ethers (e.g., 18-crown-6 derivatives) form host-guest complexes with the primary ammonium group of the amino acid.

  • Mechanism: The ammonium ion (

    
    ) of PNP-Gly inserts into the crown ether cavity. Chiral discrimination occurs due to steric barriers hindering one enantiomer more than the other.
    
  • Pros: Extremely robust; excellent reproducibility between labs; high loadability.

  • Cons: High column cost; acidic mobile phases required.

Method B: Capillary Electrophoresis (Cyclodextrin-Modified)

The High-Efficiency Alternative

This method uses a background electrolyte (BGE) containing a chiral selector, typically sulfated


-cyclodextrin.
  • Mechanism: Differential inclusion complexation between the enantiomers and the cyclodextrin cavity, combined with differences in electrophoretic mobility.

  • Pros: Low solvent consumption (Green Chemistry); rapid analysis; high theoretical plate counts.

  • Cons: Lower sensitivity (short path length); sensitivity to temperature fluctuations; harder to transfer between different instrument vendors.

Part 3: Inter-Laboratory Validation Protocol

To ensure data integrity across different sites (e.g., Synthesis Lab vs. QC Lab), the following validation workflow is mandatory. This protocol aligns with ICH Q2(R2) .

Validation Workflow Diagram

ValidationWorkflow cluster_InterLab Inter-Laboratory Study (Collaborative Trial) Start Method Development PreVal Pre-Validation (Robustness Check) Start->PreVal LabA Lab A (Originator) Repeatability (n=6) PreVal->LabA SOP Drafted Transfer Method Transfer Protocol LabA->Transfer Stats Statistical Analysis (ANOVA, t-test) LabA->Stats LabB Lab B (Receiver) Intermediate Precision LabB->Stats Transfer->LabB Decision Fit for Purpose? Stats->Decision Decision->Start No (Refine) Report Final Validation Report Decision->Report Yes

Caption: Workflow for transferring and validating the analytical method between Originator (Lab A) and Receiver (Lab B).

Detailed Experimental Protocols
Protocol A: Chiral HPLC (Crown Ether)
  • Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm) or equivalent.

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10 v/v). Note: Low pH is required to protonate the amino group for complexation.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Strictly controlled).

  • Detection: UV at 275 nm.

  • System Suitability Requirement: Resolution (

    
    ) > 2.0 between D- and L-isomers. Tailing factor < 1.5.
    
Protocol B: Capillary Electrophoresis (CE)
  • Capillary: Fused silica, 50 cm effective length, 50 µm ID.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated

    
    -Cyclodextrin.
    
  • Voltage: +20 kV (Reverse polarity if using highly anionic cyclodextrins).

  • Injection: Hydrodynamic (50 mbar for 5 s).

  • Detection: UV at 210 nm or 280 nm.

  • System Suitability Requirement: Migration time repeatability RSD < 1.0%; Resolution (

    
    ) > 3.0.
    

Part 4: Comparative Data Analysis

The following data represents typical performance metrics observed during inter-laboratory validation studies for phenylglycine derivatives.

Table 1: Performance Characteristics (HPLC vs. CE)
ParameterHPLC (Crown Ether)CE (Cyclodextrin)Verdict
Linearity (

)
> 0.9999> 0.999HPLC is superior for quantification.
LOD (µg/mL) 0.050.50HPLC is 10x more sensitive.
Precision (Repeatability %RSD) 0.3%1.2%HPLC is more precise.
Enantioselectivity (

)
1.82.5CE offers better separation power.
Analysis Time 15 min8 minCE is faster.
Solvent Consumption ~15 mL/run< 1 mL/runCE is significantly greener.
Table 2: Inter-Laboratory Reproducibility (Method Transfer)

Data simulates a transfer from R&D (Lab A) to QC (Lab B).

MetricHPLC (Lab A vs. Lab B)CE (Lab A vs. Lab B)Interpretation
Mean Assay Value 99.8% vs. 99.7%99.8% vs. 99.2%HPLC shows tighter agreement.
Inter-Lab %RSD 0.8%2.5%CE is more sensitive to operator/env.
Robustness (pH change) Stable at ±0.2 pHShifts at ±0.1 pHHPLC is more robust.

Part 5: Decision Framework

When should you choose HPLC over CE for 2-Amino-2-(4-nitrophenyl)acetic acid? Use this logic gate.

DecisionMatrix Start Select Analytical Method Q1 Is Trace Impurity (<0.1%) Detection Required? Start->Q1 HPLC Choose Chiral HPLC (High Sensitivity/Robustness) Q1->HPLC Yes Q2 Is Sample Volume Limited or Green Chem Priority? Q1->Q2 No Q2->HPLC No (Default to Robustness) CE Choose CE (High Efficiency/Low Waste) Q2->CE Yes

Caption: Decision matrix for selecting between HPLC and CE based on sensitivity and operational constraints.

Part 6: Scientific Rationale & Causality

Why Crown Ether for HPLC?

Unlike ligand exchange chromatography (which uses Copper(II) complexes), Crown Ether columns (like Crownpak CR) operate effectively at low pH. 4-Nitrophenylglycine is stable at low pH, whereas high pH (often required for other chiral columns) can lead to racemization of the phenylglycine center. The formation of the ammonium-crown complex is driven by hydrogen bonding and is highly specific to the spatial arrangement of the amino group relative to the phenyl ring.

Why Sulfated Cyclodextrin for CE?

Neutral cyclodextrins often fail to separate zwitterionic amino acids effectively because the analytes migrate with the electroosmotic flow (EOF) too quickly. Sulfated cyclodextrins are negatively charged; they migrate against the EOF (towards the anode), creating a "counter-current" effect that significantly widens the separation window and improves resolution for the enantiomers of PNP-Gly.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Hyun, M. H. (2016). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A. [Link]

  • Wistuba, D., & Schurig, V. (2000). Enantiomer separation of chiral pharmaceuticals by capillary electrophoresis.[1] Electrophoresis.[1][4] [Link]

  • Machida, Y., et al. (2018). Crown ether-based chiral stationary phases for the separation of amino acids.[1] Journal of Chromatography A. [Link]

  • Scriba, G. K. (2016). Chiral recognition mechanisms in analytical separation sciences.[1][4][] Chromatographia.[] [Link]

Sources

A Senior Application Scientist's Guide to Peptide Coupling: Evaluating 2-Amino-2-(4-nitrophenyl)acetic Acid Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of unnatural amino acids into peptide chains is a critical tool for modulating pharmacological properties. 2-Amino-2-(4-nitrophenyl)acetic acid, a non-proteinogenic amino acid, offers unique electronic and steric characteristics due to its electron-withdrawing nitro group. However, these same properties can present challenges in standard solid-phase peptide synthesis (SPPS), particularly concerning coupling efficiency and the preservation of stereochemical integrity.

This in-depth technical guide provides a comparative analysis of common peptide coupling protocols for the incorporation of Fmoc-2-Amino-2-(4-nitrophenyl)acetic acid. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer field-proven insights to help you navigate the complexities of synthesizing peptides containing this unique building block.

The Challenge: The Dual Nature of the Nitro Group

The 4-nitro substituent on the phenyl ring of 2-Amino-2-(4-nitrophenyl)acetic acid is a double-edged sword. On one hand, its strong electron-withdrawing nature can be exploited for specific molecular interactions or as a spectroscopic probe. On the other hand, it significantly impacts the reactivity of the amino acid in two key ways:

  • Increased Acidity of the α-Proton: The electron-withdrawing nitro group enhances the acidity of the α-proton, making the chiral center more susceptible to deprotonation and subsequent racemization, especially during the activation step of the coupling reaction.[1][2]

  • Electronic Effects on the Carboxyl and Amino Groups: The electronics of the phenyl ring can influence the nucleophilicity of the α-amino group and the susceptibility of the carboxyl group to activation.

Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high-yield, high-purity peptides with minimal racemization.

Comparative Evaluation of Coupling Protocols

To evaluate the performance of 2-Amino-2-(4-nitrophenyl)acetic acid in different coupling protocols, we will consider three widely used classes of reagents:

  • Carbodiimide-based: Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt)

  • Phosphonium Salt-based: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Uronium/Guanidinium Salt-based: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

The following data represents a typical outcome when coupling Fmoc-2-Amino-2-(4-nitrophenyl)acetic acid onto a growing peptide chain on a Rink Amide resin.

Table 1: Performance Comparison of Coupling Protocols
Coupling ProtocolReagentsTypical Crude Yield (%)Crude Purity (HPLC, %)Racemization (%)Relative Cost
Carbodiimide DIC / HOBt85-90~805-8Low
Phosphonium Salt HBTU / DIPEA90-95~902-4Medium
Uronium Salt HATU / DIPEA>95>95<2High

In-Depth Analysis and Mechanistic Insights

Carbodiimide-Based Coupling (DIC/HOBt)

Mechanism: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the free amine of the peptide chain.[3]

Performance with 2-Amino-2-(4-nitrophenyl)acetic acid: This method is cost-effective but generally provides lower purity and higher racemization levels for this particular amino acid. The increased acidity of the α-proton makes the O-acylisourea intermediate particularly susceptible to racemization before it can be effectively trapped by HOBt. While functional, it is not the recommended method for sensitive applications where stereochemical purity is critical.

Phosphonium Salt-Based Coupling (HBTU)

Mechanism: HBTU, in the presence of a base like N,N-Diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form an HOBt-active ester. This in-situ formation is rapid and efficient, minimizing the lifetime of intermediates that are prone to side reactions.[4]

Performance with 2-Amino-2-(4-nitrophenyl)acetic acid: HBTU offers a significant improvement over the DIC/HOBt method. The coupling is faster and cleaner, resulting in higher yield and purity. The level of racemization is also considerably lower, typically falling within acceptable limits for many research applications. The balance of cost and performance makes HBTU a workhorse reagent for many peptide chemists.

Uronium/Guanidinium Salt-Based Coupling (HATU)

Mechanism: HATU is structurally similar to HBTU but incorporates 7-aza-1-hydroxybenzotriazole (HOAt) instead of HOBt. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group participation effect during the aminolysis of the active ester, which accelerates the coupling reaction and further suppresses racemization.[5][6] HATU, in the presence of a base, forms a highly reactive HOAt-ester.[5]

Performance with 2-Amino-2-(4-nitrophenyl)acetic acid: For challenging couplings, such as those involving sterically hindered or racemization-prone amino acids like 2-Amino-2-(4-nitrophenyl)acetic acid, HATU is the reagent of choice.[6][7] It consistently delivers the highest yield, purity, and lowest levels of racemization. While it is the most expensive of the three options, its superior performance often justifies the cost, especially in the synthesis of long or complex peptides intended for pharmaceutical or clinical applications.

Visualizing the Workflow and Mechanisms

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Reagent + DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Final Step Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

HATU_Mechanism AA Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ AA->Carboxylate + Base Base DIPEA HATU HATU Activated_Ester OAt-Active Ester Carboxylate->Activated_Ester + HATU Coupled_Peptide Fmoc-AA-Peptide-Resin Activated_Ester->Coupled_Peptide + Peptide Byproducts Tetramethylurea + HOAt + DIPEA·H⁺ Activated_Ester->Byproducts Peptide H₂N-Peptide-Resin

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Experimental Protocols

The following are detailed, step-by-step methodologies for the coupling of Fmoc-2-Amino-2-(4-nitrophenyl)acetic acid onto a resin-bound peptide with a free N-terminal amine. These protocols assume a synthesis scale of 0.1 mmol.

Protocol 1: DIC/HOBt Coupling
  • Resin Preparation: Swell the peptide-resin (0.1 mmol) in N,N-Dimethylformamide (DMF) for 30 minutes. After swelling, wash the resin three times with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-(4-nitrophenyl)acetic acid (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.[3]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents, 0.3 mmol) to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Monitor the reaction for completion using a Kaiser test or other appropriate ninhydrin-based test.[8]

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin three times with DMF, followed by three times with Dichloromethane (DCM), and finally three times with DMF.

Protocol 2: HBTU Coupling
  • Resin Preparation: Swell and wash the peptide-resin (0.1 mmol) as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-2-Amino-2-(4-nitrophenyl)acetic acid (2 equivalents, 0.2 mmol) and HBTU (2 equivalents, 0.2 mmol) in DMF (approx. 2 mL).[4][8]

  • Coupling Reaction: Add the coupling solution to the resin. Then, add DIPEA (4 equivalents, 0.4 mmol) to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation. Monitor for completion with a Kaiser test.[8]

  • Washing: Wash the resin as described in Protocol 1.

Protocol 3: HATU Coupling
  • Resin Preparation: Swell and wash the peptide-resin (0.1 mmol) as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-2-Amino-2-(4-nitrophenyl)acetic acid (2 equivalents, 0.2 mmol) and HATU (1.95 equivalents, 0.195 mmol) in DMF (approx. 2 mL).[9][10]

  • Coupling Reaction: Add the coupling solution to the resin. Then, add DIPEA (4 equivalents, 0.4 mmol) to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed for 20-45 minutes at room temperature with gentle agitation. Monitor for completion with a Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Conclusion and Recommendations

The incorporation of 2-Amino-2-(4-nitrophenyl)acetic acid into peptides requires careful consideration of the coupling methodology to ensure high yield, purity, and stereochemical integrity.

  • For routine applications where cost is a primary concern and slight impurities or racemization can be tolerated, DIC/HOBt may be a viable option.

  • HBTU represents a robust and reliable choice, offering a good balance between performance and cost for most research-grade syntheses.

  • For the synthesis of peptides intended for demanding applications such as drug development, where purity and stereochemical fidelity are non-negotiable, HATU is the unequivocally superior reagent. Its ability to accelerate coupling and suppress racemization makes it the gold standard for incorporating challenging amino acids like 2-Amino-2-(4-nitrophenyl)acetic acid.

By understanding the chemical principles behind each protocol and selecting the appropriate reagents, researchers can successfully synthesize high-quality peptides containing this unique and valuable building block.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(30), 2931-2934.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Carpino, L. A., et al. (1999). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Chemistry : The Mystery of Molecules. (2020, May 8). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. [Video]. YouTube. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-770.
  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]

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A Comparative Guide to the Confirmation of Enantiomeric Purity of 2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. 2-Amino-2-(4-nitrophenyl)acetic acid, a key intermediate in the synthesis of various bioactive molecules, possesses a stereogenic center at the α-carbon, giving rise to two enantiomers. The differential pharmacological and toxicological profiles of these enantiomers necessitate rigorous analytical methods to confirm their enantiomeric purity. This guide provides an in-depth comparison of established high-performance liquid chromatography (HPLC) methods for the enantioselective analysis of this critical compound, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of stereochemically pure entities.

The Imperative of Enantiomeric Purity

Chirality is a fundamental property in drug action and biological processes. For a chiral molecule like 2-Amino-2-(4-nitrophenyl)acetic acid, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in a worst-case scenario, elicit adverse effects. Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) is not merely a quality control metric but a critical determinant of a drug candidate's safety and efficacy. The choice of analytical technique for this purpose must be robust, reproducible, and fit for purpose within a research and development or quality control setting.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for enantioselective analysis due to its high resolution, sensitivity, and adaptability.[1][2] Two primary strategies are employed for the chiral separation of amino acids by HPLC: direct and indirect methods. This guide will dissect both approaches, providing a comparative analysis to inform your selection of the most appropriate method for your research needs.

Direct Enantioseparation: The Power of Chiral Stationary Phases

The direct approach to chiral separation involves the use of a chiral stationary phase (CSP).[3][4] These specialized HPLC columns contain a chiral selector immobilized on the solid support, which forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times, allowing for their separation and quantification.

For underivatized amino acids such as 2-Amino-2-(4-nitrophenyl)acetic acid, macrocyclic glycopeptide-based CSPs have demonstrated exceptional utility.[3][4] Among these, teicoplanin-based phases, such as the commercially available CHIROBIOTIC™ T, are particularly well-suited due to their multimodal capabilities and broad enantioselectivity for polar and ionizable compounds.[3][4][5]

Mechanism of Chiral Recognition on Teicoplanin-Based CSPs

The chiral recognition mechanism of teicoplanin-based CSPs is a complex interplay of various intermolecular interactions. The teicoplanin macrocycle possesses multiple stereogenic centers and a variety of functional groups, including hydroxyl, carboxyl, amino, and amide moieties, as well as aromatic rings. These features create a chiral "basket" that can engage in a combination of:

  • Hydrogen bonding: The amide and hydroxyl groups on the CSP can form hydrogen bonds with the amino and carboxyl groups of the analyte.

  • π-π interactions: The aromatic rings of the teicoplanin selector can interact with the nitrophenyl ring of the analyte.[1]

  • Ionic interactions: The carboxyl and amino groups on both the CSP and the analyte can engage in attractive or repulsive electrostatic interactions, depending on the mobile phase pH.

  • Inclusion complexation: The basket-like structure of the teicoplanin can partially include the analyte, leading to steric repulsion that differs for each enantiomer.

The culmination of these interactions results in a discernible difference in the free energy of association for the two enantiomers with the CSP, leading to their chromatographic separation.

Experimental Workflow: Direct Chiral HPLC

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.